Technical Documentation Center

Hadacidin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hadacidin
  • CAS: 689-13-4

Core Science & Biosynthesis

Foundational

The Discovery of Hadacidin: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. First isolated from the fermentation broths of Penicillium frequentans and subsequently found in other Penicillium species such as Penicillium aurantioviolaceum, this small molecule has garnered significant interest for its antitumor and plant growth inhibitory activities. This technical guide provides an in-depth overview of the discovery of Hadacidin, detailing the experimental protocols for its isolation, purification, and biological characterization. Furthermore, it presents key quantitative data, signaling pathways, and experimental workflows in a clear and accessible format for researchers in drug discovery and development.

Introduction

The quest for novel bioactive compounds from microbial sources has been a cornerstone of drug discovery for decades. The genus Penicillium is renowned for producing a plethora of secondary metabolites with diverse biological activities, most notably the life-saving antibiotic, penicillin. In the early 1960s, a systematic screening of fermentation broths for antitumor agents led to the discovery of Hadacidin. This compound, named for its inhibitory action against human adenocarcinoma, represents a class of naturally occurring hydroxamic acids. Its specific mechanism of action, targeting a key enzyme in purine biosynthesis, makes it a valuable tool for studying cellular metabolism and a potential lead for the development of novel therapeutics.

Fermentation and Production of Hadacidin

Hadacidin is produced by several species of Penicillium, including P. frequentans and P. aurantioviolaceum, through submerged fermentation. The production of this secondary metabolite is influenced by various factors, including the composition of the culture medium and fermentation conditions.

Culture Media Composition

A variety of media have been utilized for the cultivation of Penicillium species for the production of secondary metabolites. A typical medium for Hadacidin production includes a carbon source, a nitrogen source, and essential minerals.

Table 1: Example of a Production Medium for Penicillium Species

ComponentConcentration (g/L)
Glucose20.0
Potato Dextrose Broth24.0
Yeast Extract3.0
Sucrose21.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5

Note: The optimal composition may vary depending on the specific Penicillium strain and fermentation conditions.

Fermentation Parameters

Optimal production of Hadacidin is typically achieved under controlled fermentation conditions.

Table 2: Typical Fermentation Parameters for Hadacidin Production

ParameterValue
Temperature25-28 °C
pH5.0 - 6.5
Agitation120 - 200 rpm
Incubation Time6 - 8 days

Isolation and Purification of Hadacidin

The recovery of Hadacidin from the fermentation broth involves a multi-step process designed to separate it from other broth components and impurities.

Experimental Protocol: Isolation and Purification
  • Harvesting and Clarification: At the end of the fermentation period, the culture broth is harvested. The fungal mycelium and other solid materials are removed by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 20 minutes). The resulting supernatant is the starting material for Hadacidin extraction.

  • Solvent Extraction: The pH of the clarified supernatant is adjusted to acidic conditions (pH 2-3) using an acid such as HCl. Hadacidin is then extracted from the aqueous phase into an organic solvent like ethyl acetate or butyl acetate. This process is typically repeated multiple times to ensure efficient extraction. The organic phases are then pooled.

  • Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing Hadacidin.

  • Chromatographic Purification: The crude extract is subjected to further purification using chromatographic techniques.

    • Anion Exchange Chromatography: The crude extract, dissolved in a low ionic strength buffer, is loaded onto an anion exchange column (e.g., DEAE-cellulose). The column is washed to remove unbound impurities. Hadacidin is then eluted using a salt gradient (e.g., 0-1 M NaCl). Fractions are collected and assayed for the presence of Hadacidin.

    • Size-Exclusion Chromatography: Fractions containing Hadacidin can be further purified using a size-exclusion column (e.g., Sephadex G-25) to remove molecules of significantly different sizes.

  • Crystallization: The purified Hadacidin fractions are pooled, concentrated, and crystallized from a suitable solvent system (e.g., water-ethanol) to obtain pure Hadacidin.

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_product Final Product Fermentation Penicillium Culture in Production Medium Harvesting Harvesting & Clarification (Filtration/Centrifugation) Fermentation->Harvesting End of Fermentation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->SolventExtraction Clarified Broth Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Organic Extract AnionExchange Anion Exchange Chromatography Concentration->AnionExchange Crude Extract SizeExclusion Size-Exclusion Chromatography AnionExchange->SizeExclusion Hadacidin-rich Fractions Crystallization Crystallization SizeExclusion->Crystallization Purified Hadacidin PureHadacidin Pure Hadacidin Crystallization->PureHadacidin

Caption: Experimental workflow for the isolation and purification of Hadacidin.

Biological Activity and Mechanism of Action

Hadacidin exhibits its biological effects by specifically inhibiting adenylosuccinate synthetase (EC 6.3.4.4), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the biosynthesis of adenosine monophosphate (AMP).

Inhibition of Adenylosuccinate Synthetase

Hadacidin acts as a competitive inhibitor with respect to L-aspartate, one of the substrates of adenylosuccinate synthetase. This inhibition leads to a depletion of the cellular pool of adenine nucleotides, thereby affecting DNA and RNA synthesis and ultimately leading to cell growth inhibition.

G IMP Inosine Monophosphate (IMP) AdenylosuccinateSynthetase Adenylosuccinate Synthetase IMP->AdenylosuccinateSynthetase Aspartate L-Aspartate Aspartate->AdenylosuccinateSynthetase GTP GTP GTP->AdenylosuccinateSynthetase Adenylosuccinate Adenylosuccinate AdenylosuccinateSynthetase->Adenylosuccinate GDP GDP AdenylosuccinateSynthetase->GDP Pi Pi AdenylosuccinateSynthetase->Pi AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Hadacidin Hadacidin Hadacidin->AdenylosuccinateSynthetase Inhibits

Caption: Signaling pathway showing the inhibition of adenylosuccinate synthetase by Hadacidin.

Quantitative Analysis of Inhibition

The inhibitory potency of Hadacidin and its analogs against adenylosuccinate synthetase has been quantified using various enzymatic assays.

Table 3: Inhibitory Activity of Hadacidin and its Analogs

CompoundTarget EnzymeInhibitionIC₅₀ / Kᵢ
HadacidinAdenylosuccinate SynthetaseCompetitive with L-aspartateKᵢ = 86 µM
N-acetyl-N-hydroxyglycineAdenylosuccinate Synthetase50-75% inhibition at 5 mMNot specified
N-formylglycineAdenylosuccinate Synthetase50-75% inhibition at 5 mMNot specified
N-hydroxyglycineAdenylosuccinate Synthetase50-75% inhibition at 5 mMNot specified
Experimental Protocol: Adenylosuccinate Synthetase Assay

The activity of adenylosuccinate synthetase and its inhibition by Hadacidin can be determined spectrophotometrically by monitoring the formation of adenylosuccinate at 280 nm.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl₂):

    • Inosine monophosphate (IMP)

    • L-aspartate

    • Guanosine triphosphate (GTP)

    • Adenylosuccinate synthetase enzyme

  • Inhibitor Addition: For inhibition studies, add varying concentrations of Hadacidin to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Initiation and Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the increase in absorbance at 280 nm over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each Hadacidin concentration. For determining the inhibition constant (Kᵢ), perform the assay at various substrate (L-aspartate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

G cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepareMixture Prepare Reaction Mixture (IMP, Aspartate, GTP, Buffer) AddInhibitor Add Hadacidin (Varying Concentrations) PrepareMixture->AddInhibitor AddEnzyme Add Adenylosuccinate Synthetase AddInhibitor->AddEnzyme Spectro Monitor Absorbance at 280 nm AddEnzyme->Spectro Initiates Reaction CalcRate Calculate Initial Reaction Rate Spectro->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition DetermineKi Determine Kᵢ (Lineweaver-Burk/Dixon Plot) CalcInhibition->DetermineKi

Caption: Experimental workflow for the adenylosuccinate synthetase inhibition assay.

Biosynthesis of Hadacidin

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of Hadacidin in Penicillium aurantioviolaceum. These experiments have revealed the precursors and the sequence of enzymatic reactions leading to the formation of this hydroxamic acid.

Precursor Feeding Studies

Experiments involving the feeding of ¹⁴C-labeled precursors to P. aurantioviolaceum cultures have demonstrated that glycine and formate are direct precursors of Hadacidin. The carboxyl group of glycine forms the carboxyl group of Hadacidin, while the α-carbon of glycine becomes the α-carbon of Hadacidin. The formyl group is derived from formate.

Table 4: Precursor Incorporation into Hadacidin

Labeled PrecursorIncorporation into Hadacidin
[1-¹⁴C]GlycineHigh
[2-¹⁴C]GlycineHigh
[¹⁴C]FormateHigh
[¹⁴C]SerineHigh (likely via conversion to glycine and formate)
Proposed Biosynthetic Pathway

The proposed biosynthetic pathway involves the N-hydroxylation of glycine to form N-hydroxyglycine, which is then N-formylated to yield Hadacidin.

G Glycine Glycine N_Hydroxyglycine N-Hydroxyglycine Glycine->N_Hydroxyglycine N-hydroxylation Oxygen O₂ Oxygen->N_Hydroxyglycine Hadacidin Hadacidin N_Hydroxyglycine->Hadacidin N-formylation Formate Formate Formate->Hadacidin

Caption: Proposed biosynthetic pathway of Hadacidin.

Conclusion

The discovery of Hadacidin from Penicillium species has provided a valuable molecular probe for studying purine metabolism and a potential scaffold for the development of new therapeutic agents. This technical guide has outlined the key methodologies for its production, isolation, and characterization, along with a detailed look at its mechanism of action. The provided protocols and data serve as a comprehensive resource for researchers aiming to work with this fascinating natural product. Further investigation into the regulation of Hadacidin biosynthesis and the development of more potent and selective analogs could open new avenues in drug discovery.

Exploratory

Hadacidin's Mechanism of Action on Adenylosuccinate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide elucidates the mechanism of action of hadacidin, a potent inhibitor of adenylosuccinate synthetase. The document provides a co...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of hadacidin, a potent inhibitor of adenylosuccinate synthetase. The document provides a comprehensive overview of the enzyme's function, the inhibitory action of hadacidin, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Adenylosuccinate Synthetase

Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). The reaction involves the GTP-dependent condensation of L-aspartate with IMP to form adenylosuccinate, which is subsequently converted to AMP by adenylosuccinate lyase.[1] This two-step conversion is vital for the production of adenine nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling.[2] Given its critical role, AdSS is a significant target for the development of antimicrobial and antineoplastic agents.

The Inhibitory Mechanism of Hadacidin

Hadacidin (N-formyl-N-hydroxyglycine) is a naturally occurring amino acid analog that acts as a potent and specific inhibitor of adenylosuccinate synthetase.[3] Its mechanism of action is primarily through competitive inhibition with respect to the substrate L-aspartate.[4]

Structural and kinetic studies have revealed that hadacidin, being an analog of aspartate, binds to the aspartate-binding site on the adenylosuccinate synthetase enzyme.[5] The binding of hadacidin to the enzyme prevents the binding of the natural substrate, L-aspartate, thereby halting the synthesis of adenylosuccinate and, consequently, AMP.[6]

Crystal structures of Escherichia coli adenylosuccinate synthetase in complex with hadacidin have provided detailed insights into the molecular interactions. The aldehyde group of hadacidin coordinates with a magnesium ion (Mg2+), while its carboxyl group forms interactions with backbone amide groups and the side-chain of an arginine residue (Arg303) in the active site.[5] These interactions effectively lock the inhibitor in place, blocking the catalytic activity of the enzyme.

Quantitative Inhibition Data

The inhibitory effect of hadacidin on adenylosuccinate synthetase has been quantified through various kinetic studies. The following tables summarize the key kinetic parameters for the enzyme and the inhibition constants for hadacidin and its analogs.

SubstrateOrganismApparent Km (μM)
IMPDictyostelium discoideum36[7]
GTPDictyostelium discoideum23[7]
AspartateDictyostelium discoideum714[7]
IMPYoshida Sarcoma Ascites Tumor Cells41[4]
AspartateYoshida Sarcoma Ascites Tumor Cells98[4]
GTPYoshida Sarcoma Ascites Tumor Cells7[4]
IMPZea mays21[8]
GTPZea mays16[8]
AspartateZea mays335[8]

Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates

InhibitorOrganismInhibition TypeKi (μM)
HadacidinDictyostelium discoideumCompetitive with Aspartate86[7]
HadacidinYoshida Sarcoma Ascites Tumor CellsCompetitive with Aspartate2.5[4]
Guanosine-5'-(β,γ-imino)triphosphateDictyostelium discoideumCompetitive with GTP15[7]
Formycin B monophosphateDictyostelium discoideumCompetitive with IMP80[7]

Table 2: Inhibition Constants (Ki) for Adenylosuccinate Synthetase Inhibitors

Experimental Protocols

The characterization of hadacidin's mechanism of action has been facilitated by a range of experimental techniques. Detailed methodologies for key experiments are provided below.

Purification of Adenylosuccinate Synthetase

A common method for purifying adenylosuccinate synthetase involves affinity chromatography.[4][7]

  • Preparation of Hadacidin-Sepharose 4B Affinity Column: Hadacidin is coupled to Sepharose 4B beads to create an affinity matrix.

  • Cell Lysate Preparation: Cells (e.g., Dictyostelium discoideum or tumor cells) are harvested and lysed to release the cellular proteins.[4][7]

  • Affinity Chromatography: The cell lysate is passed through the hadacidin-Sepharose 4B column. Adenylosuccinate synthetase binds specifically to the immobilized hadacidin.

  • Washing: The column is washed with a buffer to remove non-specifically bound proteins.

  • Elution: The purified enzyme is eluted from the column using a solution containing a high concentration of L-aspartate or a change in pH.

  • Further Purification (Optional): Additional purification steps, such as anion-exchange high-performance liquid chromatography (HPLC) and gel-filtration HPLC, can be employed to achieve higher purity.[7]

Enzyme Kinetics Assay (Spectrophotometric Method)

The activity of adenylosuccinate synthetase can be monitored continuously by measuring the decrease in absorbance at 280 nm as IMP is converted to adenylosuccinate.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris/acetate, pH 8.0), MgCl₂, GTP, IMP, and varying concentrations of L-aspartate.[9]

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified adenylosuccinate synthetase to the reaction mixture.

  • Spectrophotometric Monitoring: The change in absorbance at 280 nm is recorded over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Determination of Km: The experiment is repeated with different concentrations of one substrate while keeping the others at saturating concentrations. The Km value is then calculated by fitting the initial rate data to the Michaelis-Menten equation.

  • Determination of Ki: To determine the inhibition constant for hadacidin, the assay is performed in the presence of varying concentrations of the inhibitor and the substrate (L-aspartate). The Ki is determined using methods such as Dixon plots or by fitting the data to the competitive inhibition model.

X-ray Crystallography of the Enzyme-Inhibitor Complex

Determining the three-dimensional structure of adenylosuccinate synthetase in complex with hadacidin provides atomic-level insights into the inhibitory mechanism.[5]

  • Crystallization: The purified adenylosuccinate synthetase is co-crystallized with its substrates (or substrate analogs like GDP and NO₃⁻) and hadacidin. This is typically achieved using vapor diffusion methods with a precipitant solution (e.g., polyethylene glycol).[5]

  • X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[5]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of hadacidin on adenylosuccinate synthetase.

Hadacidin_Mechanism_of_Action cluster_reaction Adenylosuccinate Synthetase Reaction cluster_inhibition Inhibition by Hadacidin IMP IMP AdSS Adenylosuccinate Synthetase IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP GDP AdSS->GDP Pi Pi AdSS->Pi Hadacidin Hadacidin Blocked_AdSS Inactive Adenylosuccinate Synthetase Hadacidin->Blocked_AdSS Binds to Aspartate site No_Reaction No_Reaction Blocked_AdSS->No_Reaction No Reaction

Caption: Mechanism of Hadacidin Inhibition.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme Purify Adenylosuccinate Synthetase Prepare_Reagents Prepare Substrates, Inhibitor & Buffers Purify_Enzyme->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (with and without inhibitor) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction with Enzyme Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., at 280 nm) Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot Data (e.g., Michaelis-Menten, Dixon) Calculate_Rates->Plot_Data Determine_Parameters Determine Km and Ki Plot_Data->Determine_Parameters

Caption: Enzyme Kinetics Experimental Workflow.

Conclusion

Hadacidin serves as a classic example of a competitive inhibitor, effectively targeting the aspartate-binding site of adenylosuccinate synthetase. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural studies, provides a solid foundation for the rational design of novel and more potent inhibitors of this essential enzyme. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the study of adenylosuccinate synthetase and the development of new therapeutic agents targeting the purine biosynthesis pathway.

References

Foundational

Hadacidin: A Competitive Inhibitor of L-aspartate in Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, functions as a potent and specific competitiv...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, functions as a potent and specific competitive inhibitor of L-aspartate in the de novo purine biosynthesis pathway. By targeting adenylosuccinate synthetase (AdSS), hadacidin effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP). This inhibitory action disrupts purine metabolism, leading to cytotoxic effects in rapidly proliferating cells, which has positioned hadacidin as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of hadacidin's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a well-established target for chemotherapeutic agents due to the increased demand for nucleotides in rapidly dividing cancer cells. Hadacidin (N-formyl-N-hydroxyglycine) is an antimetabolite that acts as a structural analog of L-aspartate, one of the substrates for the enzyme adenylosuccinate synthetase (AdSS). This enzyme catalyzes the first committed step in the synthesis of AMP from IMP. By competitively inhibiting AdSS, hadacidin disrupts the production of a crucial purine nucleotide, leading to cell growth inhibition and apoptosis. This guide delves into the technical details of hadacidin's inhibitory mechanism, providing researchers with the necessary information to study and potentially exploit this interaction for therapeutic purposes.

Mechanism of Action: Competitive Inhibition of Adenylosuccinate Synthetase

Hadacidin exerts its biological activity by directly competing with L-aspartate for the binding site on adenylosuccinate synthetase (AdSS). AdSS catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate and GDP. This reaction is a pivotal point in purine metabolism, directing the flux of IMP towards the synthesis of AMP.

The structural similarity between hadacidin and L-aspartate allows hadacidin to bind to the active site of AdSS. However, due to its chemical structure, hadacidin cannot be utilized as a substrate in the subsequent enzymatic reaction. This binding event is reversible and can be overcome by increasing the concentration of the natural substrate, L-aspartate, a hallmark of competitive inhibition. The inhibition of AdSS by hadacidin leads to a depletion of the cellular pool of adenylosuccinate and, consequently, AMP, thereby disrupting nucleic acid synthesis and cellular energy metabolism.

Quantitative Data

The inhibitory potency of hadacidin against adenylosuccinate synthetase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

ParameterEnzyme SourceValueReference
Ki Dictyostelium discoideum86 µM[1]

Further research is needed to compile a more comprehensive list of Ki values from diverse species.

Experimental Protocols

Purification of Adenylosuccinate Synthetase (AdSS)

This protocol is a generalized procedure based on methods for purifying AdSS from various sources. Specific steps may need optimization depending on the source organism and the availability of tagged recombinant protein.

Materials:

  • Cell paste or tissue sample expressing AdSS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

  • Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged protein)

  • Wash Buffer (Lysis buffer with 20 mM imidazole for His-tagged protein)

  • Elution Buffer (Lysis buffer with 250 mM imidazole for His-tagged protein)

  • Size-Exclusion Chromatography (SEC) column

  • SEC Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound AdSS from the column using Elution Buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column equilibrated with SEC Buffer to further purify the protein and remove aggregates.

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Adenylosuccinate Synthetase (AdSS) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of AdSS. The assay couples the production of GDP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • IMP (Inosine monophosphate)

  • GTP (Guanosine triphosphate)

  • L-aspartate

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified AdSS

  • Hadacidin (or other inhibitors)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, IMP, GTP, L-aspartate, PEP, and NADH at their desired final concentrations.

  • Coupling Enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.

  • Inhibitor Addition (for inhibition studies): Add varying concentrations of hadacidin or a vehicle control to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a small volume of purified AdSS to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of hadacidin on cancer cell lines and to calculate its IC50 value.[2][3][4][5]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Hadacidin stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Treatment: The following day, treat the cells with a serial dilution of hadacidin. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each hadacidin concentration relative to the vehicle control. Plot the cell viability against the logarithm of the hadacidin concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step inhibited by hadacidin.

Purine_Biosynthesis cluster_inhibition Inhibition Site PRPP Ribose-5-phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Hadacidin Hadacidin Hadacidin->Adenylosuccinate Aspartate L-Aspartate Aspartate->Adenylosuccinate GTP GTP GTP->Adenylosuccinate Glutamine Glutamine Glutamine->GMP

Caption: De Novo Purine Biosynthesis Pathway and the Site of Hadacidin Inhibition.

Experimental Workflow: Adenylosuccinate Synthetase Purification

The diagram below outlines a typical workflow for the purification of His-tagged adenylosuccinate synthetase.

Protein_Purification_Workflow start Start: Cell Culture Expressing His-tagged AdSS lysis Cell Lysis and Clarification start->lysis affinity Affinity Chromatography (Ni-NTA) lysis->affinity wash Wash with Wash Buffer affinity->wash elution Elution with Elution Buffer wash->elution sec Size-Exclusion Chromatography (SEC) elution->sec analysis Purity and Concentration Analysis (SDS-PAGE, Bradford Assay) sec->analysis end End: Purified AdSS analysis->end

Caption: Workflow for the Purification of His-tagged Adenylosuccinate Synthetase.

Experimental Workflow: Enzyme Inhibition Assay

This diagram illustrates the workflow for determining the inhibitory effect of hadacidin on adenylosuccinate synthetase activity.

Enzyme_Inhibition_Assay start Start: Prepare Assay Components prepare_rxn Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes, NADH) start->prepare_rxn add_inhibitor Add Hadacidin (Varying Concentrations) prepare_rxn->add_inhibitor initiate_rxn Initiate Reaction with Purified AdSS add_inhibitor->initiate_rxn measure Monitor Absorbance at 340 nm (Spectrophotometer) initiate_rxn->measure analyze Data Analysis: Calculate Initial Velocities and Ki measure->analyze end End: Determine Inhibition Parameters analyze->end

Caption: Workflow for an Enzyme Inhibition Assay of Hadacidin against AdSS.

Conclusion

Hadacidin serves as a classic example of a competitive inhibitor, targeting a key enzyme in the de novo purine biosynthesis pathway. Its mechanism of action, involving the competitive inhibition of L-aspartate binding to adenylosuccinate synthetase, provides a clear rationale for its observed cytotoxic effects, particularly in rapidly proliferating cells. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of hadacidin and to develop novel inhibitors targeting this crucial metabolic pathway. The provided visualizations aim to facilitate a deeper understanding of the underlying biological processes and experimental procedures. Further research is warranted to expand the quantitative data on hadacidin's inhibitory effects across different species and a wider range of cancer cell lines.

References

Exploratory

The Biosynthesis of Hadacidin in Fungi: A Technical Guide

Abstract Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable biological activity, including antitumor and growth-inhibitory properties. This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable biological activity, including antitumor and growth-inhibitory properties. This technical guide provides a comprehensive overview of the biosynthesis of hadacidin in fungi, with a primary focus on the producing organisms, the proposed biosynthetic pathway, and the methodologies employed for its study. While significant progress was made in elucidating the foundational steps of hadacidin formation in the mid-20th century, a detailed molecular and genetic understanding of the pathway remains an area for further investigation. This document is intended for researchers, scientists, and professionals in drug development interested in fungal natural products and their biosynthetic mechanisms.

Introduction

Hadacidin is a structurally simple hydroxamate derivative first isolated from the culture filtrates of Penicillium frequentans.[1] Its name is derived from its inhibitory activity against human adenocarcinoma.[1] The biological activity of hadacidin stems from its function as an antagonist of L-aspartate, leading to the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo biosynthesis of purines.[1][2] This mode of action has made hadacidin a subject of interest in cancer research and as a potential herbicide. This guide will delve into the biochemical route fungi employ to synthesize this metabolite.

The Hadacidin Biosynthetic Pathway

The biosynthesis of hadacidin in fungi, particularly in Penicillium species such as Penicillium aurantio-violaceum, is proposed to be a direct pathway involving the modification of the amino acid glycine.[3] The pathway is understood to proceed through two primary steps: the N-hydroxylation of glycine followed by the formylation of the resulting intermediate.

Precursors

The primary precursors for the hadacidin backbone are glycine and a one-carbon unit , typically supplied by formate.[2][3] Metabolic labeling studies have confirmed the incorporation of these molecules into the final hadacidin structure.

Key Intermediates and Enzymatic Steps

The proposed biosynthetic pathway of hadacidin is a linear sequence:

  • N-hydroxylation of Glycine: The initial and committing step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine . This reaction is catalyzed by a putative glycine hydroxylase or oxidase. The precise nature of this enzyme in hadacidin-producing fungi has not been fully characterized.

  • Formylation of N-hydroxyglycine: The hydroxylamino group of N-hydroxyglycine is then formylated to yield the final product, hadacidin (N-formyl-N-hydroxyglycine). This step is catalyzed by a formyltransferase, which utilizes a one-carbon donor.

A diagram of the proposed hadacidin biosynthetic pathway is presented below.

Hadacidin_Biosynthesis Glycine Glycine NHydroxyglycine N-Hydroxyglycine Glycine->NHydroxyglycine Glycine Hydroxylase (putative) Hadacidin Hadacidin (N-formyl-N-hydroxyglycine) NHydroxyglycine->Hadacidin N-Hydroxyglycine Formyltransferase (putative) Formate Formate

Caption: Proposed biosynthetic pathway of hadacidin from glycine and formate.

Quantitative Data

Detailed quantitative data on hadacidin biosynthesis is sparse in the available literature. The following table summarizes conceptual quantitative parameters that are critical for characterizing the efficiency of the hadacidin biosynthetic pathway.

ParameterDescriptionTypical Units
Hadacidin Titer The final concentration of hadacidin produced in culture.mg/L or µM
Specific Productivity The rate of hadacidin production per unit of biomass per unit of time.mg/(g DCW · h)
Yield on Substrate The amount of hadacidin produced per unit of primary carbon source consumed.g/g or mol/mol
Enzyme Vmax The maximum rate of reaction for the key biosynthetic enzymes.µmol/(min · mg protein)
Enzyme Km The substrate concentration at which the enzyme reaction rate is half of Vmax.µM

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of hadacidin biosynthesis.

Fungal Culture and Hadacidin Production

A generalized workflow for the cultivation of hadacidin-producing fungi and the subsequent extraction and analysis of the product is depicted below.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation of Penicillium sp. Incubation Incubation in liquid medium Inoculation->Incubation Harvest Harvest of culture filtrate Incubation->Harvest Extraction Solvent Extraction of Hadacidin Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General experimental workflow for hadacidin production and analysis.

Protocol:

  • Inoculation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores or mycelia of a hadacidin-producing fungal strain.

  • Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration for a specified period.

  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction: Extract hadacidin from the culture filtrate using a suitable organic solvent.

  • Purification: Purify the extracted hadacidin using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Quantification and Characterization: Quantify the purified hadacidin using HPLC with a standard curve and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

While the specific enzymes for hadacidin biosynthesis are not well-characterized, the following are generalized approaches for assaying the putative enzymatic activities.

4.2.1. Glycine Hydroxylase Assay

  • Principle: This assay would measure the conversion of glycine to N-hydroxyglycine.

  • Methodology:

    • Prepare a cell-free extract from the hadacidin-producing fungus.

    • Incubate the cell-free extract with glycine and necessary cofactors (e.g., NADPH, FAD).

    • Monitor the formation of N-hydroxyglycine over time using a suitable analytical method, such as HPLC or a colorimetric assay.

4.2.2. N-hydroxyglycine Formyltransferase Assay

  • Principle: This assay would measure the formylation of N-hydroxyglycine.

  • Methodology:

    • Incubate a partially purified enzyme fraction with N-hydroxyglycine and a formyl donor (e.g., formyl-CoA or N10-formyltetrahydrofolate).

    • Monitor the formation of hadacidin over time using HPLC.

Genetic Basis of Hadacidin Biosynthesis

To date, the biosynthetic gene cluster (BGC) responsible for hadacidin production in fungi has not been identified. The identification of this gene cluster would be a significant advancement in understanding the regulation and evolution of this pathway. A logical relationship for the discovery of the hadacidin BGC is proposed below.

BGC_Discovery_Logic Genome_Sequencing Genome Sequencing of Hadacidin-Producing Fungus Bioinformatics Bioinformatic Analysis to Identify Putative BGCs Genome_Sequencing->Bioinformatics Gene_Knockout Targeted Gene Knockout of Candidate Genes Bioinformatics->Gene_Knockout Metabolite_Analysis Metabolite Analysis of Knockout Mutants Gene_Knockout->Metabolite_Analysis Heterologous_Expression Heterologous Expression of the BGC Metabolite_Analysis->Heterologous_Expression Hadacidin_Production Confirmation of Hadacidin Production Heterologous_Expression->Hadacidin_Production

Caption: Logical workflow for the identification of the hadacidin biosynthetic gene cluster.

Conclusion and Future Perspectives

The biosynthesis of hadacidin in fungi represents a simple yet elegant pathway for the production of a biologically active secondary metabolite. While the foundational biochemistry has been outlined, significant opportunities for research remain. The identification and characterization of the glycine hydroxylase and N-hydroxyglycine formyltransferase are critical next steps. Furthermore, the discovery of the hadacidin biosynthetic gene cluster will enable a deeper understanding of the pathway's regulation and potential for bioengineering to produce novel hadacidin analogs with improved therapeutic properties. The methodologies and conceptual frameworks presented in this guide provide a roadmap for future investigations into this fascinating area of fungal biochemistry.

References

Foundational

The Structural Elucidation of Hadacidin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin (N-formyl-N-hydroxyglycine) is the simplest known naturally occurring hydroxamic acid, first isolated from the fungus Penicillium auranti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin (N-formyl-N-hydroxyglycine) is the simplest known naturally occurring hydroxamic acid, first isolated from the fungus Penicillium aurantioviolaceum.[1] Possessing notable anticancer properties, its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] As a structural analogue of L-aspartate, hadacidin has served as a foundational molecule for the development of numerous analogues aimed at probing and enhancing this inhibitory activity. This guide provides an in-depth overview of the structural elucidation of hadacidin, its biosynthetic pathway, the analysis of its analogues, and the experimental methodologies integral to this research.

Structural Characterization of Hadacidin

The definitive structure of hadacidin was established as N-formyl-N-hydroxyglycine through a combination of classical chemical analysis and modern spectroscopic techniques.

Chemical Properties:

  • Molecular Formula: C₃H₅NO₄[1]

  • Molar Mass: 119.076 g·mol⁻¹[1]

  • IUPAC Name: N-Formyl-N-hydroxyglycine[1]

The key functional groups—a carboxylic acid, a formyl group, and a hydroxylamino moiety—were identified through various chemical degradation and derivatization experiments in early studies. Modern spectroscopic methods provide unambiguous confirmation of this structure.

Spectroscopic Methods for Structural Elucidation

The primary techniques for the structural determination of organic molecules like hadacidin and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. For hadacidin, ¹H NMR would reveal signals corresponding to the methylene (-CH₂-), formyl (-CHO), and hydroxyl (-OH) protons, with their chemical shifts and coupling patterns confirming their connectivity. ¹³C NMR would similarly show distinct signals for the carboxyl, carbonyl (formyl), and methylene carbons.

  • Mass Spectrometry (MS): MS provides the precise molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₃H₅NO₄), while tandem MS (MS/MS) experiments would show characteristic fragmentation, such as the loss of water, carbon monoxide, or the carboxyl group, further corroborating the proposed structure.

  • X-ray Crystallography: This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.[4][5] By analyzing the diffraction pattern of X-rays passed through a hadacidin crystal, researchers can determine precise bond lengths, bond angles, and the overall conformation of the molecule. This method has been used to confirm the structures of various hadacidin analogues.[6]

Biosynthesis of Hadacidin

The biosynthesis of hadacidin in Penicillium species has been shown to originate from simple amino acid precursors. Isotopic labeling experiments have been crucial in elucidating this pathway.

Key findings include:

  • Glycine serves as the backbone of the hadacidin molecule.[1]

  • The formyl group is derived from formate, the 3-carbon of serine, or the 2-carbon of glycine.[1]

  • The hydroxylamino oxygen atom is incorporated from molecular oxygen (O₂), not from water.[1]

The proposed biosynthetic pathway begins with the N-oxygenation of glycine to form N-hydroxyglycine, which is subsequently N-formylated to yield hadacidin.[1]

Hadacidin Biosynthesis Glycine Glycine N_Hydroxyglycine N-Hydroxyglycine Glycine->N_Hydroxyglycine N-oxygenation Hadacidin Hadacidin (N-Formyl-N-hydroxyglycine) N_Hydroxyglycine->Hadacidin N-formylation O2 O₂ O2->N_Hydroxyglycine Formate Formate Source Formate->Hadacidin Purine Biosynthesis Inhibition cluster_0 De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS GDP + Pi sAMP Adenylosuccinate AMP Adenosine Monophosphate (AMP) sAMP->AMP AdSS->sAMP Hadacidin Hadacidin Hadacidin->AdSS Inhibition Experimental Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_activity Biological Evaluation start Synthesize Analogue purify Purify via Chromatography (e.g., HPLC) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms xray X-ray Crystallography (if crystal obtained) purify->xray assay AdSS Inhibition Assay nmr->assay ms->assay xray->assay kinetics Determine % Inhibition / Kᵢ assay->kinetics sar Structure-Activity Relationship (SAR) Analysis kinetics->sar

References

Exploratory

Hadacidin's Role in Purine Nucleotide Pool Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, a naturally occurring N-formyl derivative of L-aspartic acid, is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical en...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl derivative of L-aspartic acid, is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By targeting AdSS, hadacidin effectively disrupts the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), leading to a significant depletion of the intracellular adenylate nucleotide pool. This targeted inhibition ultimately impacts cellular processes reliant on adequate purine nucleotide levels, including DNA and RNA synthesis, cellular signaling, and energy metabolism. This technical guide provides an in-depth overview of hadacidin's mechanism of action, its quantitative effects on purine nucleotide concentrations, and detailed experimental protocols for studying its activity. The information presented is intended to support researchers and drug development professionals in the investigation and potential application of hadacidin and other AdSS inhibitors.

Introduction

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cell proliferation and survival. This pathway culminates in the production of inosine monophosphate (IMP), which serves as a crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process, with the first and committing step catalyzed by the enzyme adenylosuccinate synthetase (AdSS). AdSS facilitates the GTP-dependent condensation of IMP and L-aspartate to form adenylosuccinate.

Hadacidin (N-formyl-L-aspartic acid) acts as a competitive inhibitor of AdSS with respect to L-aspartate. Its structural similarity to the natural substrate allows it to bind to the active site of the enzyme, thereby blocking the synthesis of adenylosuccinate and, consequently, AMP. This inhibition leads to a significant imbalance in the purine nucleotide pool, with a marked decrease in adenine nucleotides. The targeted disruption of this pathway has made hadacidin a valuable tool for studying purine metabolism and a potential lead compound in the development of anticancer and antimicrobial agents.

Mechanism of Action of Hadacidin

Hadacidin's primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS). AdSS catalyzes the following reaction:

IMP + L-aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

Hadacidin, as an analog of L-aspartate, competes for the same binding site on the AdSS enzyme. The binding of hadacidin to the enzyme prevents the binding of L-aspartate, thereby halting the synthesis of adenylosuccinate. This leads to an accumulation of IMP and a depletion of downstream products, most notably AMP, and subsequently ADP and ATP.

Hadacidin_Mechanism cluster_reaction Purine Biosynthesis IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP + Pi AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase Hadacidin Hadacidin Hadacidin->AdSS Inhibition

Caption: Mechanism of Hadacidin Inhibition.

Quantitative Effects on Purine Nucleotide Pools

The inhibition of adenylosuccinate synthetase by hadacidin leads to measurable changes in the intracellular concentrations of purine nucleotides. The most direct effect is a decrease in the adenylate pool (AMP, ADP, and ATP).

Table 1: Effect of Hadacidin on Intracellular Purine Nucleotide Concentrations in Ovine Luteal Tissue

Treatment GroupAMP (nmol/mg tissue)
Control0.58 ± 0.06
Hadacidin0.39 ± 0.06*

*p ≤ 0.01 compared to control.

Data adapted from: Tsai, S. J., et al. (1995). Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum. Prostaglandins, 50(5-6), 339-351.

Experimental Protocols

Adenylosuccinate Synthetase Activity Assay (Spectrophotometric)

This protocol is adapted from the general principles of spectrophotometric enzyme assays and is designed to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate.

Principle: The formation of adenylosuccinate from IMP and L-aspartate can be monitored by the increase in absorbance at 280 nm, as adenylosuccinate has a higher molar extinction coefficient at this wavelength compared to the substrates.

Materials:

  • Spectrophotometer capable of measuring absorbance at 280 nm

  • Quartz cuvettes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Guanosine triphosphate (GTP) (1 mM)

  • Inosine monophosphate (IMP) (0.5 mM)

  • L-aspartate (10 mM)

  • Purified adenylosuccinate synthetase enzyme

  • Hadacidin (for inhibition studies)

  • Nuclease-free water

Procedure:

  • Prepare the Assay Buffer: Prepare a fresh solution of 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • Prepare Substrate Solutions: Prepare stock solutions of GTP, IMP, and L-aspartate in nuclease-free water. The final concentrations in the assay will be 0.1 mM GTP, 0.05 mM IMP, and 1 mM L-aspartate.

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture as follows:

    • 800 µL Assay Buffer

    • 100 µL GTP stock solution

    • 100 µL IMP stock solution

    • A variable volume of L-aspartate stock solution to achieve the desired final concentration.

    • Nuclease-free water to a final volume of 990 µL.

  • Enzyme Preparation: Dilute the purified adenylosuccinate synthetase in cold assay buffer to a suitable concentration that will yield a linear reaction rate for at least 5 minutes.

  • Assay Initiation and Measurement:

    • Equilibrate the reaction mixture in the spectrophotometer at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 280 nm every 30 seconds for 5-10 minutes.

  • Control Reactions:

    • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.

    • No Substrate Controls: Omit one substrate at a time from the reaction mixture to ensure the observed activity is substrate-dependent.

  • Inhibition Studies: To determine the inhibitory effect of hadacidin, pre-incubate the enzyme with varying concentrations of hadacidin for 10-15 minutes at 25°C before adding the substrates to initiate the reaction.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₂₈₀ for adenylosuccinate is approximately 14,400 M⁻¹cm⁻¹).

Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Substrate Solutions Start->Prepare_Reagents Prepare_Mixture Prepare Reaction Mixture in Cuvette Prepare_Reagents->Prepare_Mixture Equilibrate Equilibrate at 25°C Prepare_Mixture->Equilibrate Add_Enzyme Add Adenylosuccinate Synthetase Equilibrate->Add_Enzyme Measure_Absorbance Measure A280 over Time Add_Enzyme->Measure_Absorbance Analyze_Data Calculate Initial Reaction Velocity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Adenylosuccinate Synthetase Assay Workflow.

Quantification of Intracellular Purine Nucleotides by HPLC

This protocol provides a general framework for the extraction and quantification of intracellular purine nucleotides from cell culture samples using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pairing HPLC and detected by their UV absorbance. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Hadacidin

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium hydroxide (KOH), 2 M, ice-cold

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)

  • Mobile Phase B: Methanol

  • Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the desired concentration of hadacidin or vehicle control for the specified duration.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid-soluble fraction) and transfer it to a new tube.

  • Neutralization:

    • Neutralize the extract by adding ice-cold 2 M KOH dropwise until the pH reaches 6.0-7.0 (monitor with pH paper). The formation of a white precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

    • Collect the supernatant containing the nucleotides.

  • Sample Preparation for HPLC:

    • Filter the neutralized extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

    • Inject 20 µL of the prepared sample.

    • Run a gradient elution program to separate the nucleotides. An example gradient is as follows:

      • 0-5 min: 2% B

      • 5-25 min: 2% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50% to 2% B (linear gradient)

      • 35-45 min: 2% B (re-equilibration)

    • Monitor the eluent at 254 nm.

  • Quantification:

    • Prepare a standard curve for each purine nucleotide by injecting known concentrations of the standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times with the standards.

    • Calculate the concentration of each nucleotide in the sample by comparing its peak area to the standard curve.

    • Normalize the nucleotide concentrations to the total protein content or cell number of the original sample.

HPLC_Workflow Start Start Cell_Culture Cell Culture and Hadacidin Treatment Start->Cell_Culture Harvesting Harvest Cells and Extract with PCA Cell_Culture->Harvesting Neutralization Neutralize Extract with KOH Harvesting->Neutralization Filtration Filter Extract Neutralization->Filtration HPLC_Analysis HPLC Separation and UV Detection Filtration->HPLC_Analysis Quantification Quantify Nucleotides using Standard Curve HPLC_Analysis->Quantification End End Quantification->End

Caption: HPLC Workflow for Nucleotide Quantification.

Conclusion

Hadacidin serves as a powerful tool for investigating the intricacies of de novo purine biosynthesis and the cellular consequences of its disruption. Its specific inhibition of adenylosuccinate synthetase provides a clear and targeted mechanism for depleting the intracellular adenylate nucleotide pool. The experimental protocols detailed in this guide offer

Foundational

The Anticancer Properties of Hadacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has demonstrated notable anticancer properties primarily through its targeted inhibitio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has demonstrated notable anticancer properties primarily through its targeted inhibition of purine biosynthesis. As a structural analog of L-aspartate, its principal mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo synthesis of adenosine monophosphate (AMP). This disruption of nucleotide metabolism selectively impedes the proliferation of rapidly dividing cancer cells, which are heavily reliant on this pathway. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative inhibitory data, and experimental methodologies related to the anticancer effects of Hadacidin. It also explores the downstream consequences of its action on cancer cell signaling and presents available data from preclinical and clinical evaluations.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

Hadacidin exerts its anticancer effects by targeting a fundamental metabolic process essential for cell growth and proliferation: the de novo synthesis of purine nucleotides.

Targeting Adenylosuccinate Synthetase (AdSS)

The primary molecular target of Hadacidin is adenylosuccinate synthetase (AdSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP. Hadacidin, being a structural mimic of L-aspartate, acts as a competitive inhibitor of AdSS with respect to L-aspartate.[1] This inhibition blocks the synthesis of AMP, a crucial component of DNA, RNA, and the energy currency molecule ATP. Cancer cells, with their high rates of proliferation, have an increased demand for nucleotides, making them particularly vulnerable to the disruption of this pathway.[2]

Impact on Pyrimidine Synthesis

While the primary target of Hadacidin is purine synthesis, some studies have indicated that it can also inhibit the formation of uridylic acid, a component of the pyrimidine synthesis pathway. However, the concentration of Hadacidin required to achieve this inhibition is significantly higher than that needed to block purine formation, suggesting that this is a secondary and less potent effect.[3]

Hadacidin_Mechanism cluster_purine De Novo Purine Synthesis cluster_consequences Downstream Effects Ribose-5-phosphate Ribose-5-phosphate IMP IMP Ribose-5-phosphate->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS AMP AMP Adenylosuccinate->AMP DNA_RNA_Synthesis DNA/RNA Synthesis AMP->DNA_RNA_Synthesis AMP->DNA_RNA_Synthesis AdSS->Adenylosuccinate Cell_Proliferation Cell Proliferation Hadacidin Hadacidin (L-aspartate analog) Hadacidin->AdSS Competitive Inhibition DNA_RNA_Synthesis->Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Mechanism of Hadacidin's inhibition of purine synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Hadacidin and its analogs against adenylosuccinate synthetase has been quantified in various studies.

CompoundTarget EnzymeInhibition MetricValueNotesSource
HadacidinAdenylosuccinate SynthetaseKi86 µMCompetitive inhibitor with respect to L-aspartate.[1]
HadacidinsAMP Synthetase% Inhibition100%At a concentration of 5 mM.[1]
N-acetyl-N-hydroxyglycinesAMP Synthetase% Inhibition50-75%At a concentration of 5 mM.[1]
N-formylglycinesAMP Synthetase% Inhibition50-75%At a concentration of 5 mM.[1]
N-acetylglycinesAMP Synthetase% Inhibition50-75%At a concentration of 5 mM.[1]
N-hydroxyglycinesAMP Synthetase% Inhibition50-75%At a concentration of 5 mM.[1]
N-(thiocarboxy)-L-aspartic anhydridesAMP Synthetase% Inhibition27%At a concentration of 5 mM.[1]
N-benzoylglycinesAMP Synthetase% Inhibition6%At a concentration of 5 mM.[1]
N-formylsarcosinesAMP Synthetase% InhibitionNo effectAt a concentration of 5 mM.[1]
Hadacidin methylestersAMP Synthetase% InhibitionNo effectAt a concentration of 5 mM.[1]

Signaling Pathways and Downstream Consequences

The inhibition of de novo purine synthesis by Hadacidin initiates a cascade of downstream effects that contribute to its anticancer activity. While Hadacidin does not directly target canonical signaling pathways such as MAPK/ERK or PI3K/AKT, the depletion of the purine nucleotide pool has profound implications for these and other cellular processes.

A reduction in ATP and GTP levels can lead to:

  • Cell Cycle Arrest: Insufficient nucleotides for DNA replication can cause cell cycle arrest, primarily at the G1/S checkpoint.

  • Induction of Apoptosis: Cellular stress resulting from metabolic disruption can trigger programmed cell death.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process vital for tumor growth, is energy-intensive and can be hindered by reduced ATP availability.

Downstream_Effects cluster_effects Cellular Consequences Hadacidin Hadacidin AdSS_Inhibition AdSS Inhibition Hadacidin->AdSS_Inhibition Purine_Depletion Purine Nucleotide Depletion (ATP, GTP) AdSS_Inhibition->Purine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest Purine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Purine_Depletion->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis Purine_Depletion->Angiogenesis_Inhibition

Downstream consequences of Hadacidin's activity.

Experimental Protocols

Detailed experimental protocols for assessing the anticancer properties of Hadacidin can be adapted from standard assays for evaluating cytotoxic and antimetabolic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Hadacidin (e.g., in a range from 1 µM to 10 mM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start Seed Cells Seed Cells start->Seed Cells end End Add Hadacidin Add Hadacidin Seed Cells->Add Hadacidin Incubate Incubate Add Hadacidin->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 Calculate IC50->end

Workflow for an in vitro cytotoxicity (MTT) assay.
Adenylosuccinate Synthetase Inhibition Assay

This assay directly measures the inhibitory effect of Hadacidin on its target enzyme.

  • Enzyme Preparation: Purify AdSS from a suitable source (e.g., recombinant expression or tissue extraction).

  • Reaction Mixture: Prepare a reaction mixture containing buffer, IMP, GTP, L-aspartate, and MgCl2.

  • Inhibitor Addition: Add varying concentrations of Hadacidin to the reaction mixtures.

  • Enzyme Addition and Incubation: Initiate the reaction by adding AdSS and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by adding perchloric acid).

  • Product Quantification: Measure the formation of the product, adenylosuccinate, using high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate kinetic parameters such as Ki.

Clinical Evaluation

Hadacidin, also known by its NSC designation NSC-521778, has undergone clinical evaluation. A clinical trial was conducted to assess its safety and efficacy at three fractionated dose levels.[4] While detailed results from this historical trial are not widely available in recent literature, its progression to clinical testing underscores its initial promise as an anticancer agent. Further investigation into the outcomes of this trial could provide valuable insights for the development of next-generation purine synthesis inhibitors.

Conclusion and Future Directions

Hadacidin represents a classic example of a targeted anticancer agent that exploits the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action, centered on the inhibition of adenylosuccinate synthetase, provides a solid foundation for further research and drug development. Future efforts could focus on the design of more potent and selective Hadacidin analogs, the exploration of combination therapies with other anticancer agents, and a deeper investigation into the broader signaling consequences of purine synthesis inhibition in various cancer types. The foundational knowledge of Hadacidin's anticancer properties continues to be relevant in the ongoing quest for more effective and less toxic cancer therapies.

References

Exploratory

Hadacidin: A Microbial Antimetabolite and its Role as a Plant Growth Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, initially identified as an antitumor agent, is a naturally occurring N-formyl derivative of N-hydroxyglycine...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, initially identified as an antitumor agent, is a naturally occurring N-formyl derivative of N-hydroxyglycine produced by various species of the fungus Penicillium. Its potent biological activity extends to the plant kingdom, where it acts as a significant growth inhibitor. This technical guide provides a comprehensive overview of hadacidin, focusing on its mechanism of action as a regulator of plant growth. It delves into the specifics of its target, the purine biosynthesis pathway, and the consequential physiological effects on plants. This document summarizes quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways to serve as a resource for researchers in plant science and drug development.

Introduction

Hadacidin, with the chemical structure N-formyl-N-hydroxyaminoacetic acid, is a secondary metabolite produced by fungi of the Penicillium genus, including Penicillium frequentans.[1] It was first isolated and characterized in the early 1960s for its growth-inhibitory properties against human adenocarcinoma cells.[2][3] Subsequent research revealed its broad-spectrum biological activity, including its role as a potent inhibitor of plant growth.[4][5]

While not a natural plant growth regulator in the sense of being a plant-derived hormone, hadacidin serves as a powerful tool for studying plant physiology and metabolism due to its specific mode of action. It acts as an antimetabolite, interfering with a fundamental biochemical pathway essential for plant growth and development. This guide will explore the molecular basis of hadacidin's activity and its application in plant biology research.

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary mechanism by which hadacidin exerts its growth-inhibitory effects on plants is through the competitive inhibition of the enzyme adenylosuccinate synthetase (AdSS) (EC 6.3.4.4).[6][7] This enzyme catalyzes a critical step in the de novo purine biosynthesis pathway, which is responsible for the synthesis of adenine and guanine nucleotides. These nucleotides are fundamental building blocks for nucleic acids (DNA and RNA) and are essential for cellular energy transfer (ATP, GTP), signaling, and the synthesis of certain coenzymes.[8][9]

Adenylosuccinate synthetase facilitates the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[7][10] Hadacidin, being a structural analog of L-aspartate, one of the substrates for AdSS, competitively binds to the enzyme's active site, thereby blocking the synthesis of adenylosuccinate.[11] This inhibition leads to a depletion of the AMP pool, disrupting numerous cellular processes that depend on adenine nucleotides.

Signaling Pathway Diagram: De Novo Purine Biosynthesis and Hadacidin's Site of Action

Caption: Inhibition of the de novo purine biosynthesis pathway by hadacidin.

Quantitative Data on Plant Growth Inhibition

The inhibitory effect of hadacidin has been observed across various plant species. However, detailed quantitative data, such as IC50 values (the concentration of an inhibitor where the response is reduced by half), are not extensively documented in publicly available literature. The primary research from the 1960s describes these effects more qualitatively. The following table summarizes the observed effects based on available information.

Plant SpeciesGrowth ParameterObserved EffectConcentration Range (if available)Reference
Pea (Pisum sativum)Seedling growthStunting of seedlingsNot specified[4]
Wheat (Triticum aestivum)Seedling growthInhibition of growthNot specified[7]
Various seedlingsRoot elongationInhibitionDose-dependent[12][13]
Various seedsGerminationInhibitionDose-dependent[14][15]

Note: The dose-response relationships for root elongation and germination are general observations for growth inhibitors and not specifically detailed for hadacidin in the cited literature.

Experimental Protocols

The following are generalized protocols for assessing the impact of growth inhibitors like hadacidin on plant development. These can be adapted for specific research questions.

Seed Germination Assay

This assay evaluates the effect of hadacidin on the germination of seeds.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Sterile distilled water

  • Hadacidin stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of hadacidin solutions of varying concentrations (e.g., 0, 1, 10, 50, 100 µM) by diluting the stock solution with sterile distilled water. A solvent control should be included if a solvent other than water is used.

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette 5 mL of each hadacidin solution or control solution onto the filter paper in the respective petri dishes.

  • Place a predetermined number of seeds (e.g., 50-100) on the moistened filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.

  • Calculate the germination percentage for each concentration.

Seedling Growth Inhibition Assay

This assay measures the effect of hadacidin on early seedling development, particularly root and shoot elongation.

Materials:

  • Seeds of the target plant species

  • Square petri dishes or multi-well plates

  • Agar-based growth medium (e.g., Murashige and Skoog medium)

  • Hadacidin stock solution

  • Growth chamber

Procedure:

  • Prepare the agar-based growth medium and autoclave.

  • While the medium is still molten, add hadacidin from a sterile-filtered stock solution to achieve the desired final concentrations. Pour the medium into the plates.

  • Surface-sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

  • Aseptically place the sterilized seeds on the surface of the agar.

  • Seal the plates and place them vertically in a growth chamber to allow for vertical root growth.

  • After a set period (e.g., 7-14 days), photograph the plates and measure the primary root length and shoot fresh weight of the seedlings using image analysis software.

  • Determine the dose-response relationship and calculate IC50 values if possible.[12]

Workflow Diagram: Plant Growth Inhibition Assay

Growth_Inhibition_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Hadacidin Solutions (various concentrations) C Prepare Growth Medium (with Hadacidin) A->C B Surface Sterilize Seeds D Seed Plating B->D C->D E Incubation (Controlled Environment) D->E F Measure Growth Parameters (e.g., root length, germination %) E->F G Data Analysis (Dose-Response Curve, IC50) F->G

Caption: General workflow for a plant growth inhibition assay.

Physiological Consequences of Purine Depletion in Plants

The inhibition of adenylosuccinate synthetase and the subsequent depletion of the purine nucleotide pool have widespread consequences for plant physiology. Purine metabolism is intricately linked to nitrogen recycling and overall plant growth.[9][16]

  • Cell Division and Expansion: A shortage of purines directly impacts DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting cell division in meristematic tissues. This leads to a cessation of root and shoot growth.

  • Energy Metabolism: Reduced levels of ATP and GTP impair cellular energy-dependent processes, further contributing to growth inhibition.

  • Nitrogen Metabolism: In many plants, particularly legumes, purine catabolism is a key pathway for nitrogen remobilization and transport.[16][17] Disruption of purine biosynthesis can therefore have secondary effects on nitrogen use efficiency.

  • Stress Responses: There is evidence that purine metabolism is modulated in response to environmental stresses such as drought.[18] The artificial depletion of purines by hadacidin could potentially mimic or interfere with these stress response pathways.

Conclusion and Future Directions

Hadacidin is a potent inhibitor of plant growth due to its specific targeting of adenylosuccinate synthetase in the de novo purine biosynthesis pathway. While its discovery was in the context of cancer research, it remains a valuable tool for plant biologists to probe the intricacies of nucleotide metabolism and its role in development and stress responses.

Future research could focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To develop more potent or specific inhibitors based on the hadacidin scaffold.

  • Elucidation of downstream signaling: While the primary target is known, the full cascade of molecular events following purine depletion in plants is not fully understood.

  • Agricultural applications: Investigating the potential of hadacidin or its derivatives as herbicides, although considerations of non-target effects and environmental persistence would be paramount.

This guide provides a foundational understanding of hadacidin's role as a plant growth regulator. For researchers in this field, the specific mechanism of action and the availability of generalized protocols offer a solid starting point for further investigation into the crucial role of purine metabolism in the plant life cycle.

References

Foundational

Early Investigations into the Biological Activity of Hadacidin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Hadacidin, initially identified as a fermentation product of Penicillium frequentans, emerged in the early 1960s as a potent inhi...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hadacidin, initially identified as a fermentation product of Penicillium frequentans, emerged in the early 1960s as a potent inhibitor of tumor cell growth. Foundational studies rapidly pinpointed its mechanism of action to the targeted inhibition of adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. By acting as an antagonist to L-aspartate, Hadacidin effectively curtails the production of adenylic acid, a fundamental component of nucleic acids. This guide provides a detailed technical overview of the seminal early research that characterized the biological activity of Hadacidin, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of Hadacidin's Inhibitory Activity

The initial studies on Hadacidin quantified its inhibitory effects on both tumor cell growth and the underlying biochemical pathways. The data from these pioneering investigations are summarized below.

Table 1: Inhibition of Purine Biosynthesis in Ehrlich Ascites Tumor Cells
Hadacidin Concentration (M)Inhibition of Hypoxanthine-8-C14 Incorporation into Nucleic Acids
1 x 10⁻³80%

Data sourced from studies on Ehrlich ascites tumor cells, which demonstrated a significant reduction in the incorporation of radiolabeled hypoxanthine into nucleic acids in the presence of Hadacidin.

Table 2: Enzymatic Inhibition of Adenylosuccinate Synthetase
SubstrateApparent K_m (µM)InhibitorK_i (µM)Inhibition TypeOrganism
IMP36Formycin B monophosphate80CompetitiveDictyostelium discoideum
GTP23Guanosine-5'-(β,γ-imino)triphosphate15-Dictyostelium discoideum
Aspartate714Hadacidin 86CompetitiveDictyostelium discoideum

This table presents kinetic data for adenylosuccinate synthetase, highlighting Hadacidin's role as a competitive inhibitor with respect to the substrate L-aspartate. Although from a later study, it provides precise quantitative context to the mechanism first elucidated in the early 1960s.

Core Experimental Protocols

The foundational understanding of Hadacidin's biological activity was built upon a series of key experiments. The methodologies employed in these early studies are detailed below.

In Vitro Inhibition of Purine Biosynthesis in Ehrlich Ascites Tumor Cells

This protocol was central to demonstrating Hadacidin's effect on nucleic acid synthesis at the cellular level.

  • Cell Preparation: Ehrlich ascites tumor cells were harvested from mice 7 days post-transplantation. The cells were washed and suspended in a suitable buffer.

  • Incubation Mixture: A suspension of the washed tumor cells was incubated with a radiolabeled purine precursor, typically glycine-¹⁴C or hypoxanthine-¹⁴C, in the presence and absence of varying concentrations of Hadacidin.

  • Incubation Conditions: The reaction mixtures were incubated at 37°C with shaking for a defined period, often 45 to 60 minutes.

  • Nucleic Acid Isolation and Analysis: Following incubation, the reaction was stopped, and the nucleic acids were isolated from the tumor cells. The specific activity of the isolated nucleic acids was determined using a liquid scintillation counter to quantify the amount of incorporated radiolabel.

  • Outcome Measurement: The percentage of inhibition of precursor incorporation into nucleic acids was calculated by comparing the specific activity of nucleic acids from Hadacidin-treated cells to that of untreated control cells.

Assay for Adenylosuccinate Synthetase Activity

To pinpoint the precise molecular target of Hadacidin, cell-free extracts were used to assay the activity of specific enzymes in the purine biosynthesis pathway.

  • Preparation of Cell-Free Extract: Ehrlich ascites tumor cells were homogenized, and a supernatant fraction containing the enzymes of interest was obtained by centrifugation.

  • Reaction Mixture: The cell-free extract was incubated with the substrates for adenylosuccinate synthetase: inosinic acid (IMP), L-aspartate, and guanosine triphosphate (GTP) as an energy source. The reaction was carried out in the presence and absence of Hadacidin.

  • Detection of Adenylosuccinate: The formation of adenylosuccinate, the product of the enzymatic reaction, was measured. Early studies often relied on spectrophotometric methods or the separation and quantification of nucleotides via chromatography.

  • Inhibition Analysis: By comparing the rate of adenylosuccinate formation in the presence and absence of Hadacidin, the inhibitory effect of the compound on the enzyme could be quantified. Further kinetic studies determined the nature of this inhibition (e.g., competitive, non-competitive).

Visualizing the Mechanism of Action

To clearly illustrate the logical and biochemical relationships described in the early studies of Hadacidin, the following diagrams have been generated using the DOT language.

De Novo Purine Biosynthesis Pathway and Point of Inhibition

The de novo synthesis of purines is a multi-step pathway essential for producing the building blocks of DNA and RNA. Hadacidin intervenes at a critical juncture in this process.

G PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps sAMP Adenylosuccinate (sAMP) IMP->sAMP GTP -> GDP + Pi XMP Xanthosine Monophosphate (XMP) IMP->XMP ADSS Adenylosuccinate Synthetase IMP->ADSS AMP Adenosine Monophosphate (AMP) sAMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP Hadacidin Hadacidin Hadacidin->ADSS Inhibits Aspartate L-Aspartate Aspartate->ADSS ADSS->sAMP

Hadacidin inhibits adenylosuccinate synthetase.
Experimental Workflow for Assessing Inhibition of Purine Synthesis

The logical flow of the experiments designed to elucidate Hadacidin's biological activity is depicted below. This workflow illustrates the systematic approach taken by early researchers, from cellular assays to enzymatic studies.

G cluster_cellular Cellular Assay cluster_enzymatic Enzymatic Assay EAC_cells Ehrlich Ascites Tumor Cells Incubation Incubate with Radiolabeled Precursor (e.g., Hypoxanthine-14C) +/- Hadacidin EAC_cells->Incubation Isolation Isolate Nucleic Acids Incubation->Isolation Quantification Quantify Radioactivity Isolation->Quantification Inhibition_result Inhibition_result Quantification->Inhibition_result Demonstrates Inhibition of Purine Biosynthesis Cell_extract Prepare Cell-Free Extract Assay Assay Adenylosuccinate Synthetase Activity (IMP + Aspartate + GTP) +/- Hadacidin Cell_extract->Assay Measure_product Measure Adenylosuccinate Formation Assay->Measure_product Mechanism_result Mechanism_result Measure_product->Mechanism_result Identifies Specific Enzyme Inhibition

Workflow for Hadacidin's activity assessment.

Conclusion

The early studies on Hadacidin provided a clear and compelling picture of its biological activity. Through a combination of in vitro cell-based assays and enzymatic studies, researchers in the early 1960s established that Hadacidin is a potent inhibitor of de novo purine biosynthesis via its specific targeting of adenylosuccinate synthetase. This foundational work not only elucidated the mechanism of action of a novel antitumor agent but also provided a valuable tool for studying purine metabolism. The methodologies and findings from this era laid the groundwork for future research into the development of antimetabolites for cancer therapy.

Exploratory

An In-depth Technical Guide to the Chemical Properties of N-formyl-N-hydroxyglycine (Hadacidin)

For Researchers, Scientists, and Drug Development Professionals Introduction N-formyl-N-hydroxyglycine, more commonly known as Hadacidin, is a naturally occurring hydroxamic acid first isolated from the fungus Penicilliu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-N-hydroxyglycine, more commonly known as Hadacidin, is a naturally occurring hydroxamic acid first isolated from the fungus Penicillium aurantioviolaceum.[1] It is the simplest known naturally occurring hydroxamic acid and has garnered significant interest in the scientific community for its potent biological activity.[1] Hadacidin functions as a powerful inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] This mechanism of action makes it an analog of L-aspartate and confers upon it notable anticancer and antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties of Hadacidin, detailed experimental protocols, and visualizations of its biological pathway and experimental workflows.

Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name 2-(formyl-hydroxy-amino)acetic acid[1]
Synonyms Hadacidin, N-Hydroxyformamido)acetic acid, NSC 521778
CAS Number 689-13-4[1]
Molecular Formula C₃H₅NO₄[1]
Molecular Weight 119.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water
Stability Hygroscopic
Melting Point Data not available (For comparison, the precursor N-hydroxyglycine melts at 137–139°C)[2][4]
pKa Data not available
Canonical SMILES C(C(=O)O)N(C=O)O[1]
InChI InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7)[1]
InChIKey URJHVPKUWOUENU-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed experimental spectra for Hadacidin are not widely published. The following tables provide expected characteristics based on its chemical structure and data from analogous compounds. These should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for N-formyl-N-hydroxyglycine

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
-CH₂- ~4.0 - 4.5SingletThe methylene protons are adjacent to the electron-withdrawing carboxyl and N-formyl-N-hydroxyamino groups, leading to a downfield shift.
-CHO (formyl) ~8.0 - 8.5SingletThe formyl proton is expected to appear significantly downfield. Due to rotational isomers (cis/trans) around the N-C(O) bond, this signal may appear as two distinct singlets.
-NOH & -COOH VariableBroad SingletThe chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature. They may not be observable in deuterated solvents like D₂O due to H-D exchange.

Table 2: Predicted ¹³C NMR Data for N-formyl-N-hydroxyglycine

CarbonPredicted Chemical Shift (ppm)Notes
-CH₂- ~50 - 60The methylene carbon, shifted downfield by adjacent electronegative groups.
-CHO (formyl) ~160 - 165Typical chemical shift for a formyl carbonyl carbon.
-COOH ~170 - 175Typical chemical shift for a carboxylic acid carbonyl carbon.

Table 3: Predicted IR Absorption Data for N-formyl-N-hydroxyglycine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid) 2500 - 3300BroadA very broad band characteristic of the hydrogen-bonded O-H in a carboxylic acid.
N-O-H Stretch 3100 - 3300MediumOverlaps with the O-H stretch from the carboxylic acid.
C-H Stretch (Methylene) 2850 - 3000MediumAliphatic C-H stretching.
C=O Stretch (Carboxylic Acid) 1700 - 1725StrongStrong absorption typical for a carboxylic acid carbonyl.
C=O Stretch (Formamide) 1650 - 1680StrongStrong absorption for the amide carbonyl.
N-O Stretch 900 - 930MediumCharacteristic stretch for the N-O bond in the hydroxamic acid moiety.

Table 4: Predicted Mass Spectrometry Data for N-formyl-N-hydroxyglycine

ParameterPredicted Value / ObservationNotes
Molecular Ion [M]⁺˙ m/z 119The expected molecular ion peak for the given molecular formula.
[M+H]⁺ m/z 120Protonated molecule in positive ion mode ESI-MS.
[M-H]⁻ m/z 118Deprotonated molecule in negative ion mode ESI-MS.
Major Fragmentation Peaks Loss of H₂O (m/z 101), loss of COOH (m/z 74), loss of CHO (m/z 90)Common fragmentation patterns include decarboxylation and loss of the formyl group or water. The exact pattern depends on the ionization method.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Hadacidin and a key biological assay. These protocols are compiled based on established chemical principles and published methodologies for related compounds and assays.

Protocol 1: Synthesis and Purification of N-formyl-N-hydroxyglycine (Hadacidin)

This protocol is a representative two-step synthesis based on the preparation of the N-hydroxyglycine precursor followed by N-formylation.

Step 1: Synthesis of N-hydroxyglycine

This procedure is adapted from the synthesis of N-hydroxy amino acids.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 equivalent) in absolute ethanol.

  • Base Addition: Carefully add sodium metal (1.0 equivalent) in small portions to the stirred solution to form the sodium salt of the oxime.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) to the mixture. Stir at room temperature for approximately 3 hours, or until the reaction mixture reaches a neutral pH.

  • Work-up: Filter the reaction mixture to remove the sodium bromide precipitate and wash the solid with chloroform. Combine the filtrates and concentrate under reduced pressure to obtain the crude nitrone intermediate.

  • Hydrolysis: Stir the crude nitrone intermediate in concentrated hydrochloric acid and heat under reflux for 30-60 minutes.

  • Isolation: Concentrate the mixture in vacuo. Dissolve the residue in water and adjust the pH to ~6 with ammonium hydroxide solution. Cool the solution at 4°C for 24-48 hours to induce crystallization.

  • Purification: Filter the crude N-hydroxyglycine and recrystallize from hot aqueous ethanol to yield the purified product.

Step 2: N-formylation of N-hydroxyglycine

This procedure is based on standard N-formylation techniques.

  • Reaction Setup: Suspend the purified N-hydroxyglycine (1.0 equivalent) in formic acid (used in excess as both reagent and solvent).

  • Acylation: Gently warm the mixture to 50-60°C and add acetic anhydride (1.5 equivalents) dropwise while stirring. Maintain the temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess formic acid and acetic acid under reduced pressure.

  • Purification: The crude Hadacidin can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.

Protocol 2: Adenylosuccinate Synthetase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Hadacidin on adenylosuccinate synthetase using High-Performance Liquid Chromatography (HPLC).[3]

  • Enzyme Preparation: Purify adenylosuccinate synthetase from a suitable source (e.g., E. coli or Dictyostelium discoideum) using standard protein purification techniques, such as affinity and ion-exchange chromatography.[3]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl). In a microcentrifuge tube, combine the following reagents:

    • Inosine Monophosphate (IMP) (substrate)

    • L-Aspartate (substrate)

    • Guanosine Triphosphate (GTP) (co-substrate)

    • Adenylosuccinate synthetase

    • Varying concentrations of Hadacidin (or vehicle control)

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1 M perchloric acid, followed by neutralization with potassium carbonate.

  • Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein and salt. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase: Employ a gradient elution using a buffer system such as Buffer A (e.g., 0.1 M potassium phosphate, pH 6.5) and Buffer B (e.g., 20% methanol in Buffer A).

    • Detection: Monitor the elution of nucleotides (IMP and the product, adenylosuccinate) by UV absorbance at 254 nm.

  • Data Analysis: Quantify the peak areas corresponding to IMP and adenylosuccinate. Calculate the percentage of IMP converted to adenylosuccinate in the presence and absence of Hadacidin. Determine the IC₅₀ value of Hadacidin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biological context and a typical experimental workflow for studying Hadacidin.

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis PRPP Ribose-5-Phosphate -> PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase (ADSS) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Hadacidin Hadacidin Hadacidin->IMP Inhibits

Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by Hadacidin.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, IMP, GTP, Aspartate) B 2. Add Purified ADSS Enzyme A->B C 3. Add Hadacidin (Varying Concentrations) B->C D 4. Incubate at 37°C C->D E 5. Quench Reaction (e.g., Perchloric Acid) D->E F 6. Sample Cleanup (Centrifuge & Filter) E->F G 7. HPLC Analysis (Quantify IMP & S-AMP) F->G H 8. Data Analysis (Calculate % Inhibition & IC₅₀) G->H

Caption: Experimental Workflow for the Hadacidin Inhibition Assay.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Inhibition of Adenylosuccinate Synthetase by Hadacidin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to determine the inhibitory effect of Hadacid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to determine the inhibitory effect of Hadacidin on adenylosuccinate synthetase (AdSS). AdSS is a critical enzyme in the de novo purine biosynthesis pathway, making it an attractive target for drug development. Hadacidin, an aspartate analog, is a known inhibitor of this enzyme.

Introduction

Adenylosuccinate synthetase (AdSS), EC 6.3.4.4, catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate and GDP. This two-step reaction is the committed step in the synthesis of adenosine monophosphate (AMP). The inhibition of AdSS disrupts purine metabolism, which can impede cell proliferation, highlighting its potential as a target for antimicrobial and anticancer agents. Hadacidin (N-formyl-N-hydroxyglycine) acts as a competitive inhibitor with respect to L-aspartate.

Quantitative Data on Hadacidin Inhibition

The inhibitory potency of Hadacidin against adenylosuccinate synthetase has been quantified in various studies. The following table summarizes key kinetic parameters.

Organism/Enzyme SourceInhibitorInhibition Constant (Kᵢ)IC₅₀Substrate InhibitedAssay Method
Dictyostelium discoideumHadacidin86 µM[1][2]Not ReportedL-aspartate[1][2]HPLC-based[1][2]

Experimental Protocols

Two primary methods for assaying adenylosuccinate synthetase activity and its inhibition are detailed below: a direct spectrophotometric assay and an HPLC-based method.

Protocol 1: Continuous Spectrophotometric Assay

This protocol is adapted from assays for related enzymes that monitor changes in UV absorbance due to the formation of adenylosuccinate. The formation of adenylosuccinate from IMP results in an increase in absorbance at approximately 280 nm.

Materials and Reagents:

  • Purified adenylosuccinate synthetase (AdSS)

  • Inosine monophosphate (IMP)

  • Guanosine triphosphate (GTP)

  • L-aspartate

  • Hadacidin

  • Magnesium chloride (MgCl₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 280 nm

Procedure:

  • Prepare Reagent Stocks:

    • 10 mM IMP in Assay Buffer

    • 10 mM GTP in Assay Buffer

    • 100 mM L-aspartate in Assay Buffer

    • 100 mM MgCl₂ in deionized water

    • 10 mM Hadacidin in Assay Buffer (or other desired concentrations)

  • Prepare Reaction Mixture:

    • For a 200 µL final reaction volume, prepare a master mix containing:

      • Assay Buffer

      • IMP (final concentration, e.g., 50 µM)

      • GTP (final concentration, e.g., 100 µM)

      • MgCl₂ (final concentration, e.g., 5 mM)

  • Set up Inhibition Assay:

    • In a 96-well plate, add varying concentrations of Hadacidin (e.g., 0-500 µM).

    • Add a constant amount of AdSS enzyme to each well.

    • Include a "no inhibitor" control and a "no enzyme" blank.

  • Initiate the Reaction:

    • Add L-aspartate (final concentration, e.g., 1 mM) to each well to start the reaction.

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 280 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each Hadacidin concentration.

    • Plot the reaction velocity against the Hadacidin concentration to determine the IC₅₀ value.

Protocol 2: HPLC-Based Assay

This method allows for the direct quantification of the substrate (IMP) and the product (adenylosuccinate).

Materials and Reagents:

  • All reagents listed in Protocol 1

  • Reaction quench solution (e.g., 0.1 M HCl)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5

  • Mobile Phase B: Methanol

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction as described in Protocol 1 (steps 1-4) in microcentrifuge tubes.

    • Incubate the reactions at 37°C for a fixed time (e.g., 20 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of quench solution.

    • Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume onto the C18 column.

    • Elute the compounds using a suitable gradient of Mobile Phase A and B.

    • Monitor the elution profile at 254 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak areas corresponding to IMP and adenylosuccinate.

    • Determine the amount of product formed in the presence of different concentrations of Hadacidin.

    • Calculate the percent inhibition for each Hadacidin concentration and determine the IC₅₀ value.

Visualizations

Adenylosuccinate Synthetase Reaction and Inhibition by Hadacidin

Adenylosuccinate_Synthetase_Pathway cluster_reaction Adenylosuccinate Synthetase Catalyzed Reaction cluster_inhibition Inhibition IMP Inosine Monophosphate (IMP) Intermediate 6-phosphoryl-IMP (Intermediate) IMP->Intermediate Aspartate L-Aspartate AdSS Adenylosuccinate Synthetase (AdSS) Aspartate->AdSS GTP GTP GTP->Intermediate Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP GDP + Pi AdSS->GDP Intermediate->AdSS Hadacidin Hadacidin Hadacidin->Inhibition

Caption: Enzymatic reaction of AdSS and its inhibition by Hadacidin.

Experimental Workflow for Hadacidin Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer and Reagent Stock Solutions B Prepare Serial Dilutions of Hadacidin A->B C Prepare Enzyme Solution A->C D Dispense Hadacidin Dilutions and Enzyme into Plate/Tubes B->D C->D E Add Substrates (IMP, GTP, L-aspartate) to Initiate Reaction D->E F Incubate at 37°C E->F G Monitor Reaction Progress (Spectrophotometry or HPLC) F->G H Calculate Initial Velocities or Product Formation G->H I Plot Inhibition Curve and Determine IC₅₀/Kᵢ H->I

Caption: Workflow for determining AdSS inhibition by Hadacidin.

References

Application

Application Note and Protocol: Quantifying the Effects of Hadacidin on Cellular Purine Levels using HPLC

Audience: Researchers, scientists, and drug development professionals. Introduction Hadacidin is a naturally occurring N-formyl derivative of L-aspartic acid that acts as a potent and specific inhibitor of adenylosuccina...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hadacidin is a naturally occurring N-formyl derivative of L-aspartic acid that acts as a potent and specific inhibitor of adenylosuccinate synthetase (AMPS)[1][2]. This enzyme catalyzes the first committed step in the de novo synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP), a critical branch point in the purine biosynthesis pathway. By inhibiting AMPS, hadacidin disrupts the normal flux of purine nucleotides, leading to a decrease in AMP levels and a potential accumulation of its precursor, IMP. This targeted inhibition makes hadacidin a valuable tool for studying purine metabolism and a potential lead compound for therapeutic development.

This application note provides a detailed protocol for quantifying the effects of hadacidin on intracellular purine levels in cultured cells using a robust High-Performance Liquid Chromatography (HPLC) method. Additionally, a protocol for assessing cell viability is included to correlate the metabolic effects with potential cytotoxicity.

Data Presentation

The following table summarizes the expected quantitative changes in intracellular purine levels following treatment with hadacidin. These values are representative and may vary depending on the cell line, culture conditions, and hadacidin concentration.

Purine AnalyteControl (nmol/10^6 cells)Hadacidin-Treated (nmol/10^6 cells)Expected % Change
IMP1.54.5+200%
AMP15.07.5-50%
ADP30.020.0-33%
ATP300.0250.0-17%
Hypoxanthine0.51.5+200%
Inosine0.82.4+200%
Adenosine1.20.6-50%
GMP5.05.0No significant change
GDP10.010.0No significant change
GTP50.050.0No significant change

Signaling Pathway Diagram

Purine_Biosynthesis_Inhibition cluster_purine De Novo Purine Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps sAMP Adenylosuccinate (sAMP) IMP->sAMP GTP, Aspartate XMP Xanthosine Monophosphate (XMP) IMP->XMP AMP Adenosine Monophosphate (AMP) sAMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP Hadacidin Hadacidin AMPS Adenylosuccinate Synthetase (AMPS) Hadacidin->AMPS Inhibition ASL Adenylosuccinate Lyase IMPDH IMP Dehydrogenase GMPS GMP Synthetase

Caption: Inhibition of de novo AMP synthesis by Hadacidin.

Experimental Protocols

Cell Culture and Hadacidin Treatment

This protocol is designed for adherent cells grown in 6-well plates. It can be adapted for other cell types and plate formats.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hadacidin stock solution (100 mM in sterile water or PBS)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.

  • Prepare fresh dilutions of hadacidin in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM).

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of hadacidin.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Sample Preparation for HPLC Analysis

This protocol describes the extraction of intracellular purines for subsequent HPLC analysis.

Materials:

  • Cold PBS

  • Cold 0.4 M perchloric acid (PCA)

  • Cold 3.5 M K2CO3

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 10,000 x g and 4°C

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • After the hadacidin treatment period, place the 6-well plates on ice.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold 0.4 M PCA to each well.

  • Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by adding 3.5 M K2CO3 dropwise until the pH reaches approximately 7.0. This will precipitate the perchlorate.

  • Incubate the neutralized extract on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the samples at -80°C until analysis.

HPLC Method for Purine Quantification

This method is a general guideline and may require optimization for specific HPLC systems and columns.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 15% B

    • 15-20 min: Hold at 15% B

    • 20-25 min: Return to 100% A

    • 25-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions containing known concentrations of all purine analytes of interest (IMP, AMP, ADP, ATP, hypoxanthine, inosine, adenosine, GMP, GDP, GTP) in the mobile phase.

  • Generate a standard curve for each analyte by injecting the standard solutions and plotting peak area against concentration.

  • Inject the prepared cell extracts onto the HPLC system.

  • Identify and quantify the purine peaks in the samples by comparing their retention times and peak areas to the standard curves.

  • Normalize the quantified purine levels to the cell number determined prior to harvesting.

Cell Viability (MTT) Assay

This assay is performed in a 96-well plate format to assess the cytotoxicity of hadacidin.

Materials:

  • 96-well cell culture plates

  • Hadacidin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • Treat the cells with a range of hadacidin concentrations as described in the cell culture protocol. Include untreated control wells.

  • Following the treatment period, add 20 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4][5]

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_hplc HPLC Analysis (from 6-well plate) cluster_viability Cell Viability Assay (from 96-well plate) A Seed Cells (6-well & 96-well plates) B Overnight Incubation (37°C, 5% CO2) A->B C Treat with Hadacidin (various concentrations) B->C D Incubate for Desired Time C->D E Wash Cells with Cold PBS D->E J Add MTT Reagent D->J F Lyse Cells with Perchloric Acid E->F G Centrifuge & Neutralize Supernatant F->G H Filter & Inject into HPLC G->H I Quantify Purine Levels H->I K Incubate (2-4 hours) J->K L Solubilize Formazan Crystals K->L M Measure Absorbance (570 nm) L->M N Calculate Cell Viability M->N

Caption: Workflow for analyzing Hadacidin's effects.

Logical Relationship Diagram

Logical_Relationship Hadacidin Hadacidin Treatment AMPS_Inhibition Inhibition of Adenylosuccinate Synthetase Hadacidin->AMPS_Inhibition causes Purine_Imbalance Purine Pool Imbalance (↓AMP, ↑IMP) AMPS_Inhibition->Purine_Imbalance leads to Cell_Viability Altered Cell Viability AMPS_Inhibition->Cell_Viability may lead to HPLC_Quantification HPLC Quantification Purine_Imbalance->HPLC_Quantification is measured by Data_Analysis Data Analysis & Interpretation HPLC_Quantification->Data_Analysis MTT_Assay MTT Assay Cell_Viability->MTT_Assay is assessed by MTT_Assay->Data_Analysis

Caption: Logical flow from treatment to data analysis.

References

Method

Determining the IC50 of Hadacidin in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Hadacidin, an inhibitor of adenylosuccinate synthetase, has demonstrated growth-inhibitory effects in human tumor systems.[1] This application note...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, an inhibitor of adenylosuccinate synthetase, has demonstrated growth-inhibitory effects in human tumor systems.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Hadacidin in various cancer cell lines using a colorimetric MTT assay. Furthermore, it outlines the underlying mechanism of action of Hadacidin through the inhibition of the de novo purine synthesis pathway, a critical metabolic route for cancer cell proliferation. The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-cancer potential of Hadacidin.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA, and are vital for cellular energy and signaling.[2][3][4] Hadacidin is an antimetabolite that targets and inhibits adenylosuccinate synthetase, a key enzyme in this pathway.[5] By disrupting the synthesis of purine nucleotides, Hadacidin can effectively impede the growth of cancer cells. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating the potency of an anticancer compound.[6] This document provides a standardized protocol for determining the IC50 of Hadacidin across different cancer cell lines and discusses its mechanism of action.

Data Presentation

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer75
MCF-7Breast Cancer120
A549Lung Cancer90
HCT116Colon Cancer150
JurkatT-cell Leukemia60

Note: The above IC50 values are for illustrative purposes and should be experimentally determined for specific research applications.

Experimental Protocols

Determining the IC50 of Hadacidin using the MTT Assay

This protocol outlines the steps for determining the IC50 of Hadacidin in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines of interest

  • Hadacidin (stock solution prepared in an appropriate solvent, e.g., DMSO or sterile water)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well) and seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[9]

  • Hadacidin Treatment:

    • Prepare a series of dilutions of Hadacidin in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., from 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve Hadacidin) and a no-treatment control.

    • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared Hadacidin dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each Hadacidin concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Hadacidin concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism or by using an online IC50 calculator.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture Cancer Cells Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare Prepare Hadacidin Dilutions Treat Treat Cells with Hadacidin Prepare->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for determining the IC50 of Hadacidin.

Signaling Pathway

G cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Downstream Effects PRPP PRPP IMP IMP PRPP->IMP Multiple Steps S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase AMP AMP S_AMP->AMP Adenylosuccinate Lyase ATP_GTP ATP & GTP AMP->ATP_GTP DNA_RNA DNA & RNA Synthesis ATP_GTP->DNA_RNA Decreased_Purines Decreased Purine Pool Hadacidin Hadacidin Hadacidin->Inhibition Inhibited_Proliferation Inhibition of Cell Proliferation Decreased_Purines->Inhibited_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Inhibited_Proliferation->Cell_Cycle_Arrest Apoptosis Apoptosis Inhibited_Proliferation->Apoptosis

Caption: Mechanism of action of Hadacidin.

References

Application

Application Notes and Protocols for Plant Growth Inhibition Assay Using Hadacidin

For Researchers, Scientists, and Drug Development Professionals Introduction Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring compound with potent plant growth inhibitory properties. It functi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring compound with potent plant growth inhibitory properties. It functions as a competitive inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, hadacidin prevents the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), leading to a deficiency in essential adenine nucleotides and subsequent cessation of plant growth. These application notes provide detailed protocols for assessing the plant growth inhibition effects of hadacidin using various model plant systems.

Mechanism of Action

Hadacidin acts as an analogue of L-aspartate, one of the substrates for adenylosuccinate synthetase. This enzyme catalyzes the first committed step in the synthesis of AMP from IMP. The inhibition of this pathway disrupts the production of ATP and other essential adenine-containing compounds, ultimately leading to growth arrest and, at higher concentrations, plant death.

Signaling Pathway of Purine Biosynthesis Inhibition by Hadacidin

Hadacidin_Pathway cluster_reaction1 Enzymatic Reaction IMP Inosine Monophosphate (IMP) sAMP Adenylosuccinate IMP->sAMP  GTP -> GDP + Pi  L-Aspartate Enzyme Adenylosuccinate Synthetase IMP->Enzyme AMP Adenosine Monophosphate (AMP) sAMP->AMP Growth Plant Growth (Cell Division, Elongation) AMP->Growth Enzyme->sAMP NoGrowth Growth Inhibition Enzyme->NoGrowth Hadacidin Hadacidin Hadacidin->Enzyme Inhibits Aspartate L-Aspartate Aspartate->Enzyme GTP GTP GTP->Enzyme GDP GDP + Pi Arabidopsis_Workflow Start Start Media Prepare MS Agar Medium Start->Media Sterilize_Seeds Surface Sterilize Arabidopsis Seeds Add_Hadacidin Incorporate Hadacidin (various concentrations) Media->Add_Hadacidin Pour_Plates Pour and Solidify Plates Add_Hadacidin->Pour_Plates Plate_Seeds Plate Seeds on Control & Treatment Plates Pour_Plates->Plate_Seeds Stratify Stratify Seeds (4°C, 2-3 days) Sterilize_Seeds->Stratify Stratify->Plate_Seeds Incubate Incubate in Growth Chamber (7-10 days) Plate_Seeds->Incubate Measure Measure Root Length, Fresh Weight, etc. Incubate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Method

Unraveling the Impact of Hadacidin on Root System Architecture: An Application and Protocol Guide

For Immediate Release [City, State] – [Date] – A comprehensive application note and detailed protocol for studying the effects of hadacidin on plant root development is now available for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive application note and detailed protocol for studying the effects of hadacidin on plant root development is now available for researchers, scientists, and professionals in drug development. This guide provides a robust framework for investigating the mechanism of action of hadacidin, a potent inhibitor of adenylosuccinate synthetase, and its consequential impact on root system architecture.

Introduction

Hadacidin, an inhibitor of the enzyme adenylosuccinate synthetase, plays a critical role in the de novo biosynthesis of purines. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). By blocking this crucial step, hadacidin disrupts the purine nucleotide pool, which can have significant repercussions on plant growth and development, particularly in the formation of the root system. The following protocols and application notes provide a detailed methodology for systematically studying these effects in the model organism Arabidopsis thaliana.

Data Presentation

To facilitate clear and concise analysis of experimental outcomes, all quantitative data should be summarized in the following tabular format.

Table 1: Effect of Hadacidin on Primary Root Length

TreatmentConcentration (µM)Mean Primary Root Length (mm) ± SDn
Control (DMSO)0
Hadacidin10
Hadacidin50
Hadacidin100
Hadacidin + AMP100 + 100

Table 2: Effect of Hadacidin on Lateral Root Density

TreatmentConcentration (µM)Mean Lateral Root Density (LR/mm) ± SDn
Control (DMSO)0
Hadacidin10
Hadacidin50
Hadacidin100
Hadacidin + AMP100 + 100

Table 3: Effect of Hadacidin on Root Hair Density and Length

TreatmentConcentration (µM)Mean Root Hair Density (hairs/mm) ± SDMean Root Hair Length (µm) ± SDn
Control (DMSO)0
Hadacidin10
Hadacidin50
Hadacidin100
Hadacidin + AMP100 + 100

Experimental Protocols

This section outlines the detailed methodologies for conducting the key experiments to assess the impact of hadacidin on root development.

Protocol 1: Arabidopsis thaliana Root Growth Assay on Agar Plates

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
  • Half-strength Murashige and Skoog (MS) medium including vitamins
  • Sucrose
  • MES hydrate
  • Agar
  • Potassium hydroxide (KOH)
  • Hadacidin (stock solution in DMSO)
  • Adenosine monophosphate (AMP)
  • Dimethyl sulfoxide (DMSO)
  • Ethanol (70% and 95%)
  • Sterile water
  • Petri plates (square, 100x100 mm)
  • Micropore tape
  • Growth chamber or incubator

2. Media Preparation: a. Prepare half-strength MS medium by dissolving the appropriate amount of MS powder and vitamins in distilled water. b. Add 1% (w/v) sucrose and 0.5 g/L MES hydrate. c. Adjust the pH to 5.7 with KOH. d. Add 1% (w/v) agar and autoclave for 20 minutes at 121°C. e. Allow the medium to cool to approximately 50-60°C in a water bath. f. In a sterile hood, add hadacidin from a stock solution to achieve the final desired concentrations (e.g., 10, 50, 100 µM). For the control plates, add an equivalent volume of DMSO. g. For rescue experiments, add AMP to a final concentration of 100 µM to plates containing 100 µM hadacidin. h. Pour approximately 25 mL of the medium into each sterile Petri plate and allow it to solidify.

3. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 20% bleach solution containing 0.1% Tween 20. b. Rinse the seeds 3-5 times with sterile water. c. Resuspend the seeds in sterile 0.1% agar solution. d. Stratify the seeds by storing them at 4°C in the dark for 2-3 days to synchronize germination. e. In a sterile hood, plate 10-15 seeds in a single line on the surface of the prepared agar plates.

4. Incubation and Growth: a. Seal the plates with micropore tape. b. Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22-24°C.

5. Data Acquisition and Analysis: a. After 7-10 days of growth, photograph the plates using a high-resolution scanner or camera. b. Measure the primary root length and count the number of emerged lateral roots using image analysis software such as ImageJ. c. Calculate lateral root density by dividing the number of lateral roots by the length of the primary root. d. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Quantification of Root Hair Density and Length

1. Sample Preparation: a. Carefully remove seedlings from the agar plates at the end of the growth period. b. Mount the roots in a drop of water on a microscope slide.

2. Microscopy and Imaging: a. Observe the root hairs in the differentiation zone of the primary root using a light microscope with a 40x objective. b. Capture images of representative sections of the root.

3. Data Analysis: a. Using image analysis software (e.g., ImageJ), count the number of root hairs within a defined length of the root (e.g., a 1 mm segment) to determine root hair density. b. Measure the length of individual root hairs from the base to the tip. c. Calculate the average root hair density and length for each treatment group. d. Perform statistical analysis to identify significant differences.

Visualizations

To better illustrate the experimental workflow and the underlying biological pathways, the following diagrams have been generated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_sterilization Seed Sterilization (Ethanol & Bleach) stratification Stratification (4°C for 2-3 days) seed_sterilization->stratification plating Seed Plating stratification->plating media_prep Media Preparation (1/2 MS + Hadacidin/AMP) media_prep->plating incubation Vertical Incubation (7-10 days) plating->incubation imaging Imaging (Scanning/Microscopy) incubation->imaging quantification Quantification of Root Parameters imaging->quantification stats Statistical Analysis quantification->stats

Figure 1. Experimental workflow for the hadacidin root development assay.

G cluster_pathway De Novo Purine Biosynthesis cluster_hadacidin Inhibition cluster_downstream Downstream Effects IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase IMP->AdSS Aspartate + GTP AMP Adenosine Monophosphate (AMP) AdSS->AMP Adenylosuccinate AdSS->AMP AMP_depletion Reduced AMP Levels Hadacidin Hadacidin Hadacidin->AdSS Auxin_homeostasis Altered Auxin Homeostasis AMP_depletion->Auxin_homeostasis Root_dev Inhibited Root Development Auxin_homeostasis->Root_dev

Figure 2. Proposed signaling pathway of hadacidin's effect on root development.

Conclusion

This application note and the accompanying protocols provide a standardized and detailed approach for investigating the effects of hadacidin on root development. By systematically quantifying changes in primary root length, lateral root density, and root hair morphology, researchers can gain valuable insights into the role of purine biosynthesis in regulating plant growth. Furthermore, the proposed signaling pathway provides a conceptual framework for understanding the molecular mechanisms underlying hadacidin's inhibitory effects, paving the way for further research into the intricate connections between primary metabolism and developmental processes in plants.

Application

Application Notes and Protocols for Studying Cellular Uptake of Radiolabeled Hadacidin

For Researchers, Scientists, and Drug Development Professionals Introduction Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring aspartate analog that acts as an inhibitor of adenylosuccinate syn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hadacidin, also known as N-formyl-N-hydroxyglycine, is a naturally occurring aspartate analog that acts as an inhibitor of adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, Hadacidin effectively curtails the production of adenosine monophosphate (AMP), a critical component for DNA, RNA, and ATP synthesis.[3] This inhibition of purine biosynthesis makes Hadacidin a compound of interest for its potential anticancer and growth-inhibitory properties.[4]

The study of Hadacidin's cellular uptake is crucial for understanding its bioactivity and for the development of targeted cancer therapies. Radiolabeling Hadacidin, for instance with Carbon-14 ([¹⁴C]Hadacidin), provides a sensitive and quantitative method to track its transport into cells and its intracellular fate.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled Hadacidin to investigate its cellular uptake and downstream effects.

While specific quantitative data on the cellular uptake kinetics of radiolabeled Hadacidin in mammalian cancer cells are not extensively available in the current literature, a study on Helicobacter pylori has indicated that Hadacidin exhibits poor cellular uptake in this bacterium.[2] The protocols provided herein are adapted from established methods for radiolabeled compound uptake studies and can be optimized for various mammalian cell lines.

Data Presentation

Inhibitory Activity of Hadacidin

The following table summarizes the known inhibitory constants (Kᵢ) of Hadacidin against adenylosuccinate synthetase and its growth-inhibitory effects on select cells. It is important to note that direct cellular uptake data (Kₘ, Vₘₐₓ) for radiolabeled Hadacidin in mammalian cancer cells is limited in publicly available literature.

ParameterValueOrganism/Cell LineCommentsReference
Kᵢ for Aspartate 86 µMDictyostelium discoideumHadacidin acts as an inhibitor of the substrate aspartate for adenylosuccinate synthetase.[5]
Enzyme Inhibition 100% at 5 mMDictyostelium discoideumComplete inhibition of adenylosuccinate synthetase activity at a high concentration.[5]
Cellular Uptake Very PoorHelicobacter pyloriSuggests potential challenges in cellular penetration, at least in this bacterial species.[2]

Signaling Pathways and Experimental Workflows

Hadacidin's Impact on Purine Biosynthesis and Downstream Signaling

Hadacidin's primary mechanism of action is the inhibition of adenylosuccinate synthetase, leading to a depletion of the cellular AMP pool. This has significant downstream consequences on key cellular signaling pathways that sense and respond to energy and nucleotide levels, such as the AMPK and mTOR pathways, and ultimately affects cell cycle progression and proliferation.

Hadacidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hadacidin_ext Radiolabeled Hadacidin Transporter Putative Transporter(s) Hadacidin_ext->Transporter Uptake Hadacidin_int Intracellular Radiolabeled Hadacidin Transporter->Hadacidin_int AdSS Adenylosuccinate Synthetase (AdSS) Hadacidin_int->AdSS Inhibition sAMP Adenylosuccinate IMP IMP IMP->sAMP AdSS AMP AMP sAMP->AMP AMPK AMPK (Energy Sensor) AMP->AMPK Activates CellCycle Cell Cycle Progression AMP->CellCycle Regulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes CellCycle->Proliferation

Caption: Signaling pathway of Hadacidin's action.

Experimental Workflow for [¹⁴C]Hadacidin Cellular Uptake Assay

The following diagram outlines the key steps for performing a cellular uptake experiment using radiolabeled Hadacidin.

Hadacidin_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells (Adherent or Suspension) Incubation 3. Incubate Cells with [¹⁴C]Hadacidin Cell_Culture->Incubation Radiolabel 2. Prepare [¹⁴C]Hadacidin Working Solution Radiolabel->Incubation Washing 4. Wash Cells to Remove Extracellular [¹⁴C]Hadacidin Incubation->Washing Lysis 5. Lyse Cells Washing->Lysis Scintillation 6. Scintillation Counting of Cell Lysate Lysis->Scintillation Protein_Assay 7. Protein Quantification of Cell Lysate Lysis->Protein_Assay Data_Analysis 8. Data Analysis (e.g., DPM/µg protein) Scintillation->Data_Analysis Protein_Assay->Data_Analysis

Caption: Experimental workflow for [¹⁴C]Hadacidin uptake.

Experimental Protocols

Protocol 1: Cellular Uptake of [¹⁴C]Hadacidin in Adherent Cancer Cells

Objective: To quantify the uptake of radiolabeled Hadacidin in adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • [¹⁴C]Hadacidin (specific activity to be determined)

  • Unlabeled Hadacidin (for competition experiments)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation vials

  • 24-well cell culture plates

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Uptake:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) serum-free medium or PBS.

  • Uptake Assay:

    • Prepare the [¹⁴C]Hadacidin working solution in serum-free medium at the desired final concentration (e.g., in the range of expected Kᵢ values).

    • For competition experiments, prepare a working solution containing [¹⁴C]Hadacidin and a 100-fold excess of unlabeled Hadacidin.

    • Add 500 µL of the working solution to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.

  • Termination of Uptake and Washing:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [¹⁴C]Hadacidin. Perform washes quickly to minimize efflux.

  • Cell Lysis:

    • Add 200 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at 4°C.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Scintillation Counting:

    • Transfer 150 µL of the cell lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Protein Quantification:

    • Use the remaining 50 µL of cell lysate to determine the total protein concentration using a BCA or Bradford assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the DPM values to the protein concentration for each sample (DPM/µg protein).

    • Plot the uptake (DPM/µg protein) as a function of time to visualize the uptake kinetics.

    • For competition experiments, compare the uptake in the presence and absence of excess unlabeled Hadacidin to determine specific uptake.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Hadacidin on cancer cells and calculate the IC₅₀ value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hadacidin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Hadacidin in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the Hadacidin dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve Hadacidin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Hadacidin concentration.

    • Determine the IC₅₀ value, which is the concentration of Hadacidin that causes 50% inhibition of cell growth.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and radiolabel concentration. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.

References

Method

Application Notes: Spectrophotometric Assay for Adenylosuccinate Synthetase Activity with Hadacidin

Introduction Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthetic pathway and the purine nucleotide cycle. It catalyzes the first committed step in the synthesis of adenosine monophos...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthetic pathway and the purine nucleotide cycle. It catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP).[1][2] The reaction involves the GTP-dependent conversion of IMP and L-aspartate into adenylosuccinate, GDP, and inorganic phosphate (Pi).[2] Due to its essential role, AdSS is a target for the development of antimicrobial agents and herbicides.

Hadacidin (N-formyl-N-hydroxyglycine) is a naturally occurring inhibitor of AdSS that acts as an analog of L-aspartate.[3][4] Understanding the kinetics of this inhibition is vital for drug development and biochemical research. This application note provides a detailed protocol for a continuous spectrophotometric assay to measure AdSS activity and its inhibition by hadacidin.

Principle of the Assay

The spectrophotometric assay for adenylosuccinate synthetase is based on the difference in the molar extinction coefficient between the substrate, IMP, and the product, adenylosuccinate, at specific UV wavelengths. The formation of adenylosuccinate from IMP leads to an increase in absorbance at 280-285 nm. By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined. Hadacidin competes with the substrate L-aspartate, and its inhibitory effect can be quantified by measuring the decrease in the reaction rate at various inhibitor concentrations.[5]

The reaction catalyzed by AdSS is as follows: IMP + L-Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

Experimental Protocols

Materials and Reagents
  • Adenylosuccinate Synthetase (AdSS), purified

  • Inosine 5'-monophosphate (IMP), sodium salt

  • Guanosine 5'-triphosphate (GTP), lithium salt

  • L-Aspartic acid, potassium salt

  • Hadacidin

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Nuclease-free water

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer with temperature control

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 8.0. Prepare a 1 L stock and filter sterilize.

  • Substrate Stocks:

    • 10 mM IMP: Dissolve the appropriate amount of IMP sodium salt in nuclease-free water.

    • 10 mM GTP: Dissolve the appropriate amount of GTP lithium salt in nuclease-free water.

    • 100 mM L-Aspartate: Dissolve the appropriate amount of L-aspartate in nuclease-free water and adjust pH to ~8.0 with KOH.

    • Store all substrate stocks in aliquots at -20°C.

  • Inhibitor Stock:

    • 10 mM Hadacidin: Dissolve the appropriate amount of hadacidin in nuclease-free water.

    • Store in aliquots at -20°C.

  • Enzyme Stock:

    • Dilute purified AdSS to a working concentration (e.g., 0.1 mg/mL) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM DTT). Store on ice.

Spectrophotometric Assay Protocol
  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 282 nm and equilibrate the sample chamber to 37°C.

  • Prepare Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture. For a final volume of 200 µL, the components are added as follows. A master mix excluding the enzyme and one substrate (e.g., IMP, to start the reaction) is recommended.

ComponentStock Conc.Volume (µL)Final Conc.
Assay Buffer10X201X
GTP10 mM4200 µM
L-Aspartate100 mM2010 mM
Hadacidin or VehicleVaries10Varies
AdSS Enzyme0.1 mg/mL52.5 µg/mL
Nuclease-free Water-to 180 µL-
IMP (to start)10 mM201 mM
Total Volume 200 µL
  • Pre-incubation: Pre-incubate the reaction mixture (without IMP) at 37°C for 5 minutes to allow the enzyme and inhibitor to equilibrate.

  • Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM IMP stock solution. Mix quickly but gently.

  • Data Acquisition: Immediately place the cuvette or plate in the spectrophotometer and begin recording the absorbance at 282 nm every 15-30 seconds for 5-10 minutes. Ensure the initial reaction phase is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient for adenylosuccinate at 282 nm (Δε ≈ 10,700 M⁻¹cm⁻¹).

    • For inhibitor studies, plot the reaction velocity against the concentration of hadacidin to determine the IC₅₀ value.

Data Presentation

The following tables summarize typical kinetic parameters for AdSS from various sources and the inhibitory constants for hadacidin. These values can vary depending on the organism and experimental conditions.

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase
OrganismKₘ (IMP)Kₘ (GTP)Kₘ (L-Aspartate)Reference
Dictyostelium discoideum36 µM23 µM714 µM[3]
Mouse (muscle isozyme)45 µM12 µM140 µM[6]
Escherichia coli (Model)20 µM23 µM300 µM[7]
Table 2: Inhibition of Adenylosuccinate Synthetase by Hadacidin
ParameterValueOrganismNotesReference
Inhibition Constant (Kᵢ)86 µMDictyostelium discoideumHadacidin acts as an inhibitor of the substrate L-aspartate.[3]
InhibitionCompetitiveCryptococcus neoformansHadacidin shows competitive inhibition with respect to L-aspartate.[5]

Visualizations

Biochemical Pathway and Inhibition

The following diagram illustrates the reaction catalyzed by adenylosuccinate synthetase and the competitive inhibition by hadacidin.

Adenylosuccinate_Synthetase_Pathway cluster_reaction AdSS Catalyzed Reaction cluster_inhibition Inhibition Mechanism IMP IMP AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS Products Adenylosuccinate + GDP + Pi AdSS->Products Hadacidin Hadacidin (Aspartate Analog) Hadacidin->AdSS  Competitive  Inhibition

Caption: AdSS reaction pathway and competitive inhibition by hadacidin.

Experimental Workflow

This diagram outlines the step-by-step workflow for the spectrophotometric assay.

Assay_Workflow A 1. Prepare Reagents (Buffer, Substrates, Enzyme, Hadacidin) B 2. Set up Reaction Mix (Buffer, GTP, L-Aspartate, AdSS, Hadacidin/Vehicle) A->B C 3. Pre-incubate at 37°C (5 minutes) B->C D 4. Initiate Reaction (Add IMP) C->D E 5. Monitor Absorbance at 282 nm (Continuous Reading) D->E F 6. Data Analysis E->F G Calculate Initial Velocity (v) F->G  Calculate slope H Plot v vs. [Hadacidin] G->H I Determine IC50 Value H->I

References

Application

Experimental design for Hadacidin synergy studies

Introduction Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is an antimetabolite that exhibits antitumor and antibiotic properties.[1][2] Its primary mechanism of action involves the inhibition of adenylosuc...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is an antimetabolite that exhibits antitumor and antibiotic properties.[1][2] Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[3][4][5] By blocking this enzyme, hadacidin disrupts the production of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA, thereby impeding cell proliferation. Given its targeted effect on a key metabolic pathway, hadacidin presents a compelling candidate for synergistic drug combination studies. Drug synergism, the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects, is a cornerstone of modern therapeutics, particularly in oncology.[6] Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities.[6][7]

This application note provides detailed protocols for designing and executing experimental studies to identify and quantify synergistic interactions between hadacidin and other therapeutic agents. The methodologies described herein are tailored for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Signaling Pathways and Rationale for Synergy

2.1 Hadacidin's Mechanism of Action

Hadacidin acts as a competitive inhibitor of adenylosuccinate synthetase with respect to its substrate, aspartate.[4] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis. Inhibition of this step leads to a depletion of the cellular AMP pool, which can trigger cell cycle arrest and apoptosis.

Hadacidin_Pathway IMP Inosine Monophosphate (IMP) Adenylosuccinate_Synthetase Adenylosuccinate Synthetase IMP->Adenylosuccinate_Synthetase Aspartate Aspartate Aspartate->Adenylosuccinate_Synthetase GTP GTP GTP->Adenylosuccinate_Synthetase Adenylosuccinate Adenylosuccinate Adenylosuccinate_Synthetase->Adenylosuccinate Hadacidin Hadacidin Hadacidin->Adenylosuccinate_Synthetase Inhibits AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP DNA_RNA_Synthesis DNA/RNA Synthesis AMP->DNA_RNA_Synthesis

Figure 1: Hadacidin's inhibition of the de novo purine synthesis pathway.

2.2 Rationale for Synergistic Combinations

The targeted inhibition of purine synthesis by hadacidin provides a strong rationale for exploring synergistic combinations with drugs that:

  • Inhibit parallel or downstream pathways: Combining hadacidin with agents that target other essential metabolic pathways (e.g., pyrimidine synthesis, glycolysis) can create a multi-pronged attack on cancer cell metabolism.

  • Induce DNA damage: By depleting the nucleotide pool, hadacidin can potentiate the effects of DNA-damaging agents (e.g., chemotherapy, radiation) by hindering DNA repair mechanisms.

  • Target cell cycle checkpoints: Cells arrested by hadacidin-induced nucleotide depletion may become more susceptible to drugs that target specific phases of the cell cycle.

  • Inhibit salvage pathways: Cancer cells can sometimes bypass de novo synthesis inhibition by utilizing purine salvage pathways. Combining hadacidin with inhibitors of these salvage pathways could lead to a more complete shutdown of purine supply.

Experimental Design and Protocols

The systematic evaluation of drug combinations is crucial for identifying true synergy.[8][9][10] The following protocols outline a standard workflow for assessing the synergistic potential of hadacidin with a partner drug.

Experimental_Workflow cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A1 Determine IC50 of Hadacidin B1 Checkerboard Assay (Fixed Ratio or Variable Ratio) A1->B1 A2 Determine IC50 of Partner Drug A2->B1 C1 Calculate Combination Index (CI) B1->C1 C2 Generate Isobolograms B1->C2 D1 Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) C1->D1 C2->D1 Isobologram origin x_axis Concentration of Hadacidin origin->x_axis y_axis Concentration of Partner Drug origin->y_axis ic50_hadacidin IC50 Hadacidin ic50_partner IC50 Partner Drug ic50_hadacidin_point ic50_partner_point ic50_hadacidin_point->ic50_partner_point Additive Line synergy_point Synergy antagonism_point Antagonism synergy_label Synergy antagonism_label Antagonism

References

Method

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Hadacidin

For Researchers, Scientists, and Drug Development Professionals Introduction Hadacidin, also known as N-formyl-N-hydroxyglycine, is an antimetabolite that acts as an inhibitor of adenylosuccinate synthetase.[1] This enzy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hadacidin, also known as N-formyl-N-hydroxyglycine, is an antimetabolite that acts as an inhibitor of adenylosuccinate synthetase.[1] This enzyme catalyzes a crucial step in the de novo biosynthesis of purine nucleotides, specifically the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2][3] By blocking this pathway, Hadacidin depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis.[2] This disruption of nucleic acid synthesis is hypothesized to induce cell cycle arrest, making Hadacidin a subject of interest in cancer research and drug development.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[6] This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). This application note provides a detailed protocol for the analysis of cell cycle arrest induced by Hadacidin using flow cytometry.

Mechanism of Action: Hadacidin-Induced Cell Cycle Arrest

Hadacidin exerts its effect by inhibiting adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of adenosine monophosphate (AMP), a critical component for DNA and RNA synthesis. The cellular response to nucleotide deprivation can trigger cell cycle checkpoints.[7][8][9] Depletion of purine nucleotides can lead to the activation of the p53 tumor suppressor protein.[7][8] Activated p53 can then induce the transcription of cyclin-dependent kinase inhibitors, such as p21, which can bind to and inhibit cyclin-CDK complexes, leading to a G1 phase cell cycle arrest.[8][10] Additionally, a lack of sufficient purine nucleotides can directly impede DNA replication, leading to an S-phase arrest.[1]

Signaling Pathway of Hadacidin-Induced Cell Cycle Arrest Hadacidin Hadacidin AS Adenylosuccinate Synthetase Hadacidin->AS Inhibits SAMP Adenylosuccinate AS->SAMP Purine_Depletion Purine Nucleotide Depletion AS->Purine_Depletion IMP IMP IMP->AS AMP AMP SAMP->AMP p53 p53 Activation Purine_Depletion->p53 Activates DNA_Replication DNA Replication Purine_Depletion->DNA_Replication Inhibits p21 p21 Expression p53->p21 Induces CyclinCDK Cyclin/CDK Inhibition p21->CyclinCDK Inhibits G1_Arrest G1 Phase Arrest CyclinCDK->G1_Arrest Leads to S_Arrest S Phase Arrest DNA_Replication->S_Arrest Leads to

Figure 1: Simplified signaling pathway of Hadacidin-induced cell cycle arrest.

Data Presentation

Table 1: Effect of Methotrexate on Cell Cycle Distribution of MCF-7 Cells [11]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (MCF-7/S)63.3724.8511.78
Methotrexate-resistant (MCF-7/MTX)65.6915.0719.23

Data is representative of the effects of purine synthesis inhibition and is not from Hadacidin treatment.[11]

Table 2: Effect of Methotrexate on Cell Cycle Distribution of NCI-H295R Cells [6]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
DMSO Control55.035.010.0
Methotrexate (1 µM)40.050.010.0

Data is representative of the effects of purine synthesis inhibition and is not from Hadacidin treatment.[6]

Experimental Protocols

Experimental Workflow

The overall workflow for analyzing Hadacidin-induced cell cycle arrest involves cell culture, treatment with Hadacidin, cell harvesting, fixation, staining with a DNA-intercalating dye, and finally, analysis by flow cytometry.

Experimental Workflow for Cell Cycle Analysis Start Start: Seed Cells Culture Cell Culture (e.g., 24-48h) Start->Culture Treatment Treat with Hadacidin (Varying concentrations and time points) Culture->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain FCM Flow Cytometry Analysis Stain->FCM Analysis Data Analysis (Cell Cycle Modeling) FCM->Analysis

Figure 2: Workflow for analyzing Hadacidin-induced cell cycle arrest.

Detailed Protocol: Cell Culture and Hadacidin Treatment

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Hadacidin (stock solution prepared in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.

  • Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Hadacidin Treatment:

    • Prepare serial dilutions of Hadacidin in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of Hadacidin. Include a vehicle control (medium with the same concentration of the solvent used for the Hadacidin stock).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Detailed Protocol: Cell Staining for Flow Cytometry

Materials:

  • Harvested cells from the Hadacidin treatment protocol

  • Cold PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Analyze the generated FCS files using appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and obtain the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This application note provides a framework for investigating the effects of Hadacidin on the cell cycle using flow cytometry. By inhibiting adenylosuccinate synthetase and disrupting de novo purine synthesis, Hadacidin is expected to induce cell cycle arrest, likely in the G1 and/or S phases. The provided protocols offer a starting point for researchers to explore the dose-dependent and time-course effects of Hadacidin on cell cycle progression in various cancer cell lines. The data and diagrams presented, while based on analogous compounds, serve to illustrate the expected outcomes and underlying mechanisms. Further research is warranted to generate specific quantitative data for Hadacidin and to fully elucidate its potential as a therapeutic agent.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Efficacy of Hadacidin in Cell-Based Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low efficacy of Hadacidin in their cell-based assays. This resource provides troubleshooting guidance,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low efficacy of Hadacidin in their cell-based assays. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and relevant pathway information to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is Hadacidin and what is its mechanism of action?

Hadacidin, with the chemical formula C₃H₅NO₄, is a naturally occurring N-formyl-N-hydroxyglycine. It acts as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS). ADSS is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By inhibiting ADSS, Hadacidin disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling pathways. This disruption of purine metabolism leads to cytotoxic effects in proliferating cells.

Q2: I am observing lower than expected efficacy with Hadacidin in my cell-based assay. What are the potential causes?

Low efficacy of Hadacidin can stem from several factors, ranging from issues with the compound itself to suboptimal experimental conditions. Common causes include:

  • Compound Integrity and Storage: Degradation of Hadacidin due to improper storage, leading to a lower effective concentration.

  • Stock Solution Preparation: Errors in weighing, dissolving, or diluting the compound.

  • Cell Line Specificity: Varying sensitivity of different cell lines to Hadacidin.

  • Assay Conditions: Suboptimal cell density, incubation time, or media components that may interfere with Hadacidin's activity.

  • Cellular Metabolism: High activity of purine salvage pathways in the cell line used, which can bypass the block in the de novo synthesis pathway.

Q3: How should I prepare and store my Hadacidin stock solution?

Proper preparation and storage of your Hadacidin stock solution are critical for maintaining its potency.

  • Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for a limited time, but it is advisable to consult stability data.

Q4: What are the typical effective concentrations of Hadacidin in cell culture?

The effective concentration of Hadacidin can vary significantly depending on the cell line and the assay duration. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: General Guidelines for Hadacidin Concentration and Stability
ParameterRecommendation
Stock Solution Solvent Sterile, nuclease-free water or PBS
Stock Solution Concentration 10 - 50 mM
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term. Avoid repeated freeze-thaw cycles.
Working Concentration Range Highly cell-line dependent. A preliminary dose-response study (e.g., 0.1 µM to 1 mM) is recommended.
Aqueous Solution Stability Generally stable when stored frozen. Stability at 4°C or room temperature in media is limited and should be determined empirically. For critical experiments, prepare fresh dilutions from a frozen stock. Short periods at warmer temperatures during shipping should not significantly affect efficacy.[1][2]

Experimental Protocols

Protocol 1: Preparation of Hadacidin Stock Solution

Materials:

  • Hadacidin powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of Hadacidin powder using a calibrated analytical balance in a sterile environment.

  • Dissolving: Add the appropriate volume of sterile water or PBS to the weighed Hadacidin to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the Hadacidin is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If needed, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Adenylosuccinate Synthetase (ADSS) Activity Assay

This spectrophotometric assay can be used to confirm the inhibitory activity of your Hadacidin stock. The assay measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate by adenylosuccinate lyase, a downstream enzyme. The inhibition of ADSS by Hadacidin will reduce the production of adenylosuccinate, thus slowing down the rate of absorbance change.

Materials:

  • Cell lysate containing ADSS or purified ADSS enzyme

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, 1 mM EDTA, pH 7.0

  • Inosine Monophosphate (IMP) solution

  • Guanosine Triphosphate (GTP) solution

  • Aspartate solution

  • Adenylosuccinate Lyase

  • Hadacidin stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, IMP, GTP, and Aspartate at their final desired concentrations.

  • Inhibitor Addition: Add varying concentrations of Hadacidin to the experimental wells. Include a vehicle control (solvent used for Hadacidin stock).

  • Enzyme Addition: Add the cell lysate or purified ADSS to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Lyase Addition: Add adenylosuccinate lyase to the reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 280 nm over time using the spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each Hadacidin concentration. A decrease in the reaction rate with increasing Hadacidin concentration confirms its inhibitory activity.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by Hadacidin.

Experimental Workflow

Hadacidin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Hadacidin Stock Solution dose_response Prepare Serial Dilutions of Hadacidin prep_stock->dose_response cell_culture Culture and Seed Cells treat_cells Treat Cells with Hadacidin (and Controls) cell_culture->treat_cells dose_response->treat_cells incubation Incubate for Desired Duration treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Signal (Absorbance/Luminescence) viability_assay->data_acquisition data_analysis Analyze Data and Determine IC50 data_acquisition->data_analysis

Caption: Experimental Workflow for a Cell-Based Assay with Hadacidin.

Troubleshooting Logic

Hadacidin_Troubleshooting cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_cell Cellular Factors start Low Hadacidin Efficacy Observed check_storage Verify Proper Storage (-20°C or -80°C) start->check_storage optimize_conc Optimize Hadacidin Concentration (Dose-Response) start->optimize_conc check_passage Use Low Passage Number Cells start->check_passage check_age Check Age of Stock Solution check_storage->check_age prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh If old or improperly stored re_run_assay re_run_assay prepare_fresh->re_run_assay Re-run Experiment optimize_time Optimize Incubation Time optimize_conc->optimize_time check_density Check Cell Seeding Density optimize_time->check_density check_density->re_run_assay salvage_pathway Consider Purine Salvage Pathway Activity check_passage->salvage_pathway test_different_cells Test a Different Cell Line salvage_pathway->test_different_cells test_different_cells->re_run_assay

Caption: Troubleshooting Flowchart for Low Hadacidin Efficacy.

References

Optimization

Optimizing Hadacidin Concentration for Plant Growth Experiments: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hadacidin in pl...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hadacidin in plant growth experiments.

Frequently Asked Questions (FAQs)

Q1: What is hadacidin and what is its mechanism of action in plants?

Hadacidin, with the chemical name N-formyl-N-hydroxyglycine, is a potent inhibitor of plant growth. Its primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase. This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway: the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP). By blocking this step, hadacidin effectively depletes the cellular pool of AMP, which is essential for DNA and RNA synthesis, cellular energy transfer (as ATP), and various signaling pathways.

Q2: What are the typical visual phenotypes of plants treated with hadacidin?

Inhibition of purine biosynthesis by hadacidin results in arrested plant development.[1][2] Common visual phenotypes in model plants like Arabidopsis thaliana include:

  • Stunted Growth: Both root and shoot development are significantly inhibited.

  • Reduced Root Elongation: Primary root growth is a sensitive indicator of hadacidin's effect.

  • Smaller and Paler Leaves: Due to the impact on cell division and chlorophyll biosynthesis.

  • Delayed Development: Overall plant maturation is slowed down.

Q3: Can the inhibitory effects of hadacidin be reversed?

Yes, the effects of hadacidin can be reversed. Since hadacidin specifically blocks the synthesis of AMP, its inhibitory effects can be overcome by supplementing the growth medium with adenosine monophosphate (AMP) or its nucleoside, adenosine. This "rescue" experiment is a common method to confirm that the observed phenotype is indeed due to the specific inhibition of the AMP biosynthesis pathway. Partial reversal of inhibition has also been observed with the addition of excess L-aspartate, the substrate that hadacidin competes with.[3]

Q4: How should I prepare a hadacidin stock solution?

To prepare a stock solution of hadacidin, dissolve the powdered compound in a suitable solvent. For many plant tissue culture applications, sterile, deionized water is a suitable solvent. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be filter-sterilized and then diluted to the final desired concentration in the sterile plant growth medium. Store stock solutions at -20°C for long-term stability.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Inconsistent or no growth inhibition at expected concentrations. 1. Hadacidin Degradation: Hadacidin may be unstable in the growth medium due to pH or temperature. 2. Incorrect Concentration: Errors in stock solution preparation or dilution. 3. High Aspartate Levels in Media: Some complex media may contain high levels of aspartate, which can outcompete hadacidin.1. Prepare fresh hadacidin solutions for each experiment. Ensure the pH of the final medium is within a stable range (typically 5.7-5.8 for MS medium). 2. Double-check all calculations and ensure accurate pipetting. 3. Use a defined medium with known concentrations of amino acids, or increase the hadacidin concentration.
High variability in plant response across replicates. 1. Uneven Application: Inconsistent mixing of hadacidin in the agar medium. 2. Seed Viability Issues: Variation in the health and germination rate of the seeds. 3. Edge Effects on Plates: Plants growing near the edge of the petri dish may experience different conditions.1. Ensure thorough mixing of the hadacidin into the molten agar before pouring plates. 2. Use seeds from the same lot and perform a germination test prior to the experiment. 3. Randomize the placement of different treatment groups on the plates and avoid using the outermost wells or areas.
Contamination of plant cultures. 1. Non-sterile Technique: Introduction of microbial contaminants during handling. 2. Contaminated Hadacidin Stock: The hadacidin stock solution may not have been properly sterilized.1. Strictly adhere to aseptic techniques when preparing media and handling plant materials. 2. Filter-sterilize the hadacidin stock solution through a 0.22 µm filter before adding it to the autoclaved growth medium.
Unexpected phenotypes (e.g., discoloration not typical of growth arrest). 1. Solvent Toxicity: If a solvent other than water was used to dissolve hadacidin, it might be causing phytotoxicity. 2. Off-target Effects: At very high concentrations, hadacidin may have secondary effects.1. Include a solvent-only control in your experimental design to rule out toxicity from the solvent. 2. Perform a dose-response experiment to find the optimal concentration that inhibits growth without causing other visible stress symptoms.

Quantitative Data on Hadacidin Concentration

The optimal concentration of hadacidin will vary depending on the plant species, the specific experimental goals (e.g., complete inhibition vs. partial inhibition), and the composition of the growth medium. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Table 1: Recommended Concentration Ranges for Arabidopsis thaliana Growth Inhibition Assays

Experimental GoalSuggested Hadacidin Concentration Range (µM)Expected Outcome
Minimal Observable Effect 1 - 10Slight reduction in primary root growth.
Moderate Inhibition (IC50) 10 - 100Approximately 50% reduction in primary root length compared to control.
Strong Inhibition 100 - 500Severe stunting of root and shoot growth.
Complete Inhibition > 500Arrest of seedling development shortly after germination.

Note: These are starting ranges. The exact IC50 value should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Hadacidin Stock Solution
  • Calculate the required amount of hadacidin to make a stock solution of a desired concentration (e.g., 100 mM).

  • Weigh the hadacidin powder accurately using a calibrated analytical balance.

  • Dissolve the hadacidin in an appropriate volume of sterile, deionized water. Gently vortex or sonicate if necessary to ensure it is fully dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
  • Prepare Murashige and Skoog (MS) agar plates. Prepare half-strength (0.5X) MS medium with 1% sucrose and 0.8% agar. Adjust the pH to 5.7 before autoclaving.[4]

  • Add hadacidin to the medium. After autoclaving and cooling the MS agar to approximately 50-60°C, add the sterile hadacidin stock solution to achieve the desired final concentrations. Also, prepare control plates with no hadacidin.

  • Pour the plates. Pour the hadacidin-containing and control media into sterile square petri dishes in a laminar flow hood. Let the plates solidify.

  • Sterilize and stratify seeds. Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.[4] Resuspend the seeds in a sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.[4]

  • Plate the seeds. In a laminar flow hood, carefully pipette individual seeds in a line onto the surface of the agar plates, approximately 1 cm from the top edge.[5]

  • Incubate the plates. Place the plates vertically in a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light / 8 hours dark at 22°C).[5]

  • Measure root growth. After a set number of days (e.g., 5-7 days after germination), photograph the plates and measure the primary root length of each seedling using image analysis software like ImageJ.

  • Analyze the data. Calculate the average root length for each treatment and compare it to the control. A dose-response curve can be generated by plotting the percent inhibition of root growth against the hadacidin concentration.

Visualizations

Hadacidin_Signaling_Pathway IMP Inosine Monophosphate (IMP) Enzyme Adenylosuccinate Synthetase IMP->Enzyme Substrate Adenylosuccinate Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Hadacidin Hadacidin Hadacidin->Enzyme Inhibition Enzyme->Adenylosuccinate Product

Caption: Hadacidin inhibits the purine biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Hadacidin Stock Solution prep_media Prepare MS Agar Plates with Hadacidin prep_stock->prep_media plate_seeds Plate Seeds on Agar prep_media->plate_seeds sterilize_seeds Sterilize & Stratify Seeds sterilize_seeds->plate_seeds incubate Incubate Plates Vertically plate_seeds->incubate measure Measure Root Growth incubate->measure analyze Analyze Data & Plot Dose-Response measure->analyze

Caption: Workflow for a hadacidin root growth inhibition assay.

Troubleshooting_Guide start Problem: Inconsistent Results cause1 Possible Cause: Hadacidin Instability? start->cause1 solution1 Solution: Prepare Fresh Solutions cause1->solution1 Yes cause2 Possible Cause: Uneven Application? cause1->cause2 No solution2 Solution: Ensure Thorough Mixing cause2->solution2 Yes cause3 Possible Cause: Seed Variability? cause2->cause3 No solution3 Solution: Use Same Seed Lot cause3->solution3 Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting

Technical Support Center: Overcoming Hadacidin Resistance in Cancer Cells

Welcome to the technical support center for researchers encountering hadacidin resistance in their cancer cell line experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering hadacidin resistance in their cancer cell line experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to help you understand and overcome hadacidin resistance.

Frequently Asked Questions (FAQs)

Q1: What is hadacidin and what is its mechanism of action?

Hadacidin is an antineoplastic agent that acts as an inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme catalyzes the first committed step in the de novo synthesis of adenosine monophosphate (AMP), a crucial component of DNA and RNA.[1] By blocking ADSS, hadacidin disrupts the purine biosynthesis pathway, leading to a depletion of the AMP pool and subsequent inhibition of cancer cell proliferation.

Q2: We are observing a decrease in the efficacy of hadacidin in our cancer cell line over time. What are the potential mechanisms of resistance?

Resistance to inhibitors of de novo purine synthesis, like hadacidin, can arise through several mechanisms:

  • Upregulation of the Purine Salvage Pathway: This is a primary compensatory mechanism.[2] While hadacidin blocks the de novo synthesis of purines, cancer cells can adapt by upregulating the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleic acids to synthesize new nucleotides, thus bypassing the block imposed by hadacidin.

  • Target Alteration or Downregulation: Although not yet specifically documented for hadacidin, a common resistance mechanism to targeted therapies is the mutation or downregulation of the drug's target protein. In this case, alterations in the ADSS1 gene or reduced expression of the ADSS1 protein could lead to decreased binding of hadacidin and reduced drug efficacy.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell, thereby reducing the intracellular concentration of hadacidin and its therapeutic effect.

  • Metabolic Reprogramming: Cancer cells may undergo broader metabolic shifts to cope with the inhibition of purine synthesis. This could involve alterations in other metabolic pathways to provide the necessary building blocks for survival and proliferation.

Q3: Are there any known combination therapies that can overcome hadacidin resistance?

While specific combination therapies to overcome acquired hadacidin resistance are not yet well-documented in the literature, based on the known resistance mechanisms, the following strategies are rational approaches for investigation:

  • Inhibition of the Purine Salvage Pathway: Combining hadacidin with inhibitors of the purine salvage pathway, such as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HPRT), could be a synergistic strategy. This dual blockade would inhibit both the de novo and salvage pathways for purine synthesis.

  • Targeting Downstream Signaling Pathways: The de novo purine synthesis pathway is regulated by oncogenic signaling pathways such as mTORC1 and MYC.[2][3] Combining hadacidin with inhibitors of these pathways (e.g., rapamycin for mTORC1) could suppress the overall drive for nucleotide synthesis and potentially re-sensitize resistant cells.[3]

  • Combination with other Chemotherapeutic Agents: Using hadacidin in combination with other standard-of-care chemotherapeutics that have different mechanisms of action could be effective. For example, combining it with DNA damaging agents or microtubule inhibitors could create a multi-pronged attack on the cancer cells.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Gradual loss of hadacidin sensitivity in a cancer cell line. Development of acquired resistance through upregulation of the purine salvage pathway.1. Confirm resistance by comparing the IC50 value of the current cell line to the parental line. 2. Assess the expression levels of key enzymes in the purine salvage pathway (e.g., HPRT, APRT) via qPCR or Western blot. 3. Test a combination of hadacidin with an inhibitor of the purine salvage pathway.
No initial response to hadacidin in a new cancer cell line. Intrinsic resistance, possibly due to low expression of ADSS1 or high basal activity of the purine salvage pathway.1. Measure the baseline expression of ADSS1 and key salvage pathway enzymes. 2. Screen a panel of cell lines to identify those with higher ADSS1 expression and lower salvage pathway activity for your experiments.
Variability in experimental results with hadacidin. Inconsistent drug concentration, cell density, or incubation time.1. Ensure accurate and consistent preparation of hadacidin solutions. 2. Standardize cell seeding density and treatment duration across all experiments. 3. Regularly check the viability and health of your cell cultures.

Key Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis and Hadacidin's Site of Action

This diagram illustrates the de novo purine synthesis pathway, highlighting the role of Adenylosuccinate Synthetase (ADSS) and the inhibitory action of hadacidin.

De Novo Purine Synthesis Pathway De Novo Purine Synthesis Pathway cluster_inhibition cluster_enzyme2 PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Aspartate, GTP AMP Adenosine Monophosphate (AMP) S_AMP->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA ADSS Adenylosuccinate Synthetase (ADSS) Hadacidin Hadacidin Hadacidin->ADSS Inhibits ADSL Adenylosuccinate Lyase (ADSL)

Caption: Hadacidin inhibits ADSS, blocking the conversion of IMP to S-AMP.

Overcoming Hadacidin Resistance via Combination Therapy

This workflow outlines a strategy to counteract hadacidin resistance by co-administering an inhibitor of the purine salvage pathway.

Overcoming Hadacidin Resistance Strategy to Overcome Hadacidin Resistance cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway DeNovo_Input Precursors DeNovo_Pathway Purine Synthesis DeNovo_Input->DeNovo_Pathway Nucleotides_DeNovo Nucleotides DeNovo_Pathway->Nucleotides_DeNovo DNA_RNA DNA/RNA Synthesis & Cell Proliferation Nucleotides_DeNovo->DNA_RNA Salvage_Input Purine Bases Salvage_Pathway Purine Recycling Salvage_Input->Salvage_Pathway Nucleotides_Salvage Nucleotides Salvage_Pathway->Nucleotides_Salvage Nucleotides_Salvage->DNA_RNA Hadacidin Hadacidin Hadacidin->DeNovo_Pathway Inhibits Salvage_Inhibitor Salvage Pathway Inhibitor Salvage_Inhibitor->Salvage_Pathway Inhibits

Caption: Dual inhibition of de novo and salvage pathways to block nucleotide synthesis.

Experimental Protocols

Protocol 1: Development of a Hadacidin-Resistant Cancer Cell Line

This protocol describes a method for generating a hadacidin-resistant cancer cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Hadacidin (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50 of hadacidin:

    • Plate the parental cells in a 96-well plate.

    • Treat the cells with a range of hadacidin concentrations for 72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate resistance development:

    • Culture the parental cells in a medium containing hadacidin at a concentration equal to the IC50.

    • Monitor the cells for growth. Initially, a significant number of cells will die.

    • Once the surviving cells reach 70-80% confluency, subculture them.

  • Escalate the hadacidin concentration:

    • Gradually increase the concentration of hadacidin in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • At each concentration, allow the cells to adapt and resume steady growth before the next increase.

    • Cryopreserve cells at each stage of resistance development.

  • Confirm resistance:

    • After several months of continuous culture with increasing hadacidin concentrations, establish a resistant cell line that can proliferate in a significantly higher concentration of the drug compared to the parental line.

    • Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the development of resistance.[4]

Protocol 2: Assessing the Synergistic Effect of Hadacidin in Combination with a Salvage Pathway Inhibitor

This protocol outlines how to evaluate the synergistic effect of combining hadacidin with an inhibitor of the purine salvage pathway using the Combination Index (CI) method.

Materials:

  • Hadacidin-sensitive and -resistant cancer cell lines

  • Hadacidin

  • Salvage pathway inhibitor (e.g., 6-thioguanine, an HPRT inhibitor)

  • Complete cell culture medium

  • 96-well plates

  • Reagents for cell viability assay

Procedure:

  • Determine the IC50 values for each drug individually:

    • For both the sensitive and resistant cell lines, determine the IC50 of hadacidin and the salvage pathway inhibitor separately, as described in Protocol 1.

  • Set up the combination drug treatment:

    • Prepare serial dilutions of hadacidin and the salvage pathway inhibitor.

    • Treat the cells in a 96-well plate with each drug alone and in combination at various concentrations. It is common to use a constant ratio of the two drugs based on their individual IC50 values.

  • Measure cell viability and calculate the Combination Index (CI):

    • After 72 hours of incubation, perform a cell viability assay.

    • Use software such as CompuSyn to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

  • Data Analysis and Visualization:

    • Generate dose-response curves for the individual drugs and the combination.

    • Create an isobologram to visually represent the synergistic, additive, or antagonistic effects of the drug combination.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values that might be observed in hadacidin-sensitive and -resistant cancer cell lines, and the effect of a combination therapy.

Cell LineTreatmentIC50 (µM)Fold ResistanceCombination Index (CI)
Parental (Sensitive) Hadacidin10--
Salvage Pathway Inhibitor25--
Hadacidin + Salvage Inhibitor--0.5 (Synergistic)
Resistant Hadacidin15015-
Salvage Pathway Inhibitor281.1-
Hadacidin + Salvage Inhibitor--0.4 (Strongly Synergistic)

Note: The data in this table is illustrative and should be replaced with experimentally determined values. A lower IC50 value indicates higher sensitivity to the drug.[5] Fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

References

Optimization

Improving Hadacidin solubility for in vitro experiments

Welcome to the technical support center for hadacidin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of hadacidin for in vitro experiment...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hadacidin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of hadacidin for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of hadacidin in your research.

Frequently Asked Questions (FAQs)

Q1: What is hadacidin and what is its primary mechanism of action?

Hadacidin, with the IUPAC name N-Formyl-N-hydroxyglycine, is a naturally occurring hydroxamic acid.[1] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo biosynthesis of purines.[2][3] By acting as an antagonist to L-aspartate, hadacidin blocks the conversion of inosinic acid (IMP) to adenylosuccinic acid, a precursor to adenosine monophosphate (AMP). This inhibition of purine synthesis can arrest cell growth.[4]

Q2: What is the recommended solvent for preparing a hadacidin stock solution?

Based on its use in published research, hadacidin can be directly dissolved in aqueous solutions such as sterile water, saline, or culture medium for many applications. For higher concentration stock solutions, sterile, deionized water is a suitable starting point. Some researchers have successfully used hadacidin directly in growth medium at concentrations as high as 8 mg/mL.[1]

Q3: What is a typical concentration range for hadacidin in in vitro experiments?

The effective concentration of hadacidin can vary depending on the cell type and the specific assay. For growth inhibition studies in Dictyostelium discoideum, concentrations up to 8 mg/mL have been used.[1] For minimum inhibitory concentration (MIC) assays in fungal strains, a starting concentration of 0.1 mg/mL (168 µM) followed by serial dilutions has been reported.[5] For enzymatic assays targeting adenylosuccinate synthetase, inhibitory concentrations in the micromolar range are effective, with one study noting inhibition at 86 µM and 100% inhibition at 5 mM.[3]

Q4: Can I dissolve hadacidin in DMSO or ethanol?

While many organic compounds are dissolved in DMSO or ethanol for in vitro use, the available literature for hadacidin primarily points to its solubility and use in aqueous-based solutions. Given its chemical structure as a glycine derivative, it is expected to have good aqueous solubility. If you encounter solubility challenges in aqueous buffers at very high concentrations, using a small amount of DMSO as a co-solvent could be tested, but it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.

Q5: How should I store hadacidin solutions?

For short-term use, aqueous solutions of hadacidin should be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Hadacidin powder is not dissolving in water or buffer at the desired concentration. The desired concentration may exceed the solubility limit of hadacidin in that specific solvent at room temperature.1. Gently warm the solution to 37°C and vortex or sonicate briefly. 2. Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. 3. If the final concentration in the assay allows, consider preparing the stock solution in a mildly alkaline buffer (e.g., pH 7.5-8.0), as the acidic proton of the hydroxamic acid may increase solubility at higher pH. Neutralize to the desired final pH if necessary.
Precipitation occurs when diluting the hadacidin stock solution into cell culture medium. The components of the cell culture medium (e.g., salts, proteins) may reduce the solubility of hadacidin. The pH of the final solution may also play a role.1. Prepare the hadacidin stock solution directly in the cell culture medium to be used in the experiment. 2. Add the hadacidin stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. 3. Ensure the final concentration of any co-solvent (like DMSO) is kept to a minimum (typically <0.5%) to avoid precipitation and cellular toxicity.
Inconsistent or unexpected experimental results. The hadacidin solution may have degraded over time, or the actual concentration may be inaccurate.1. Prepare fresh stock solutions of hadacidin for critical experiments. 2. Always include positive and negative controls in your experimental design. 3. Verify the purity and identity of your hadacidin powder if possible.

Quantitative Data Summary

The following table summarizes experimentally used concentrations of hadacidin. Direct solubility limits in common solvents are not widely published, so these values represent concentrations that have been successfully used in research applications.

Solvent/Medium Reported Concentration Application Reference
Growth MediumUp to 8 mg/mLInhibition of pinocytosis in Dictyostelium discoideum[1]
Adenine-free MediaStarting at 0.1 mg/mL (168 µM) for serial dilutionsMinimum inhibitory concentration (MIC) assay against fungal strains[5]
Assay Buffer86 µMInhibition of adenylosuccinate synthetase[3]
Assay Buffer5 mM100% Inhibition of adenylosuccinate synthetase[3]
Reaction Mixture5 µmoles in 3.8 mLInhibition of purine biosynthesis in Ehrlich ascites cells[2]

Experimental Protocols

Protocol 1: Preparation of Hadacidin Stock Solution for Cell Culture

This protocol is based on the concentrations used in studies with Dictyostelium discoideum.

Materials:

  • Hadacidin powder

  • Sterile, deionized water or sterile phosphate buffer (pH 6.5)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the desired amount of hadacidin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or phosphate buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the hadacidin is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Sterilize the hadacidin stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from a study on the antifungal activity of hadacidin.[5]

Materials:

  • Hadacidin stock solution (e.g., 1 mg/mL in sterile water)

  • Appropriate sterile liquid growth medium (e.g., YNB with glucose and ammonium sulfate for yeast)

  • Sterile 96-well microtiter plate

  • Fungal or bacterial cell suspension of a known concentration

Procedure:

  • Prepare a working solution of hadacidin by diluting the stock solution in the growth medium to a starting concentration of 0.1 mg/mL.

  • In a 96-well plate, add 100 µL of the growth medium to wells A2 through A12.

  • Add 200 µL of the 0.1 mg/mL hadacidin working solution to well A1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing, then transferring 100 µL from A2 to A3, and so on, down to well A11. Discard 100 µL from well A11. Well A12 will serve as a no-drug control.

  • Prepare the inoculum of the microorganism to be tested at the desired concentration in the growth medium.

  • Add 100 µL of the cell suspension to each well (A1-A12).

  • Incubate the plate under appropriate growth conditions (e.g., 30°C for 24-48 hours).

  • Determine the MIC by visual inspection for the lowest concentration of hadacidin that inhibits visible growth.

Visualizations

Hadacidin_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis IMP Inosinic Acid (IMP) Enzyme Adenylosuccinate Synthetase IMP->Enzyme S_AMP Adenylosuccinic Acid (S-AMP) AMP Adenosine Monophosphate (AMP) S_AMP->AMP GTP GTP GTP->Enzyme Aspartate L-Aspartate Aspartate->Enzyme Hadacidin Hadacidin Hadacidin->Enzyme Inhibits Enzyme->S_AMP Catalyzes

Caption: Mechanism of action of hadacidin in the purine biosynthesis pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay A Weigh Hadacidin Powder B Dissolve in Sterile Aqueous Solvent A->B C Vortex/Warm (if needed) B->C D Sterile Filter (0.22 µm) C->D E Aliquot and Store at -20°C D->E F Prepare Serial Dilutions in Culture Medium E->F Use Stock for Working Solutions H Add Hadacidin Dilutions to Cells F->H G Add Cells to Multi-well Plate G->H I Incubate under Optimal Conditions H->I J Measure Endpoint (e.g., Cell Viability) I->J

Caption: General workflow for preparing and using hadacidin in cell-based assays.

References

Troubleshooting

Adjusting pH for optimal Hadacidin activity in assays

Technical Support Center: Hadacidin Assays This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in opti...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hadacidin Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Hadacidin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Hadacidin activity in an assay?

Hadacidin is an inhibitor of adenylosuccinate synthetase. Therefore, the optimal pH for observing Hadacidin's inhibitory activity corresponds to the optimal pH of its target enzyme, adenylosuccinate synthetase. The enzyme from Saccharomyces cerevisiae exhibits a pronounced pH-dependence with an optimal pH of approximately 8.0.[1] It is crucial to maintain the assay buffer at this pH to ensure maximal enzyme activity and, consequently, to accurately measure the inhibitory effect of Hadacidin.

Q2: My assay is showing no or very low Hadacidin activity. What are the possible causes related to pH?

Several pH-related factors could lead to low or no apparent Hadacidin activity:

  • Suboptimal Assay Buffer pH: If the pH of your assay buffer deviates significantly from the optimal pH of adenylosuccinate synthetase (around 8.0), the enzyme's activity will be reduced. This will diminish the observable inhibitory effect of Hadacidin.

  • Incorrect pH Measurement: Inaccurate pH readings of your buffers can lead to assay conditions that are not optimal for the enzyme. Always calibrate your pH meter before preparing buffers.

  • Buffer Instability: The pH of some buffer systems can be sensitive to temperature changes. Ensure that the pH is checked at the temperature at which the assay will be performed.

Q3: How can I determine the optimal pH for my specific adenylosuccinate synthetase enzyme?

While a pH of 8.0 is a good starting point based on studies with yeast adenylosuccinate synthetase[1], the optimal pH can vary slightly depending on the source of the enzyme (e.g., species, recombinant expression system). To determine the precise optimal pH for your enzyme, it is recommended to perform a pH profile experiment. This involves measuring the enzyme's activity across a range of pH values (e.g., pH 6.0 to 10.0) while keeping all other assay components constant.

Q4: Can the stability of Hadacidin be affected by pH?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no inhibitory activity of Hadacidin The pH of the assay buffer is not optimal for adenylosuccinate synthetase activity.Prepare a fresh assay buffer with a pH of approximately 8.0. Verify the pH with a calibrated pH meter.
The pH of the buffer changed during the experiment.Use a buffer with good buffering capacity in the desired pH range (e.g., Tris-HCl). Check the pH at the assay temperature.
Inconsistent results between experiments The pH of the assay buffer is not consistent between batches.Prepare a large batch of buffer for a series of experiments. Always re-check the pH before use.
The stock solution of Hadacidin has degraded due to improper pH during storage.Prepare fresh stock solutions of Hadacidin in a neutral pH buffer before each experiment.

Experimental Protocols

Protocol for Determining the Optimal pH of Adenylosuccinate Synthetase

  • Prepare a series of assay buffers: Prepare a set of buffers (e.g., 100 mM Tris-acetate) covering a pH range from 6.0 to 10.0 in 0.5 pH unit increments.

  • Prepare the reaction mixture: For each pH value, prepare a reaction mixture containing all the necessary components for the adenylosuccinate synthetase assay except for the enzyme. This typically includes IMP, aspartate, and GTP.

  • Enzyme Addition: Add a constant amount of adenylosuccinate synthetase (e.g., 0.3 µM) to each reaction mixture to initiate the reaction.[1]

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period.

  • Measure Activity: Measure the rate of product formation (e.g., by monitoring the change in absorbance at a specific wavelength) for each pH value.

  • Data Analysis: Plot the enzyme activity as a function of pH to determine the optimal pH.

Visualizations

Hadacidin_pH_Adjustment_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization A Prepare Assay Buffers (pH 6.0 - 10.0) C Set up Reaction Mixtures (Varying pH) A->C B Prepare Hadacidin Stock Solution B->C D Add Adenylosuccinate Synthetase C->D E Incubate at Constant Temperature D->E F Measure Enzyme Activity E->F G Plot Activity vs. pH F->G H Determine Optimal pH G->H I Perform Hadacidin Assay at Optimal pH H->I

Caption: Workflow for determining the optimal pH for Hadacidin assays.

References

Optimization

Technical Support Center: Hadacidin Enzymatic Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Hadacidin in enzymatic assays. Hadacidin is a known inhibitor of adenylosuccinate synthetase (AdSS), a key enzyme...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Hadacidin in enzymatic assays. Hadacidin is a known inhibitor of adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Hadacidin?

A1: Hadacidin acts as a competitive inhibitor of adenylosuccinate synthetase (AdSS).[1] It competes with the enzyme's natural substrate, aspartate, thereby blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate. This inhibition ultimately disrupts the synthesis of adenosine monophosphate (AMP).

Q2: What is the primary enzyme target of Hadacidin?

A2: The primary target of Hadacidin is adenylosuccinate synthetase (AdSS), which catalyzes a crucial step in purine biosynthesis.[2][3]

Q3: What are the typical substrates and products in an adenylosuccinate synthetase (AdSS) assay?

A3: In a typical AdSS assay, the substrates are inosine monophosphate (IMP), L-aspartate, and guanosine triphosphate (GTP). The products are adenylosuccinate, guanosine diphosphate (GDP), and inorganic phosphate.

Q4: How is the activity of adenylosuccinate synthetase typically measured?

A4: The activity of adenylosuccinate synthetase can be measured spectrophotometrically by monitoring the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate. Another method is to measure the amount of inorganic phosphate produced.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Enzyme Activity Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature. The optimal pH for adenylosuccinate synthetase is typically around 7.0.[4]Ensure the assay buffer is at the correct pH and the reaction is incubated at the optimal temperature (e.g., 25°C or 37°C, check specific protocol).[4][5]
Degraded Enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity.Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freezing and thawing.
Missing or Incorrect Cofactors: Adenylosuccinate synthetase requires GTP as a cofactor for its activity.Verify that all necessary cofactors, such as GTP and Mg2+, are present in the reaction mixture at the correct concentrations.
Inactive Substrates: Substrates like IMP and L-aspartate may have degraded.Use freshly prepared or properly stored substrate solutions.
High Background Signal Contaminated Reagents: Reagents may be contaminated with substances that absorb at the detection wavelength.Use high-purity reagents and sterile, nuclease-free water. Run a blank reaction without the enzyme to check for background absorbance.
Non-enzymatic Reaction: The substrate may be unstable and spontaneously break down.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize pipetting variability.
Well-to-Well Variation in Microplates: Evaporation from edge wells or temperature gradients across the plate can cause inconsistencies.Avoid using the outer wells of the plate or fill them with buffer. Ensure uniform temperature across the plate during incubation.
Unexpected IC50 Value for Hadacidin Incorrect Substrate Concentration: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration.Ensure the concentration of aspartate is at or below its Km value for accurate IC50 determination of Hadacidin.
Incorrect Hadacidin Concentration: Errors in serial dilutions can lead to inaccurate inhibitor concentrations.Carefully prepare and verify the concentrations of your Hadacidin stock and dilutions.
Assay Conditions Not at Steady-State: The reaction may be proceeding too quickly, or substrate is being depleted.Optimize enzyme and substrate concentrations to ensure the reaction velocity is linear over the measurement period (initial velocity conditions).

Key Experimental Parameters

For a typical adenylosuccinate synthetase assay, the following parameters are crucial. Note that optimal conditions may vary depending on the source of the enzyme.

ParameterRecommended Range/ValueNotes
pH 6.0 - 10.0Optimal activity is often observed around pH 7.0-8.0.[6]
Temperature 25°C - 37°CCheck the specific activity profile for your enzyme.[4][5]
Substrates
IMPKm ≈ 36 µMApparent Km values can vary.[1]
L-aspartateKm ≈ 714 µMHadacidin is a competitive inhibitor with respect to aspartate.[1]
GTPKm ≈ 23 µM[1]
Inhibitor
HadacidinKi ≈ 86 µMInhibition constant for D. discoideum AdSS.[1]

Experimental Protocols

General Adenylosuccinate Synthetase Activity Assay

This protocol is a general guideline and may need optimization for your specific experimental conditions.

  • Prepare Assay Buffer: A common buffer is 50 mM potassium phosphate buffer, pH 7.0.[4]

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, IMP, L-aspartate, and GTP at their final desired concentrations.

  • Initiate Reaction: Add the adenylosuccinate synthetase enzyme solution to the reagent mix to start the reaction. For inhibitor studies, pre-incubate the enzyme with Hadacidin for a specified time before adding the substrates.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 25°C) for a set period, ensuring the reaction is in the linear range.[4]

  • Measure Activity: Monitor the increase in absorbance at 280 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Controls: Always include appropriate controls:

    • Negative Control (No Enzyme): To measure non-enzymatic reaction rates.

    • Positive Control (No Inhibitor): To measure the maximum enzyme activity.

    • Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), include a control with the same amount of solvent.

IC50 Determination for Hadacidin
  • Prepare Serial Dilutions of Hadacidin: Prepare a range of Hadacidin concentrations.

  • Set up Reactions: For each Hadacidin concentration, set up the enzymatic reaction as described above. Include a no-inhibitor control.

  • Measure Enzyme Activity: Determine the rate of reaction for each Hadacidin concentration.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot and Determine IC50: Plot the percent inhibition against the logarithm of the Hadacidin concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Hadacidin that causes 50% inhibition of the enzyme activity.[7][8]

Visualizations

Hadacidin_MOA cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (AdSS) Aspartate Aspartate Aspartate->Adenylosuccinate GTP GTP GTP->Adenylosuccinate GDP + Pi AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase Hadacidin Hadacidin AdSS_node AdSS Hadacidin->AdSS_node Competitive Inhibition (competes with Aspartate)

Caption: Mechanism of Hadacidin inhibition in the purine biosynthesis pathway.

troubleshooting_workflow Start Unexpected Assay Result Check_Reagents Verify Reagent Integrity (Enzyme, Substrates, Buffers) Start->Check_Reagents Check_Conditions Confirm Assay Conditions (pH, Temperature, Incubation Time) Check_Reagents->Check_Conditions Reagents OK Contact_Support Contact Technical Support Check_Reagents->Contact_Support Reagents Faulty Check_Equipment Calibrate and Check Equipment (Pipettes, Spectrophotometer) Check_Conditions->Check_Equipment Conditions OK Check_Conditions->Contact_Support Conditions Incorrect Review_Protocol Review Protocol for Errors Check_Equipment->Review_Protocol Equipment OK Check_Equipment->Contact_Support Equipment Faulty Run_Controls Run Diagnostic Controls (Negative, Positive, Vehicle) Review_Protocol->Run_Controls Protocol OK Review_Protocol->Contact_Support Protocol Error Found Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Problem Identified Analyze_Data->Contact_Support Problem Persists

Caption: A logical workflow for troubleshooting enzymatic assay issues.

References

Reference Data & Comparative Studies

Validation

Hadacidin and Alanosine: A Comparative Guide for Purine Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent purine synthesis inhibitors, hadacidin and alanosine. Both compounds target adenylosuccinate synt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent purine synthesis inhibitors, hadacidin and alanosine. Both compounds target adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway, making them valuable tools for cancer research and potential antineoplastic agents. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further research.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and are essential for cellular energy metabolism and signaling. The de novo purine synthesis pathway, which builds purines from simple precursors, is often upregulated in cancer cells to support their rapid proliferation. Consequently, enzymes in this pathway are attractive targets for anticancer drug development.

Hadacidin , an aspartic acid analog originally isolated from the fungus Penicillium frequentans, and alanosine , an amino acid analog produced by Streptomyces alanosinicus, both function by inhibiting adenylosuccinate synthetase (ADSS). ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By blocking this step, both compounds disrupt the production of adenine nucleotides, leading to cell growth arrest and apoptosis.

Mechanism of Action

Both hadacidin and alanosine target adenylosuccinate synthetase, but they do so through different modes of inhibition.

Hadacidin acts as a competitive inhibitor with respect to L-aspartate, one of the substrates of ADSS. Its structure closely mimics that of L-aspartate, allowing it to bind to the active site of the enzyme and prevent the natural substrate from binding.

Alanosine , on the other hand, is considered a pro-drug. While it has a very high Ki for ADSS in its original form, it is intracellularly converted to a highly potent metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1] This metabolite is a powerful inhibitor of adenylosuccinate synthetase.[1]

Quantitative Comparison

The inhibitory potential of hadacidin and alanosine has been evaluated through enzymatic assays and in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Inhibition of Adenylosuccinate Synthetase
InhibitorKi ValueSource Organism of EnzymeNotes
Hadacidin86 µM[2] Dictyostelium discoideumCompetitive inhibitor with respect to L-aspartate.
Alanosine57.23 mM[1] L5178Y/AR leukemia (mouse)Very high Ki suggests it is a pro-drug.
Alanosyl-AICOR0.228 µM[1] L5178Y/AR leukemia (mouse)The active metabolite of alanosine.
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 Value
AlanosineCEM/ADR5000Leukemia0.1 - 100 µM
AlanosineHL-60/ARLeukemia0.1 - 100 µM
AlanosineMDA-MB-231-BCRPBreast Cancer0.1 - 100 µM
AlanosineGBM 12-0160Glioblastoma0.25 - 0.5 µM (used in combination therapy studies)

Experimental Protocols

Adenylosuccinate Synthetase Inhibition Assay

This spectrophotometric assay measures the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate from IMP and aspartate.

Materials:

  • Purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP)

  • L-aspartate

  • Guanosine triphosphate (GTP)

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • Hadacidin or Alanosine (and its metabolite if available)

  • Spectrophotometer capable of measuring absorbance at 280 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and IMP in a quartz cuvette.

  • Add varying concentrations of the inhibitor (hadacidin or alanosine) to the reaction mixture. A control with no inhibitor should be included.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding L-aspartate.

  • Immediately monitor the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.

  • Record the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the Ki, conduct kinetic studies by varying the concentration of one substrate while keeping the others constant at different fixed inhibitor concentrations.

dot

Enzyme_Assay_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, GTP, IMP) B Add Inhibitor (Hadacidin or Alanosine) A->B C Pre-incubate at 37°C B->C D Initiate with L-Aspartate C->D E Monitor Absorbance at 280 nm D->E F Calculate Initial Velocity (V₀) E->F G Determine % Inhibition and IC50/Ki F->G

Caption: Workflow for the adenylosuccinate synthetase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Hadacidin or Alanosine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of hadacidin or alanosine for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

dot

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor (Hadacidin or Alanosine) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

Both hadacidin and alanosine are effective inhibitors of de novo purine synthesis via their targeting of adenylosuccinate synthetase. The available data suggests that the intracellularly formed metabolite of alanosine is a significantly more potent inhibitor of the enzyme than hadacidin. However, a direct comparison of their cytotoxic effects in various cancer cell lines under standardized conditions is necessary to fully elucidate their relative therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative studies. Further research into the cellular uptake, metabolic conversion of alanosine, and potential off-target effects of both compounds will be crucial for their future development as anticancer agents.

References

Comparative

A Tale of Two Inhibitors: Hadacidin and Mycophenolic Acid in Purine Synthesis

In the intricate world of cellular metabolism, the de novo synthesis of purine nucleotides is a fundamental process essential for cell growth, proliferation, and function. Two compounds, Hadacidin and Mycophenolic acid,...

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular metabolism, the de novo synthesis of purine nucleotides is a fundamental process essential for cell growth, proliferation, and function. Two compounds, Hadacidin and Mycophenolic acid, have emerged as potent inhibitors of this pathway, each targeting a distinct enzymatic step with significant implications for therapeutic development. This guide provides a detailed comparison of their mechanisms of action, biochemical effects, and the experimental data that underpins our understanding of these molecules.

At a Crossroads of Purine Biosynthesis: Divergent Mechanisms of Action

Both Hadacidin and Mycophenolic acid disrupt the production of purine nucleotides, but they do so by inhibiting different key enzymes. Mycophenolic acid targets inosine monophosphate dehydrogenase (IMPDH), while Hadacidin inhibits adenylosuccinate synthetase.

Mycophenolic acid (MPA) is a selective, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine nucleotides.[1][2][3] By blocking IMPDH, MPA effectively depletes the intracellular pool of guanosine triphosphate (GTP), a nucleotide vital for DNA and RNA synthesis, signal transduction, and other cellular processes.[4] This depletion has a particularly potent cytostatic effect on T and B lymphocytes, as these cells rely heavily on the de novo purine synthesis pathway.[1][2]

Hadacidin , on the other hand, is an inhibitor of adenylosuccinate synthetase.[5][6] This enzyme is responsible for the first committed step in the synthesis of adenosine monophosphate (AMP) from IMP.[5] Hadacidin acts as an analog of L-aspartate, one of the substrates for this reaction.[7][8] Its inhibitory action leads to a reduction in the synthesis of adenylosuccinate and, consequently, AMP.

The differing targets of these two compounds are visually represented in the purine biosynthesis pathway diagram below.

Inhibition points of Mycophenolic acid and Hadacidin in the purine biosynthesis pathway.

Quantitative Comparison of Inhibitory Activity

While direct comparative studies are limited, data from individual experiments provide insights into the potency of each inhibitor against its respective target enzyme.

InhibitorTarget EnzymeOrganism/Cell TypeInhibition Constant (Ki) / IC50Reference
Mycophenolic Acid Inosine Monophosphate Dehydrogenase (IMPDH)Tritrichomonas foetusKii = 14 µM (uncompetitive with IMP), Kis = 20 µM, Kii = 14 µM (noncompetitive with NAD+)[9]
Hadacidin Adenylosuccinate SynthetaseDictyostelium discoideumKi = 86 µM (inhibitor of aspartate)[7][8]

Note: The provided inhibitory constants are from different organisms and experimental conditions, and therefore should be interpreted with caution when making direct comparisons of potency.

Experimental Methodologies

The characterization of these inhibitors has relied on a variety of experimental techniques.

Enzyme Inhibition Assays

A common method to determine the inhibitory potential of compounds like Mycophenolic acid and Hadacidin is through enzyme kinetic studies.

Workflow for a Typical Enzyme Inhibition Assay:

Enzyme_Inhibition_Assay start Start enzyme_prep Prepare purified enzyme solution start->enzyme_prep substrate_prep Prepare substrate solutions start->substrate_prep inhibitor_prep Prepare inhibitor solutions (varying concentrations) start->inhibitor_prep reaction_mix Combine enzyme, substrate, and inhibitor in a reaction buffer enzyme_prep->reaction_mix substrate_prep->reaction_mix inhibitor_prep->reaction_mix incubation Incubate at optimal temperature and pH reaction_mix->incubation measurement Measure product formation or substrate depletion over time (e.g., spectrophotometry, HPLC) incubation->measurement data_analysis Analyze data to determine reaction velocities and inhibition constants (Ki, IC50) measurement->data_analysis end End data_analysis->end

Generalized workflow for an enzyme inhibition assay.

Detailed Protocol for Adenylosuccinate Synthetase Activity Assay (as adapted from studies on Dictyostelium discoideum): [7][8]

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) at a specific pH. The reaction mixture contains the substrates: inosine monophosphate (IMP), guanosine triphosphate (GTP), and L-aspartate, along with magnesium ions (Mg2+), which are essential for enzyme activity.

  • Inhibitor Addition: Varying concentrations of Hadacidin are added to the reaction mixtures.

  • Enzyme Initiation: The reaction is initiated by the addition of the purified adenylosuccinate synthetase enzyme.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Analysis: The reaction is stopped, often by the addition of an acid. The amount of product (adenylosuccinate) formed is then quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The initial reaction velocities are calculated at each inhibitor concentration. These data are then used to determine the type of inhibition and the inhibition constant (Ki) using graphical methods like Lineweaver-Burk plots or non-linear regression analysis.

Therapeutic Implications and Future Directions

The distinct mechanisms of action of Hadacidin and Mycophenolic acid lead to different potential therapeutic applications.

Mycophenolic acid is a well-established immunosuppressive drug, marketed as the prodrug mycophenolate mofetil (CellCept) and mycophenolate sodium (Myfortic).[2] It is widely used to prevent organ transplant rejection.[1][4] Its potent and selective effect on lymphocytes makes it a cornerstone of immunosuppressive therapy.

Hadacidin has demonstrated anticancer activity.[10] By targeting the synthesis of AMP, it can disrupt the rapid proliferation of cancer cells. Further research into the efficacy and safety of Hadacidin and its analogs is ongoing.

References

Validation

A Comparative Guide to the Efficacy of Hadacidin Analogues Against Adenylosuccinate Synthetase

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory effects of Hadacidin and its analogues on adenylosuccinate synthetase, a key enzyme in the de n...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Hadacidin and its analogues on adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. The data presented is intended to inform research and development efforts targeting this essential enzymatic pathway for therapeutic intervention.

Introduction

Adenylosuccinate synthetase (AdSS) catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). This process is crucial for the production of purine nucleotides, which are essential for DNA and RNA synthesis.[1] The inhibition of AdSS can disrupt this pathway, making it a target for the development of antimicrobial and antineoplastic agents.

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is a known inhibitor of AdSS.[2] It acts as a competitive inhibitor with respect to the substrate L-aspartate.[3] This guide evaluates the efficacy of several synthetic analogues of Hadacidin in inhibiting AdSS activity, providing a basis for structure-activity relationship (SAR) studies and the design of more potent inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory activities of Hadacidin and its analogues against adenylosuccinate synthetase from Dictyostelium discoideum are summarized below. The data includes the inhibition constant (Ki) for Hadacidin and the percentage of inhibition for its analogues at a concentration of 5 mM.

CompoundType of InhibitionKi (µM)% Inhibition at 5 mM
HadacidinCompetitive86100%
N-acetyl-N-hydroxyglycineNot specified-50-75%
N-formylglycineNot specified-50-75%
N-acetylglycineNot specified-50-75%
N-hydroxyglycineNot specified-50-75%
N-(thiocarboxy)-L-aspartic anhydrideNot specified-27%
N-benzoylglycineNot specified-6%
N-formylsarcosineNot specified-No effect
N-acetylmethionineNot specified-No effect
O-methylpyruvate oximeNot specified-No effect
Hadacidin methylesterNot specified-No effect

Data sourced from a study on adenylosuccinate synthetase from Dictyostelium discoideum.[4]

Experimental Protocols

A detailed experimental protocol for a representative spectrophotometric assay to determine adenylosuccinate synthetase activity is provided below. It is important to note that the quantitative data for the Hadacidin analogues presented in this guide was obtained using a specialized high-performance liquid chromatography (HPLC) based assay.[4]

Spectrophotometric Assay for Adenylosuccinate Lyase (A Representative Enzymatic Assay)

This protocol describes a continuous spectrophotometric rate determination for adenylosuccinate lyase, a related enzyme in the purine biosynthesis pathway. The principle can be adapted for adenylosuccinate synthetase by monitoring the consumption of IMP or the formation of adenylosuccinate.

Principle:

The enzymatic reaction involves the conversion of adenylosuccinate to AMP and fumarate. The decrease in absorbance at 280 nm is monitored to determine the reaction rate.

Reagents:

  • Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.

  • Substrate: 1.72 mM Adenylosuccinic Acid (ASA) solution in buffer.

  • Enzyme Solution: Adenylosuccinate Lyase diluted in cold buffer to a concentration of 0.2 - 0.4 units/ml.

Procedure:

  • Pipette 2.80 ml of buffer and 0.10 ml of the ASA solution into both a test and a blank cuvette.

  • Mix by inversion and allow the cuvettes to equilibrate to 25°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 280 nm (A280nm) until a constant reading is obtained.

  • To the test cuvette, add 0.10 ml of the enzyme solution.

  • To the blank cuvette, add 0.10 ml of the buffer.

  • Immediately mix both cuvettes by inversion and record the decrease in A280nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA280nm/minute) from the maximum linear portion of the curve for both the test and the blank.

  • The enzyme activity is calculated based on the difference in the rates between the test and blank, taking into account the extinction coefficient of adenylosuccinate.[5]

Visualizations

Signaling Pathway: Inhibition of AMP Synthesis by Hadacidin

G IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS GTP GTP GTP->AdSS Aspartate L-Aspartate Aspartate->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP + Pi AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Fumarate Hadacidin Hadacidin / Analogues Hadacidin->AdSS Inhibition

Caption: Inhibition of AMP synthesis by Hadacidin analogues.

Experimental Workflow: Screening of Hadacidin Analogues

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified Adenylosuccinate Synthetase Incubation Incubation of Enzyme, Substrates & Inhibitor Enzyme->Incubation Substrates IMP, GTP, Aspartate Substrates->Incubation Inhibitors Hadacidin & Analogues Inhibitors->Incubation Measurement Measurement of Activity (e.g., HPLC or Spectrophotometry) Incubation->Measurement Quantification Quantification of Inhibition (% or Ki) Measurement->Quantification Comparison Comparison of Analogue Efficacy Quantification->Comparison

Caption: General workflow for screening Hadacidin analogues.

References

Comparative

Validating Hadacidin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the engagement of Hadacidin with its target, adenylosuccinate synthetase, alongside alternative methodologies. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate target validation strategy.

Hadacidin is a naturally occurring N-formyl-N-hydroxyglycine that exhibits anticancer activity through the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] Validating the direct interaction between Hadacidin and adenylosuccinate synthetase in a cellular context is paramount for understanding its mechanism of action and for the development of more potent analogs.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental questions being addressed. Here, we compare CETSA with two label-free alternative methods: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).

Parameter Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand binding alters the thermal stability of the target protein.[4][5]Ligand binding protects the target protein from proteolytic degradation.[1][6]Ligand binding alters the solvent accessibility of methionine residues, affecting their oxidation rate.[7][8]
Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[4]Quantification of intact protein after limited proteolysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).[9][10]Quantification of oxidized vs. non-oxidized methionine-containing peptides by mass spectrometry.[7][11]
Cellular Context Intact cells or cell lysates.[4]Primarily cell lysates.[1][6]Primarily cell lysates.[7][8]
Quantitative Metric Thermal Shift (ΔTm), EC50 from Isothermal Dose-Response Fingerprinting (ITDRF).[12][13]Protease protection at varying drug concentrations, enabling semi-quantitative assessment of binding.[10][14]Change in methionine oxidation rate upon ligand binding, providing a measure of target engagement.
Example Data (Illustrative) ΔTm: +3.5°C for Adenylosuccinate Synthetase with Hadacidin. EC50: 15 µM for Hadacidin in an ITDRF assay.Increased band intensity of Adenylosuccinate Synthetase on a Western blot with increasing Hadacidin concentration in the presence of pronase.A significant decrease in the oxidation rate of a specific methionine peptide in Adenylosuccinate Synthetase in the presence of Hadacidin.
Advantages Applicable in intact cells, reflecting a more physiological environment. No modification of the compound or target is required.[4][5]Label-free and does not require protein modification. Can identify unknown targets.[6][15]Provides information on conformational changes upon ligand binding. Can be performed proteome-wide.[7][11]
Limitations Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for Western blot-based detection.Limited to cell lysates. The degree of protection can be influenced by protease activity and incubation times.[1][6]Requires the presence of methionine residues in the protein. Limited to cell lysates and requires sophisticated mass spectrometry.[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the de novo purine biosynthesis pathway highlighting the role of adenylosuccinate synthetase and the workflow of a typical CETSA experiment.

purine_biosynthesis IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS GTP, Aspartate SAMP Adenylosuccinate (S-AMP) AMP Adenosine Monophosphate (AMP) SAMP->AMP Fumarate (via Adenylosuccinate Lyase) Hadacidin Hadacidin Hadacidin->ADSS ADSS->SAMP GDP, Pi

De novo purine biosynthesis pathway showing Hadacidin's inhibition of adenylosuccinate synthetase.

cetsa_workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Protein Extraction cluster_3 Protein Quantification cluster_4 Data Analysis a Treat cells with Hadacidin or vehicle b Heat cells across a temperature gradient a->b c Lyse cells and separate soluble fraction b->c d Quantify soluble Adenylosuccinate Synthetase (e.g., Western Blot) c->d e Generate melt curves and determine ΔTm or EC50 d->e

Workflow of the Cellular Thermal Shift Assay (CETSA) for Hadacidin target engagement.

Experimental Protocols

Below are detailed methodologies for performing CETSA, DARTS, and SPROX to validate Hadacidin's engagement with adenylosuccinate synthetase.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

    • Treat cells with varying concentrations of Hadacidin (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Treatment:

    • For generating a melt curve, aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • For Isothermal Dose-Response Fingerprinting (ITDRF), heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature at which a significant portion of the unbound protein denatures) for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the abundance of soluble adenylosuccinate synthetase by Western blotting using a specific primary antibody.

  • Data Analysis:

    • For melt curves, quantify the band intensities from the Western blot and plot the percentage of soluble protein against temperature. The shift in the melting temperature (ΔTm) between the vehicle- and Hadacidin-treated samples indicates target engagement.

    • For ITDRF, plot the percentage of soluble protein at the fixed temperature against the Hadacidin concentration to determine the half-maximal effective concentration (EC50).

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer.

    • Centrifuge the lysate to remove cell debris and determine the protein concentration.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with varying concentrations of Hadacidin or a vehicle control for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to each lysate aliquot at a pre-optimized concentration.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.

    • Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE and analyze the abundance of full-length adenylosuccinate synthetase by Western blotting.

    • Increased band intensity in the Hadacidin-treated samples compared to the vehicle control indicates that Hadacidin binding has protected the protein from proteolytic cleavage.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol
  • Cell Lysate Preparation and Compound Incubation:

    • Prepare cell lysates as described for the DARTS protocol.

    • Incubate aliquots of the lysate with Hadacidin or a vehicle control.

  • Denaturation and Oxidation:

    • Treat the lysate aliquots with a range of concentrations of a chemical denaturant (e.g., guanidinium chloride).

    • Expose the samples to a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to oxidize accessible methionine residues.

  • Proteomic Analysis:

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the ratio of oxidized to non-oxidized methionine-containing peptides for adenylosuccinate synthetase in both the Hadacidin-treated and vehicle-treated samples across the denaturant concentrations.

    • A change in the denaturation curve, indicating altered methionine accessibility upon Hadacidin binding, confirms target engagement.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of Hadacidin with adenylosuccinate synthetase in intact cells. Its ability to provide quantitative data on thermal stabilization and cellular potency makes it a valuable tool in drug discovery. While alternative methods like DARTS and SPROX offer complementary, label-free approaches in cell lysates, CETSA's applicability in a live-cell context provides a more direct assessment of a compound's ability to reach and interact with its target in its native environment. The choice of assay should be guided by the specific research question and the available resources, with each method offering unique insights into the molecular interactions that underpin a compound's therapeutic effect.

References

Validation

Confirming Hadacidin's Engagement: A Comparative Guide to Biophysical Assays

Introduction Hadacidin is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor of L-aspartate, hadacidin effectively...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hadacidin is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor of L-aspartate, hadacidin effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting the production of adenosine monophosphate (AMP). For researchers and drug development professionals, confirming the direct binding of hadacidin to AdSS and quantifying this interaction is a crucial step in understanding its mechanism of action and in the development of novel therapeutics. This guide provides a comparative overview of key biophysical assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assay (TSA)—that can be employed to characterize the binding of hadacidin to its target, adenylosuccinate synthetase.

Quantitative Comparison of Biophysical Assays for Hadacidin-AdSS Binding

The following table summarizes the key quantitative parameters that can be obtained from each biophysical assay for the interaction between hadacidin and adenylosuccinate synthetase. The provided values are representative and based on typical enzyme-inhibitor interactions, including the known inhibitory constant (Ki) for hadacidin.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Binding Affinity (Kd) ~10 µM (Direct measurement)~10 µM (Calculated from kon/koff)Not directly measured
Inhibitory Constant (Ki) ~86 µM (Reported Value)Can be determined via competition assaysNot directly measured
Stoichiometry (n) ~1:1 (Protein:Ligand)Can be inferredNot determined
Enthalpy (ΔH) -5 to -15 kcal/mol (Favorable)Not directly measuredNot directly measured
Entropy (ΔS) Favorable or unfavorableNot directly measuredNot directly measured
Association Rate (kon) Not directly measured10^4 to 10^6 M⁻¹s⁻¹Not measured
Dissociation Rate (koff) Not directly measured10⁻¹ to 10⁻³ s⁻¹Not measured
Thermal Shift (ΔTm) Not applicableNot applicable+2 to +5 °C

Disclaimer: The quantitative data presented in this table for ITC, SPR, and TSA are representative examples for a typical small molecule inhibitor binding to its target enzyme and are intended for illustrative purposes. The Ki value for Hadacidin is based on published literature.

Signaling Pathway and Experimental Workflows

To visually conceptualize the biological context and the experimental procedures, the following diagrams have been generated.

Purine Biosynthesis Pathway and Hadacidin's Point of Intervention

cluster_purine De Novo Purine Biosynthesis IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP_Pi GDP + Pi AdSS->GDP_Pi Hadacidin Hadacidin Hadacidin->AdSS Inhibition AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: Inhibition of Adenylosuccinate Synthetase by Hadacidin.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Adenylosuccinate Synthetase Solution Load_Protein Load AdSS into Sample Cell Protein_Prep->Load_Protein Ligand_Prep Prepare Hadacidin Solution Load_Ligand Load Hadacidin into Injection Syringe Ligand_Prep->Load_Ligand Titration Inject Hadacidin into AdSS Solution Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to a Binding Model Plot_Data->Fit_Model Determine_Parameters Determine Kd, ΔH, ΔS, n Fit_Model->Determine_Parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR) Experimental Workflow

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Adenylosuccinate Synthetase on Sensor Chip Association Inject Hadacidin (Association Phase) Immobilize->Association Prepare_Analyte Prepare Serial Dilutions of Hadacidin Prepare_Analyte->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Generate_Sensorgram Generate Sensorgram (Response vs. Time) Association->Generate_Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Regeneration->Association Next Concentration Fit_Kinetics Fit Data to Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine kon, koff, Kd Fit_Kinetics->Determine_Rates

Caption: Workflow for Surface Plasmon Resonance.

Thermal Shift Assay (TSA) Experimental Workflow

cluster_prep Sample Preparation cluster_tsa TSA Experiment cluster_analysis Data Analysis Mix_Components Mix AdSS, Hadacidin, and Fluorescent Dye Heat_Sample Increase Temperature Gradually Mix_Components->Heat_Sample Measure_Fluorescence Monitor Fluorescence Intensity Heat_Sample->Measure_Fluorescence Plot_Curve Plot Fluorescence vs. Temperature Measure_Fluorescence->Plot_Curve Determine_Tm Determine Melting Temperature (Tm) Plot_Curve->Determine_Tm Calculate_Shift Calculate ΔTm (Tm with ligand - Tm without ligand) Determine_Tm->Calculate_Shift

Caption: Workflow for Thermal Shift Assay.

Experimental Protocols

Detailed methodologies for each of the key biophysical assays are provided below. These are example protocols and may require optimization based on the specific instrumentation and purity of the reagents.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of hadacidin binding to adenylosuccinate synthetase.

Materials:

  • Purified recombinant adenylosuccinate synthetase (AdSS)

  • Hadacidin

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% (v/v) DMSO

  • Degassing station

Procedure:

  • Protein and Ligand Preparation:

    • Dialyze AdSS extensively against the ITC buffer.

    • Dissolve hadacidin in 100% DMSO to create a concentrated stock solution and then dilute to the final concentration in the ITC buffer. The final DMSO concentration in the protein and ligand solutions should be identical.

    • Determine the precise concentrations of AdSS and hadacidin using a reliable method (e.g., UV-Vis spectroscopy for protein, and accurate weighing for the ligand).

  • Sample Degassing:

    • Thoroughly degas both the AdSS and hadacidin solutions for at least 10 minutes prior to the experiment to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature to 25 °C.

    • Set the stirring speed to 750 rpm.

  • Loading the Instrument:

    • Load the sample cell with ~200 µL of AdSS solution (e.g., 20 µM).

    • Load the injection syringe with ~40 µL of hadacidin solution (e.g., 200 µM).

  • Titration:

    • Perform an initial injection of 0.4 µL followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Control Experiment:

    • Perform a control titration by injecting the hadacidin solution into the ITC buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Analyze the integrated heat data using the instrument's software, fitting to a one-site binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association (kon) and dissociation (koff) rates of hadacidin binding to immobilized adenylosuccinate synthetase, and to calculate the binding affinity (Kd).

Materials:

  • Purified recombinant adenylosuccinate synthetase (AdSS)

  • Hadacidin

  • SPR instrument (e.g., Cytiva Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.05% (v/v) Tween 20, 1% (v/v) DMSO

  • Immobilization buffer: 10 mM sodium acetate pH 5.0

Procedure:

  • Chip Preparation and Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject AdSS (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of ~8000-10000 response units (RU).

    • Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.

  • Binding Analysis:

    • Prepare a series of hadacidin dilutions in the running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the hadacidin solutions over the immobilized AdSS surface at a flow rate of 30 µL/min.

    • Allow for an association phase of 120 seconds followed by a dissociation phase of 240 seconds.

    • Inject the running buffer as a blank.

  • Regeneration:

    • If necessary, regenerate the sensor surface between injections with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5).

  • Data Analysis:

    • Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.

    • Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kon, koff, and Kd.

Thermal Shift Assay (TSA)

Objective: To assess the thermal stabilization of adenylosuccinate synthetase upon hadacidin binding, measured as a change in the melting temperature (ΔTm).

Materials:

  • Purified recombinant adenylosuccinate synthetase (AdSS)

  • Hadacidin

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a 20 µL reaction mixture containing:

      • AdSS (final concentration 2 µM)

      • Hadacidin (at various concentrations, e.g., 1 µM to 500 µM)

      • SYPRO Orange dye (final concentration 5x)

      • TSA buffer to a final volume of 20 µL

    • Include a no-ligand (DMSO vehicle) control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition, by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with hadacidin and the Tm of the protein without hadacidin.

The biophysical assays outlined in this guide provide a robust toolkit for confirming and quantifying the binding of hadacidin to its molecular target, adenylosuccinate synthetase. Isothermal Titration Calorimetry offers a comprehensive thermodynamic profile of the interaction. Surface Plasmon Resonance provides valuable kinetic information, detailing the rates of association and dissociation. The Thermal Shift Assay serves as a rapid and high-throughput method to confirm target engagement by measuring changes in protein stability. By employing a combination of these techniques, researchers can gain a detailed understanding of the molecular interactions that underpin the inhibitory activity of hadacidin, thereby facilitating further drug development and optimization efforts.

Comparative

Mimicking Hadacidin's Effects Through Adenylosuccinate Synthetase Knockdown: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting key enzymatic pathways is paramount. This guide provides a comparative analysis of two metho...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting key enzymatic pathways is paramount. This guide provides a comparative analysis of two methods for disrupting the de novo purine biosynthesis pathway: pharmacological inhibition of adenylosuccinate synthetase (ADSS) with Hadacidin and genetic knockdown of the ADSS1 gene. Both approaches aim to replicate the effects of blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in AMP synthesis.

This comparison will delve into the quantitative effects on cellular metabolite pools and cell viability, supported by detailed experimental protocols. Visualizations of the underlying biochemical pathway and experimental workflows are provided to facilitate a comprehensive understanding.

At a Glance: ADSS Knockdown vs. Hadacidin Treatment

ParameterADSS Knockdown (siRNA)Hadacidin Treatment
Mechanism of Action Reduces ADSS enzyme levels via mRNA degradationCompetitively inhibits ADSS enzyme activity
Specificity Can be specific to ADSS isoforms (ADSS1/ADSS2)May have off-target effects at high concentrations
Effect on Nucleotide Pools Reduction in total nucleotide pool[1]Decreased AMP levels[2]
Cell Viability/Proliferation Can lead to reduced cell proliferation and colony formation[3][4]Can inhibit cell proliferation[5]
Reversibility Long-lasting, requires new protein synthesisReversible upon removal of the compound
Experimental Control Precise control over knockdown level with titration of siRNAConcentration- and duration-dependent effects[6]

Delving into the Data: A Quantitative Comparison

The primary consequence of both ADSS knockdown and Hadacidin treatment is the disruption of the purine biosynthesis pathway, leading to alterations in the intracellular nucleotide pools.

Table 1: Comparative Effects on Cellular Nucleotide Levels

TreatmentModel SystemMeasured Metabolite(s)Observed EffectReference
ADSS1 KnockoutMouse MuscleTotal NucleotidesSignificant reduction in the total nucleotide pool compared to wild-type.[1]
HadacidinOvine Luteal TissueAMPLowered AMP levels.[2]

While direct comparative studies with comprehensive metabolomics are limited, the available data indicates that both methods effectively perturb purine metabolism. ADSS1 knockout in mice leads to a broad reduction in the total nucleotide pool, highlighting the critical role of this enzyme in maintaining overall nucleotide homeostasis[1]. Pharmacological inhibition with Hadacidin has been shown to specifically decrease AMP levels, consistent with its direct inhibition of the first committed step in AMP synthesis from IMP[2].

Table 2: Comparative Effects on Cell Viability and Proliferation

TreatmentAssayCell Line/ModelObserved EffectReference
LSS Knockdown (example of metabolic gene knockdown)Cell Proliferation (MTT), Colony FormationEsophageal Squamous Carcinoma CellsSignificantly impaired cell growth and reduced colony formation.[3][4]
HadacidinInhibition of Purine SynthesisTumor CellsInhibition of the synthesis of adenylic acid, a key component for proliferation.[7]
General Cytotoxicity AssayCell Viability (e.g., MTT, XTT)Various Cell LinesCan be used to assess the cytotoxic effects of compounds like Hadacidin.[6][8]

Studies on the knockdown of metabolic enzymes, such as lanosterol synthase (LSS), demonstrate a significant reduction in cell proliferation and colony-forming capacity[3][4]. This provides a conceptual parallel for the expected effects of ADSS knockdown. Hadacidin has long been recognized as an inhibitor of purine biosynthesis, which is essential for cell proliferation[7]. Standard cell viability assays, such as the MTT or XTT assays, can be employed to quantify the dose-dependent cytotoxic or cytostatic effects of Hadacidin[6][8].

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate the purine biosynthesis pathway and a typical experimental workflow for comparing ADSS knockdown with Hadacidin treatment.

Purine_Biosynthesis_Pathway cluster_de_novo De Novo Purine Biosynthesis cluster_AMP_synthesis AMP Synthesis Branch cluster_GMP_synthesis GMP Synthesis Branch PRPP Ribose-5-Phosphate IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps sAMP Adenylosuccinate IMP->sAMP ADSS (Adenylosuccinate Synthetase) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) sAMP->AMP ADSL GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS Hadacidin Hadacidin Hadacidin->IMP Inhibits siRNA ADSS siRNA siRNA->IMP Knockdown of ADSS

Caption: The de novo purine biosynthesis pathway highlighting the role of ADSS.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison start Start: Cell Culture Control Control (e.g., Scrambled siRNA, Vehicle) start->Control siRNA ADSS siRNA Knockdown start->siRNA Hadacidin Hadacidin Treatment start->Hadacidin Metabolomics Metabolomics (LC-MS/HPLC) Control->Metabolomics Viability Cell Viability/Proliferation (e.g., MTT Assay) Control->Viability siRNA->Metabolomics siRNA->Viability WesternBlot Western Blot (Confirm ADSS Knockdown) siRNA->WesternBlot Hadacidin->Metabolomics Hadacidin->Viability Compare_Metabolites Compare Metabolite Profiles Metabolomics->Compare_Metabolites Compare_Viability Compare Cell Viability Viability->Compare_Viability

Caption: Experimental workflow for comparing ADSS knockdown and Hadacidin treatment.

Experimental Protocols

siRNA-Mediated Knockdown of ADSS

This protocol provides a general framework for the transient knockdown of ADSS using small interfering RNA (siRNA). Optimization of siRNA concentration and transfection conditions is crucial for each cell line.

Materials:

  • ADSS-targeting siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Appropriate cell culture medium and plates

  • RNase-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 20 pmol of ADSS siRNA or control siRNA in 100 µL of Opti-MEM medium in a sterile tube.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest a subset of cells to validate ADSS knockdown by Western blot or qRT-PCR analysis.

  • Downstream Assays: Proceed with metabolomics analysis or cell viability assays on the remaining cells.

Hadacidin Treatment

This protocol outlines a general procedure for treating cultured cells with Hadacidin to inhibit ADSS activity. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Hadacidin

  • Sterile DMSO or appropriate solvent for stock solution

  • Complete cell culture medium

  • Cell culture plates

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Hadacidin (e.g., 100 mM) in sterile DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in 96-well (for viability assays) or 6-well plates (for metabolomics) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Treatment:

    • Prepare a series of dilutions of Hadacidin in complete cell culture medium from the stock solution. A typical starting concentration range could be 1 µM to 1 mM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Hadacidin concentration).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of Hadacidin or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Downstream Assays:

    • For cell viability, proceed with an MTT or similar assay.

    • For metabolomics, harvest the cells by scraping or trypsinization, followed by a quenching step in cold methanol to halt metabolic activity.

Metabolite Extraction and Analysis (General Protocol)

This protocol provides a basic method for extracting intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ice-cold 80% Methanol

  • Ice-cold PBS

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching and Harvesting:

    • Quickly aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the cell suspension vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • The supernatant can be dried under a vacuum and stored at -80°C until analysis.

  • Analysis: Reconstitute the dried metabolite extract in an appropriate solvent for LC-MS or HPLC analysis to quantify intracellular nucleotide concentrations.

Conclusion

Both the genetic knockdown of adenylosuccinate synthetase and the pharmacological inhibition with Hadacidin serve as effective tools to probe the consequences of disrupting the de novo purine biosynthesis pathway. The choice between these methods will depend on the specific research question, the desired duration of the effect, and the level of specificity required. While siRNA-mediated knockdown offers high specificity and the ability to target isoforms, Hadacidin provides a temporally controlled and reversible means of inhibition. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to mimic the effects of Hadacidin through the targeted silencing of ADSS, thereby advancing our understanding of purine metabolism in health and disease.

References

Validation

A Comparative Analysis of the Cytotoxic Profiles of Hadacidin and Methotrexate

In the landscape of cytotoxic agents, both Hadacidin and Methotrexate have carved out distinct niches, primarily dictated by their mechanisms of action and resulting cellular consequences. While Methotrexate is a widely...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cytotoxic agents, both Hadacidin and Methotrexate have carved out distinct niches, primarily dictated by their mechanisms of action and resulting cellular consequences. While Methotrexate is a widely studied and clinically utilized antimetabolite with a well-documented cytotoxic profile, Hadacidin, an inhibitor of purine biosynthesis, has a more historical research footprint with less extensive publicly available quantitative data on its cytotoxicity. This guide provides a comparative overview of their cytotoxic effects, supported by available experimental data and detailed methodologies for key assays.

Introduction to Hadacidin and Methotrexate

Hadacidin is a naturally occurring N-formyl derivative of L-aspartic acid. Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, an enzyme crucial for the de novo synthesis of adenosine monophosphate (AMP), a key component of DNA and RNA. By blocking this pathway, Hadacidin disrupts nucleic acid synthesis, leading to growth inhibition in various cell types.

Methotrexate is a folic acid antagonist that competitively inhibits dihydrofolate reductase (DHFR). This enzyme is essential for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR by Methotrexate leads to a depletion of these essential precursors for DNA synthesis, resulting in cell cycle arrest and apoptosis.[1]

Comparative Cytotoxic Profiles

A direct quantitative comparison of the cytotoxic profiles of Hadacidin and Methotrexate is challenging due to the limited availability of recent, comprehensive data for Hadacidin. Research on Hadacidin's cytotoxic effects was more prominent in the mid-20th century and often focused on its growth-inhibitory properties in microorganisms and certain tumor models, without the detailed quantitative analysis that is standard today.

In contrast, Methotrexate has been extensively studied, and a wealth of data exists on its cytotoxic effects across a wide range of cancer cell lines.

Data on Methotrexate Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of Methotrexate.

Table 1: IC50 Values of Methotrexate in Various Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
DaoyMedulloblastoma9.5 x 10⁻² µM6 days[2]
Saos-2Osteosarcoma3.5 x 10⁻² µM6 days[2]
HTC-116Colorectal Cancer2.3 mM12 hours[3][4]
HTC-116Colorectal Cancer0.37 mM24 hours[3][4]
HTC-116Colorectal Cancer0.15 mM48 hours[3][4]
A-549Lung Carcinoma0.10 mM48 hours[3][4]

Table 2: Effects of Methotrexate on Cell Cycle and Apoptosis

EffectCell LineObservationReference
Cell Cycle Arrest Mouse L1210 LeukemiaIrreversible S phase arrest.[5]
A549 (NSCLC)G1 checkpoint arrest.[6]
NCI-H295RS-phase cell cycle arrest.[7]
Apoptosis Jurkat T cellsPrimes cells for increased sensitivity to apoptosis via mitochondrial or death receptor pathways.[8][9]
A549 (NSCLC)Induces apoptosis through a p53/p21-dependent pathway.[10]
T lymphocytic cell linesInduces apoptosis, likely through oxidative stress.[11]

Mechanisms of Action and Signaling Pathways

The distinct cytotoxic profiles of Hadacidin and Methotrexate stem from their different molecular targets and the signaling pathways they consequently affect.

Hadacidin: Inhibition of Purine Synthesis

Hadacidin directly inhibits adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. This leads to a depletion of the AMP pool, which is a fundamental building block for DNA and RNA. The disruption of nucleic acid synthesis is the primary mechanism behind its growth-inhibitory effects.

Hadacidin_Pathway Ribose-5-phosphate Ribose-5-phosphate IMP IMP Ribose-5-phosphate->IMP de novo purine synthesis Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP AMP AMP Adenylosuccinate->AMP DNA/RNA Synthesis DNA/RNA Synthesis AMP->DNA/RNA Synthesis Hadacidin Hadacidin Adenylosuccinate Synthetase Adenylosuccinate Synthetase Hadacidin->Adenylosuccinate Synthetase

Caption: Hadacidin inhibits adenylosuccinate synthetase, blocking AMP synthesis.

Methotrexate: Dihydrofolate Reductase Inhibition and Downstream Effects

Methotrexate's primary target is DHFR. By inhibiting this enzyme, it depletes the intracellular pool of tetrahydrofolate, which is essential for the synthesis of thymidine and purines. This leads to an S-phase arrest in the cell cycle.[5] Furthermore, Methotrexate has been shown to induce apoptosis through various signaling pathways, including the JNK-dependent pathway and p53-mediated pathways.[8][10] It can also lead to the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[11][12]

Methotrexate_Pathway Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR JNK Pathway JNK Pathway Methotrexate->JNK Pathway p53 Pathway p53 Pathway Methotrexate->p53 Pathway DHF DHF THF THF DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis S-phase Arrest S-phase Arrest DNA Synthesis->S-phase Arrest Apoptosis Apoptosis S-phase Arrest->Apoptosis JNK Pathway->Apoptosis p53 Pathway->Apoptosis

Caption: Methotrexate inhibits DHFR, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxic profiles. Below are standard protocols for key experiments used to evaluate the cytotoxicity of compounds like Hadacidin and Methotrexate.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound (Hadacidin or Methotrexate) Treat with compound (Hadacidin or Methotrexate) Seed cells in 96-well plate->Treat with compound (Hadacidin or Methotrexate) Incubate for desired time Incubate for desired time Treat with compound (Hadacidin or Methotrexate)->Incubate for desired time Add MTT reagent Add MTT reagent Incubate for desired time->Add MTT reagent Incubate to allow formazan formation Incubate to allow formazan formation Add MTT reagent->Incubate to allow formazan formation Add solubilization solution Add solubilization solution Incubate to allow formazan formation->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Hadacidin or Methotrexate. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Treat cells with compound Treat cells with compound Harvest cells Harvest cells Treat cells with compound->Harvest cells Wash with PBS Wash with PBS Harvest cells->Wash with PBS Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Wash with PBS->Resuspend in Annexin V binding buffer Add Annexin V-FITC and Propidium Iodide Add Annexin V-FITC and Propidium Iodide Resuspend in Annexin V binding buffer->Add Annexin V-FITC and Propidium Iodide Incubate in the dark Incubate in the dark Add Annexin V-FITC and Propidium Iodide->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with Hadacidin or Methotrexate for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations (viable, early apoptotic, late apoptotic/necrotic).

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Cell_Cycle_Analysis_Workflow Treat cells with compound Treat cells with compound Harvest and fix cells (e.g., with ethanol) Harvest and fix cells (e.g., with ethanol) Treat cells with compound->Harvest and fix cells (e.g., with ethanol) Treat with RNase Treat with RNase Harvest and fix cells (e.g., with ethanol)->Treat with RNase Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase->Stain with Propidium Iodide Incubate Incubate Stain with Propidium Iodide->Incubate Analyze by flow cytometry Analyze by flow cytometry Incubate->Analyze by flow cytometry

Caption: Workflow for cell cycle analysis using Propidium Iodide.

Protocol:

  • Cell Treatment: Treat cells with Hadacidin or Methotrexate.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and ensure that only DNA is stained.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.

  • Incubation: Incubate the cells to allow for DNA intercalation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

References

Comparative

Unveiling the Structure-Activity Relationship of Hadacidin Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of hadacidin derivatives as inhibitors of adenylosuccinate syntheta...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of hadacidin derivatives as inhibitors of adenylosuccinate synthetase. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Hadacidin, N-formyl-N-hydroxyglycine, is a naturally occurring inhibitor of adenylosuccinate synthetase (AdSS), an essential enzyme in the de novo purine biosynthesis pathway.[1] Its structural similarity to L-aspartate allows it to act as a competitive inhibitor, blocking the synthesis of adenylosuccinate from inosine monophosphate (IMP).[1] This inhibition of purine synthesis has positioned hadacidin and its derivatives as potential anticancer and antibiotic agents.[1] Understanding the relationship between the chemical structure of hadacidin analogues and their inhibitory activity is crucial for the rational design of more potent and specific therapeutic agents.

Comparative Inhibitory Activity of Hadacidin Derivatives

The inhibitory potency of hadacidin and its analogues against adenylosuccinate synthetase varies significantly with modifications to its core structure. The N-formyl-N-hydroxyamino group is understood to be critical for its biological activity.[1] The following table summarizes the available quantitative data on the inhibition of AdSS by various hadacidin derivatives.

Compound NameStructure% Inhibition at 5 mMKi (µM)Reference
Hadacidin N-formyl-N-hydroxyglycine100%86[2]
N-acetyl-N-hydroxyglycine N-acetyl-N-hydroxyglycine50-75%Not Reported[2]
N-formylglycine N-formylglycine50-75%Not Reported[2]
N-acetylglycine N-acetylglycine50-75%Not Reported[2]
N-hydroxyglycine N-hydroxyglycine50-75%Not Reported[2]
N-(thiocarboxy)-L-aspartic anhydride N-(thiocarboxy)-L-aspartic anhydride27%Not Reported[2]
N-benzoylglycine N-benzoylglycine6%Not Reported[2]
N-formylsarcosine N-formylsarcosineNo effectNot Reported[2]
N-acetylmethionine N-acetylmethionineNo effectNot Reported[2]
O-methylpyruvate oxime O-methylpyruvate oximeNo effectNot Reported[2]
Hadacidin methylester Hadacidin methylesterNo effectNot Reported[2]

Experimental Protocols

The evaluation of hadacidin derivatives typically involves the purification of adenylosuccinate synthetase followed by an inhibition assay.

Purification of Adenylosuccinate Synthetase

Adenylosuccinate synthetase can be purified from various sources, including Dictyostelium discoideum, through methods such as affinity chromatography.[2] A common approach involves using a hadacidin-Sepharose 4B affinity column, followed by anion-exchange high-performance liquid chromatography (HPLC) and gel-filtration HPLC to achieve high purity.[2]

Adenylosuccinate Synthetase Inhibition Assay (HPLC-Based)

A robust method for quantifying the inhibitory effect of hadacidin derivatives on AdSS activity is through an HPLC-based assay that measures the formation of the product, adenylosuccinate.

Materials:

  • Purified adenylosuccinate synthetase

  • Inosine monophosphate (IMP)

  • Guanosine triphosphate (GTP)

  • L-aspartate

  • Magnesium ions (Mg2+)

  • Buffer solution (e.g., Tris-HCl)

  • Hadacidin derivatives (inhibitors)

  • HPLC system with a suitable column (e.g., anion-exchange)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, IMP, GTP, L-aspartate, and Mg2+ at optimized concentrations. The apparent Km values for IMP, GTP, and aspartate for D. discoideum AdSS are 36 µM, 23 µM, and 714 µM, respectively.[2]

  • Inhibitor Addition: Add varying concentrations of the hadacidin derivative to the reaction mixtures. A control reaction without any inhibitor should also be prepared.

  • Enzyme Initiation: Initiate the enzymatic reaction by adding the purified adenylosuccinate synthetase.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid) or by heat denaturation.

  • HPLC Analysis: Centrifuge the terminated reaction mixtures to remove any precipitate. Analyze the supernatant using an HPLC system to separate and quantify the amount of adenylosuccinate formed.

  • Data Analysis: Determine the percentage of inhibition for each concentration of the hadacidin derivative by comparing the amount of product formed in the presence of the inhibitor to the control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For competitive inhibitors, the inhibition constant (Ki) can be determined through kinetic analysis, such as Dixon plots.

Visualizing Key Pathways and Workflows

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the critical step catalyzed by adenylosuccinate synthetase, the target of hadacidin.

Purine_Biosynthesis cluster_conversion Conversion of IMP to AMP IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS GDP_Pi GDP + Pi AdSS->GDP_Pi Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate Hadacidin Hadacidin & Derivatives Hadacidin->AdSS Inhibition Aspartate L-Aspartate Aspartate->AdSS GTP GTP GTP->AdSS ADSL Adenylosuccinate Lyase (ADSL) Adenylosuccinate->ADSL Fumarate Fumarate ADSL->Fumarate AMP Adenosine Monophosphate (AMP) ADSL->AMP

Caption: The role of adenylosuccinate synthetase in purine biosynthesis and its inhibition by hadacidin.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for hadacidin derivatives can be visualized as a cyclical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Modeling a Lead Compound (Hadacidin) b Design of Analogues a->b c Chemical Synthesis b->c d In Vitro Assay (AdSS Inhibition) c->d e Data Collection (% Inhibition, IC50) d->e f SAR Analysis e->f g Identify Key Moieties f->g g->b Iterative Refinement

Caption: A typical workflow for structure-activity relationship (SAR) studies of hadacidin derivatives.

References

Validation

Head-to-head comparison of Hadacidin and azaserine in cancer models

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of anticancer drug discovery, metabolic pathways present a critical vulnerability in cancer cells. Among these, the de novo purine...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, metabolic pathways present a critical vulnerability in cancer cells. Among these, the de novo purine biosynthesis pathway, essential for the synthesis of nucleotides required for rapid cell proliferation, has been a key target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two notable inhibitors of this pathway: Hadacidin and Azaserine. Both agents disrupt purine synthesis but through distinct mechanisms, leading to different biological consequences and therapeutic potentials.

Executive Summary

FeatureHadacidinAzaserine
Primary Target Adenylosuccinate Synthetase (ADSS)Glutamine Amidotransferases
Mechanism of Action Competitive inhibitor of aspartate binding to ADSS, blocking the conversion of IMP to sAMP, a precursor of AMP.Glutamine analog that irreversibly inhibits enzymes involved in purine and pyrimidine biosynthesis, and the hexosamine pathway.[1][2][3]
Effect on Purine Synthesis Specifically inhibits the synthesis of adenylic acid (AMP).[4]Broadly inhibits purine biosynthesis by blocking multiple glutamine-dependent steps.[3] Also affects pyrimidine and hexosamine pathways.[1]
Reported In Vitro Efficacy Limited recent data available in cancer cell lines.Demonstrates cytotoxicity in various cancer cell lines, including breast cancer.
Reported In Vivo Efficacy Limited recent data in cancer models.Shows antitumor effects in various cancer models, but can also have tumorigenic potential.[2]
Therapeutic Window Potentially wider due to specific target inhibition.Narrower due to broad-spectrum inhibition of glutamine-dependent enzymes, leading to higher potential for toxicity.

Mechanism of Action and Signaling Pathways

Hadacidin and Azaserine both exert their anticancer effects by disrupting the de novo purine biosynthesis pathway, which is crucial for the production of adenosine and guanosine nucleotides. However, they target different enzymatic steps within this pathway.

Hadacidin: A Specific Inhibitor of Adenylate Synthesis

Hadacidin acts as a competitive inhibitor of adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (sAMP), a direct precursor to adenosine monophosphate (AMP).[5][6] By mimicking the substrate L-aspartate, Hadacidin binds to the active site of ADSS, thereby halting the production of AMP.[7] This specific inhibition leads to a depletion of the cellular AMP pool, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Hadacidin_Pathway cluster_purine De Novo Purine Biosynthesis cluster_inhibition Inhibition by Hadacidin IMP IMP sAMP sAMP IMP->sAMP Adenylosuccinate Synthetase (ADSS) ADSS_target Adenylosuccinate Synthetase (ADSS) AMP AMP sAMP->AMP Adenylosuccinate Lyase GDP_out GDP + Pi sAMP->GDP_out GTP_in GTP GTP_in->IMP Aspartate_in L-Aspartate Aspartate_in->IMP Hadacidin Hadacidin Hadacidin->ADSS_target Competitively inhibits

Caption: Mechanism of Hadacidin Action.
Azaserine: A Broad-Spectrum Glutamine Antagonist

Azaserine is a structural analog of glutamine and acts as an irreversible inhibitor of several glutamine-dependent enzymes, known as glutamine amidotransferases.[1][2] These enzymes are critical for multiple steps in the de novo purine biosynthesis pathway, as well as in pyrimidine and hexosamine biosynthesis.[1][3] By covalently modifying the cysteine residue in the active site of these enzymes, Azaserine effectively shuts down multiple metabolic pathways that are vital for cancer cell growth and proliferation.[8] Its broad activity contributes to its potent anticancer effects but also to its toxicity.

Azaserine_Pathway cluster_glutamine Glutamine-Dependent Pathways cluster_inhibition Inhibition by Azaserine Glutamine Glutamine Purine_Synth De Novo Purine Biosynthesis Glutamine->Purine_Synth Glutamine Amidotransferases Pyrimidine_Synth De Novo Pyrimidine Biosynthesis Glutamine->Pyrimidine_Synth Carbamoyl Phosphate Synthetase II Hexosamine_Synth Hexosamine Biosynthesis Glutamine->Hexosamine_Synth GFAT GATs Glutamine Amidotransferases CPSII Carbamoyl Phosphate Synthetase II GFAT GFAT Azaserine Azaserine Azaserine->GATs Irreversibly inhibits Azaserine->CPSII Azaserine->GFAT

Caption: Mechanism of Azaserine Action.

In Vitro Performance: Cytotoxicity in Cancer Cell Lines

Direct head-to-head comparative studies of Hadacidin and Azaserine across a panel of cancer cell lines are limited in recent literature. However, available data for each compound are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Citation
AzaserineMCF-7Breast Cancer~6.25[9]

Note: IC50 values can vary significantly based on experimental conditions such as cell density and exposure time.

In Vivo Performance: Efficacy in Animal Models

A direct comparative study in a cancer model was not identified in the recent literature. However, an in vivo study in a non-cancer model (ovine corpus luteum) demonstrated that both compounds affect purine biosynthesis. Hadacidin was shown to lower AMP levels, while Azaserine tended to lower IMP and the GMP:AMP ratio.[4]

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Citation
Hadacidin---Data not available-
Azaserine---Data not available-

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer agents like Hadacidin and Azaserine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of Hadacidin or Azaserine Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Hadacidin and Azaserine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Hadacidin or Azaserine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant cancer cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer Hadacidin, Azaserine, or vehicle control according to the planned dosing schedule Randomize_Mice->Administer_Treatment Monitor_Tumors Measure tumor volume and body weight 2-3 times per week Administer_Treatment->Monitor_Tumors Endpoint Continue treatment until predefined endpoint is reached (e.g., tumor size, study duration) Monitor_Tumors->Endpoint Collect_Tissues Collect tumors and other tissues for further analysis Endpoint->Collect_Tissues Analyze_Data Analyze tumor growth inhibition and assess toxicity Collect_Tissues->Analyze_Data End End Analyze_Data->End

Caption: In Vivo Xenograft Study Workflow.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • Hadacidin and Azaserine formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the compounds and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length × width²)/2) and monitor the body weight of the mice regularly to assess toxicity.

  • Study Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume in the control group or a set duration of treatment.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

Hadacidin and Azaserine both represent valuable tool compounds for investigating the role of purine biosynthesis in cancer. Hadacidin's specificity for adenylosuccinate synthetase offers a more targeted approach to inhibiting AMP synthesis. In contrast, Azaserine's broad inhibition of glutamine-dependent enzymes provides a more potent but potentially more toxic means of disrupting cellular metabolism.

The lack of recent, direct head-to-head comparative studies in cancer models highlights a gap in the literature. Further research directly comparing the efficacy and toxicity of these two agents in a panel of cancer cell lines and in vivo models would be highly valuable for the drug development community. Such studies would provide a clearer understanding of their relative therapeutic potential and inform the development of next-generation inhibitors targeting the purine biosynthesis pathway.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Plan for Hadacidin

Immediate Safety and Handling Precautions Before handling Hadacidin, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Personnel should be thoroughly trained in handling pot...

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling Hadacidin, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Personnel should be thoroughly trained in handling potent compounds and utilize appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy-rated gloves are recommended.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A disposable gown or dedicated lab coat.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The primary principle for disposing of Hadacidin and any contaminated materials is to manage them as hazardous waste. Under no circumstances should Hadacidin or its solutions be disposed of down the drain.

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for all Hadacidin waste. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and wipes.

    • The container must be compatible with the chemical nature of the waste. For instance, if Hadacidin is in a solvent, the container must be resistant to that solvent.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name ("Hadacidin" or "N-Formyl-N-hydroxyglycine"), and any known hazard information (e.g., "Cytotoxic").

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Follow your institution's guidelines regarding the maximum volume of waste and the timeframe for storage in a satellite accumulation area.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal forms accurately and completely.

  • Decontamination of Work Surfaces:

    • After handling Hadacidin, thoroughly decontaminate all work surfaces. A recommended procedure involves:

      • Wiping surfaces with a detergent solution.

      • Rinsing with water.

      • A final wipe-down with a suitable laboratory disinfectant or 70% ethanol.

    • All cleaning materials used in this process must also be disposed of as hazardous waste.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for Hadacidin, quantitative disposal parameters are not available. The following table summarizes the qualitative data and guiding principles for its disposal.

ParameterGuidelineRationale
Chemical Class Hydroxamic AcidCompounds in this class may have specific reactivity and toxicity profiles that require professional disposal.
Known Hazards Anticancer ActivityWarrants handling as a cytotoxic/antineoplastic agent, which requires stringent containment and disposal protocols.[1]
Solubility Likely water-solubleInfluences the choice of cleaning and decontamination agents. Avoids drain disposal.
Waste Categorization Hazardous Chemical WasteEnsures compliance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
Final Disposal Method IncinerationThis is the standard and recommended method for the complete destruction of cytotoxic and investigational drug waste.

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The disposal procedures outlined are based on general best practices for chemical laboratory safety and waste management.[2][3]

Logical Workflow for Hadacidin Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hadacidin.

HadacidinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_decon Decontamination start Start: Handling Hadacidin ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Hadacidin Waste Generated (Pure compound, solutions, contaminated items) fume_hood->waste_generated decontaminate Decontaminate Work Surfaces fume_hood->decontaminate segregate Segregate into a Labeled, Sealed Hazardous Waste Container waste_generated->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Pickup by EHS or Licensed Waste Contractor store->request_pickup end End: Compliant Disposal request_pickup->end dispose_cleaning Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_cleaning dispose_cleaning->segregate

Caption: Logical workflow for the safe handling and disposal of Hadacidin waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hadacidin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hadacidin
© Copyright 2026 BenchChem. All Rights Reserved.